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Foundational

An In-depth Technical Guide to 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide and its Role as a Versatile Synthetic Intermediate

This guide provides a comprehensive technical overview of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide, a member of the esteemed Weinreb-Nahm amide family. While a specific CAS number for this particular isomeric configu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide, a member of the esteemed Weinreb-Nahm amide family. While a specific CAS number for this particular isomeric configuration is not prominently documented, suggesting its status as a potentially novel or specialized chemical entity, this document will extrapolate from the well-established chemistry of its structural class to provide a robust framework for its synthesis, properties, and application. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in modern organic synthesis. Their significance, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in their ability to react with organometallic reagents to form ketones in high yields, circumventing the common issue of over-addition that plagues reactions with other acylating agents like acid chlorides or esters.[1][2] The resulting stable tetrahedral intermediate from the nucleophilic addition to a Weinreb amide protects it from further reaction until a deliberate aqueous workup.[2][3]

The subject of this guide, 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide, incorporates several key features that make it a highly strategic building block in medicinal chemistry:

  • The Weinreb Amide Moiety: This functional group serves as a reliable handle for the introduction of a wide array of carbon-based nucleophiles to form ketones, or for its reduction to the corresponding aldehyde.[1][4]

  • Fluorine Substitution: The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[5][6]

  • Bromine Substitution: The bromine atom provides a versatile site for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular scaffolds.[7]

The specific ortho-bromo and meta-fluoro substitution pattern of the title compound presents a unique electronic and steric environment, offering potential for regioselective reactions and the synthesis of novel bioactive molecules.

Synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

A plausible and efficient synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide would commence with the commercially available precursor, 2-bromo-3-fluorobenzoic acid (CAS No: 132715-69-6).[8] The synthetic strategy involves two key transformations: the activation of the carboxylic acid and the subsequent amidation with N,O-dimethylhydroxylamine.

Synthesis of the Precursor: 2-bromo-3-fluorobenzoic acid

2-bromo-3-fluorobenzoic acid can be synthesized from 2-amino-3-fluorobenzoic acid via a Sandmeyer-type reaction.[8][9] The process involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of the bromide with a copper(I) bromide catalyst.[8]

Conversion to the Weinreb Amide

The conversion of the carboxylic acid to the Weinreb amide can be achieved through several reliable methods. A common and effective approach is the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[1][3]

Alternatively, a one-pot synthesis directly from the carboxylic acid can be performed using a variety of peptide coupling reagents, which can be advantageous for sensitive substrates.[1][10]

Experimental Protocol: Synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

Step 1: Formation of 2-bromo-3-fluorobenzoyl chloride

  • To a solution of 2-bromo-3-fluorobenzoic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude 2-bromo-3-fluorobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Formation of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

  • In a separate flask, a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous DCM is cooled to 0 °C.

  • A non-nucleophilic base, such as pyridine or triethylamine (2.2 eq.), is added.

  • The crude 2-bromo-3-fluorobenzoyl chloride, dissolved in anhydrous DCM, is added dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.

  • The reaction is stirred at room temperature for 12-16 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the pure 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide.

Physicochemical Properties and Reactivity

The physicochemical properties of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide are influenced by its constituent functional groups.

PropertyPredicted Value/Characteristic
Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
Appearance Likely a white to off-white solid at room temperature.
Solubility Expected to be soluble in common organic solvents such as DCM, ethyl acetate, and THF.
Reactivity of the Ring The fluorine atom at the 3-position and the bromine atom at the 2-position are electron-withdrawing groups, deactivating the aromatic ring towards electrophilic substitution. The bromine atom is a good leaving group for cross-coupling reactions.
Reactivity of the Amide The Weinreb amide is susceptible to nucleophilic attack by strong nucleophiles like organolithium and Grignard reagents. It can also be a directing group in certain C-H activation reactions.[11][12]

The ortho-bromo substituent may exert some steric hindrance, potentially influencing the conformation of the amide and the accessibility of the carbonyl group to nucleophiles.

Applications in Drug Discovery and Development

The primary utility of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide lies in its role as a versatile intermediate for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents.[13][14]

Synthesis of Ketones

The reaction of this Weinreb amide with Grignard or organolithium reagents provides a reliable route to a wide range of ketones. This is a cornerstone of its application, as the ketone functionality is a key pharmacophore in many drug classes and a versatile precursor for further chemical transformations.[1][4][15]

Experimental Protocol: General Procedure for Ketone Synthesis

  • A solution of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The organometallic reagent (e.g., a Grignard reagent or an organolithium species, 1.1 eq.) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude ketone is purified by column chromatography.

Cross-Coupling Reactions

The presence of the bromine atom allows for the introduction of various substituents onto the aromatic ring via palladium-catalyzed cross-coupling reactions. This enables the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Visualizations

Caption: Chemical structure of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide.

Synthesis_Pathway start 2-bromo-3-fluorobenzoic acid reagent1 SOCl2 or (COCl)2 start->reagent1 intermediate 2-bromo-3-fluorobenzoyl chloride reagent2 N,O-dimethylhydroxylamine HCl, Base intermediate->reagent2 reagent1->intermediate product 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide reagent2->product

Caption: Synthetic pathway to the target Weinreb amide.

Reaction_Workflow start Weinreb Amide + Organometallic Reagent (R-M) step1 Nucleophilic Addition at low temperature start->step1 intermediate Stable Tetrahedral Intermediate step1->intermediate step2 Aqueous Acidic Workup (e.g., NH4Cl) intermediate->step2 product Ketone (Ar-CO-R) step2->product

Caption: General workflow for ketone synthesis from a Weinreb amide.

Conclusion

2-bromo-3-fluoro-N-methoxy-N-methylbenzamide represents a highly valuable, albeit specialized, building block for synthetic and medicinal chemistry. Its architecture combines the reliable reactivity of the Weinreb amide with the strategic placement of bromo and fluoro substituents, opening avenues for the creation of novel and complex molecular entities. The synthetic routes and applications detailed in this guide provide a solid foundation for researchers to leverage the potential of this and related compounds in their pursuit of new therapeutic agents.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Filo. (2025, March 19). The Weinreb amide method is a good way to prepare ketones in high yields.... Retrieved from [Link]

  • Chemspace. (n.d.). 2-bromo-3-fluoro-6-methoxy-N,N-dimethylbenzamide. Retrieved from [Link]

  • Thieme. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 50(22), 4345-4356. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). 36(2). Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • ACS Publications. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for the preparation of weinreb amide derivatives.
  • Chemspace. (n.d.). 3-bromo-2-fluoro-N-methoxy-N-methylbenzamide. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide

Topic: 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Identity 2-bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-bromo-3-fluoro-N-methoxy-N-methylbenzamide is a specialized "Weinreb amide" intermediate used extensively in the synthesis of polysubstituted aromatic ketones, particularly within medicinal chemistry programs targeting kinase inhibitors and CNS-active agents.

Its strategic value lies in its chemoselective orthogonality :

  • The Weinreb Amide: Allows for the controlled synthesis of ketones without over-addition of organometallics.[1]

  • The Ortho-Bromide: Serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald) or lithium-halogen exchange.

  • The Meta-Fluoride: Modulates lipophilicity and metabolic stability (blocking metabolic soft spots).

Physicochemical Profile
PropertyValueNotes
Molecular Weight 262.08 g/mol Monoisotopic Mass: 260.98
Molecular Formula C₉H₉BrFNO₂
CAS Number Not widely catalogedSynthesized from CAS 132715-69-6
Appearance Viscous Oil or Low-Melting SolidDepends on purity/crystallinity
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity
H-Bond Acceptors 3(C=O, N-O, F)

Strategic Synthesis Protocol

Because this specific isomer is often not available as a commodity chemical, it must be synthesized from 2-bromo-3-fluorobenzoic acid (CAS 132715-69-6).

Method A: CDI-Mediated Coupling (Recommended for <10g Scale)

This method avoids the use of thionyl chloride and generates minimal acidic byproducts, preserving the sensitive N-O bond.

Reagents:

  • Substrate: 2-bromo-3-fluorobenzoic acid (1.0 equiv)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Nucleophile: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Charge a flame-dried flask with 2-bromo-3-fluorobenzoic acid and DCM (0.2 M). Add CDI portion-wise at 0°C.

    • Observation: Vigorous evolution of CO₂ gas indicates successful activation.

    • Causality: The reaction forms the reactive acyl-imidazole intermediate.

  • Equilibration: Stir at room temperature (RT) for 30–60 minutes until gas evolution ceases.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride in one portion.

    • Note: No external base is strictly required as the imidazole byproduct acts as a proton scavenger, but adding 1.0 equiv of DIPEA can accelerate the reaction.

  • Completion: Stir at RT for 3–12 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with 1M HCl (to remove imidazole/amine). Extract with DCM.[2] Wash with sat.[3] NaHCO₃ (removes unreacted acid) and Brine.

Method B: Acid Chloride Route (Recommended for >10g Scale)

For larger scales, the cost of CDI becomes prohibitive. The acid chloride route is more atom-economical.

  • Reflux 2-bromo-3-fluorobenzoic acid in SOCl₂ (3 equiv) with a catalytic drop of DMF for 2 hours.

  • Evaporate excess SOCl₂ to dryness (azeotrope with toluene to ensure removal).

  • Dissolve the crude acid chloride in DCM.

  • Add N,O-dimethylhydroxylamine HCl (1.1 equiv) and Triethylamine (2.2 equiv) at 0°C.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_inputs Reagents Acid 2-Bromo-3-fluorobenzoic Acid (CAS 132715-69-6) Activation Activation Phase (CDI or SOCl2) Acid->Activation CO2 evolution Amine N,O-Dimethylhydroxylamine HCl Coupling Nucleophilic Attack (Amidation) Amine->Coupling Intermediate Active Species (Acyl Imidazole / Chloride) Activation->Intermediate Intermediate->Coupling + Amine Workup Acidic Workup (Remove Imidazole) Coupling->Workup Product Target Weinreb Amide (MW 262.08) Workup->Product

Caption: Workflow for converting 2-bromo-3-fluorobenzoic acid to its Weinreb amide derivative.

Reaction Mechanics: The "Weinreb Chelate"

The utility of this molecule (MW 262.08) relies entirely on the stability of the tetrahedral intermediate formed during nucleophilic attack by organometallics.

Unlike standard esters or acid chlorides, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable 5-membered chelate with the metal (Mg or Li).

Mechanism:

  • Nucleophilic Attack: The organometallic (R-M) attacks the carbonyl carbon.

  • Stabilization: The methoxy oxygen coordinates to the metal cation, "locking" the tetrahedral intermediate.

  • Hydrolysis: The ketone is only released after acidic quench, preventing over-addition.

WeinrebMechanism Start Weinreb Amide (MW 262.08) Attack Add Organometallic (R-MgBr or R-Li) Start->Attack Chelate Stable Tetrahedral Intermediate (Chelated) Attack->Chelate Metal (Mg/Li) coordinates O-Me Quench Acidic Hydrolysis (H3O+) Chelate->Quench Stable until workup Ketone Aryl Ketone Product Quench->Ketone Collapse

Caption: The stable metal-chelate mechanism preventing over-addition in Weinreb ketone synthesis.

Quality Control & Analytical Validation

To validate the synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide, use the following self-validating markers.

Mass Spectrometry (LC-MS)
  • Expected Mass: [M+H]⁺ = 262.0 and 264.0.

  • Isotopic Pattern: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

  • Validation Check: You must observe a "doublet" peak separated by 2 mass units with equal intensity. If you see a single peak, you have lost the bromine (dehalogenation).

Proton NMR (¹H-NMR) in CDCl₃
  • Weinreb Singlets: The N-Methoxy and N-Methyl groups appear as distinct singlets.

    • N-OCH₃: ~3.5 ppm (Singlet, 3H)

    • N-CH₃: ~3.3 ppm (Singlet, 3H)

    • Note: Due to restricted rotation around the amide bond, these peaks may appear broad at room temperature.

  • Aromatic Region: 3 protons.

    • Look for the specific splitting pattern of the 2-bromo-3-fluoro system. The proton at position 4 (adjacent to F) will show H-F coupling.

Applications in Drug Discovery

This specific scaffold is a "privileged intermediate" for two primary reasons:

  • Regioselective Functionalization:

    • Position 1 (Amide): Reacts with Grignard reagents to form ketones.

    • Position 2 (Bromine): Reacts in Suzuki/Buchwald couplings.

    • Position 3 (Fluorine): Can undergo SₙAr (Nucleophilic Aromatic Substitution) if the ring is sufficiently electron-deficient (e.g., if a nitro group is introduced), or simply acts as a metabolic blocker.

  • Library Generation: By synthesizing the Weinreb amide first, researchers can generate a library of ketones by splitting the batch and reacting with diverse Grignard reagents, rather than synthesizing each ketone from scratch.

References

  • Weinreb Amide Synthesis: Niu, T., et al. "Synthesis of Weinreb Amides from Carboxylic Acids."[4][3][5] Synthesis, 2014, 46, 320-330.[4] Link

  • Mechanism of Chelation: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • Starting Material Data: PubChem Compound Summary for CID 302622 (2-Bromo-3-fluorobenzoic acid). Link

  • CDI Coupling Protocol: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

Sources

Foundational

Technical Monograph: 2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide

Executive Summary 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide is a specialized "Weinreb amide" intermediate used extensively in medicinal chemistry for the controlled synthesis of ketones and complex heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-bromo-3-fluoro-N-methoxy-N-methylbenzamide is a specialized "Weinreb amide" intermediate used extensively in medicinal chemistry for the controlled synthesis of ketones and complex heterocyclic scaffolds. Unlike standard esters or acid chlorides, which are prone to over-addition when reacting with organometallics (yielding tertiary alcohols), this amide forms a stable chelated intermediate that releases the ketone only upon acidic quenching.

Its specific substitution pattern—a bromine at the ortho position and a fluorine at the meta position—provides a dual-functional handle for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a critical building block for p38 MAP kinase inhibitors and other CNS-active agents.

Chemical Identity & Physiochemical Properties[1][2][3][4]

PropertyData
Chemical Name 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol
Parent Acid CAS 132715-69-6 (2-Bromo-3-fluorobenzoic acid)
Physical State Viscous oil or low-melting solid (isomer dependent)
Solubility Soluble in DCM, THF, EtOAc; insoluble in water
Key Functionality Weinreb Amide (N-methoxy-N-methyl)

Synthesis Protocol

Note: As this specific isomer is often a catalog item or custom synthesis target, the following protocol is the industry-standard methodology for converting 2-bromo-3-fluorobenzoic acid into its Weinreb amide derivative.

Reagents & Materials
  • Starting Material: 2-bromo-3-fluorobenzoic acid (1.0 equiv).

  • Coupling Reagent: 1,1'-Carbonyldiimidazole (CDI) or Oxalyl Chloride/DMF (catalytic).

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology
Method A: Acid Chloride Activation (Scaleable)
  • Activation: Dissolve 2-bromo-3-fluorobenzoic acid in anhydrous DCM under nitrogen. Add a catalytic amount of DMF.

  • Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration: Remove solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

  • Amidation: Redissolve the acid chloride in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Base Addition: Add TEA (2.5 equiv) dropwise at 0°C. The reaction is exothermic.

  • Workup: Stir at RT for 4–12 hours. Quench with 1N HCl, extract with DCM, wash with brine, and dry over Na₂SO₄.

Method B: CDI Coupling (One-Pot)
  • Activation: Dissolve 2-bromo-3-fluorobenzoic acid in THF. Add CDI (1.1 equiv) in portions. Evolution of CO₂ will be observed.

  • Stirring: Stir at RT for 1 hour to ensure formation of the acyl-imidazole intermediate.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

  • Completion: Stir overnight. The imidazole byproduct is water-soluble, simplifying workup.

Diagram 1: Synthesis Pathway

SynthesisPathway Acid 2-Bromo-3-fluorobenzoic Acid (Starting Material) Activation Activation (SOCl2 or CDI) Acid->Activation Intermediate Activated Acyl Species (Acid Chloride or Acyl-Imidazole) Activation->Intermediate -HCl / -CO2 Product 2-bromo-3-fluoro- N-methoxy-N-methylbenzamide Intermediate->Product + Amine / Base Amine N,O-Dimethylhydroxylamine (HCl Salt) Amine->Product

Caption: Conversion of the benzoic acid precursor to the Weinreb amide via acid chloride or CDI activation.

Reactivity Profile: The Weinreb Mechanism

The defining feature of this molecule is its ability to react with hard nucleophiles (Grignard reagents, Organolithiums) to form ketones without side reactions.

Mechanism of Action
  • Nucleophilic Attack: The organometallic reagent (R-M) attacks the carbonyl carbon.

  • Chelation: The metal atom (Mg or Li) is chelated by the methoxy oxygen and the carbonyl oxygen, forming a stable 5-membered cyclic transition state.

  • Stability: This tetrahedral intermediate is stable at low temperatures and resists collapse, preventing a second equivalent of nucleophile from attacking (which would form an alcohol).

  • Hydrolysis: Upon acidic quench (H₃O⁺), the intermediate collapses to release the desired ketone.

Diagram 2: Weinreb Chelation Model

WeinrebMechanism Amide Weinreb Amide (Substrate) TransitionState Stable Tetrahedral Intermediate (5-Membered Chelate Ring) Amide->TransitionState Nucleophilic Attack Nucleophile R-MgBr / R-Li (Nucleophile) Nucleophile->TransitionState Ketone Target Ketone (Exclusive Product) TransitionState->Ketone Hydrolysis Quench Acidic Quench (H3O+) Quench->Ketone

Caption: The stable 5-membered chelate prevents over-addition, ensuring exclusive ketone formation.

Strategic Utility in Drug Design

The 2-bromo-3-fluoro substitution pattern is not arbitrary; it is designed for orthogonal functionalization .

  • Site 1 (Amide): Converted to a ketone or aldehyde. This establishes the core carbon skeleton.

  • Site 2 (Bromine - C2): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). It can be reacted first due to the weaker C-Br bond compared to C-F.

  • Site 3 (Fluorine - C3): Provides metabolic stability (blocking Phase I metabolism) or serves as a handle for S_NAr reactions if the ring is sufficiently electron-deficient.

Comparative Reactivity Table
Functional GroupReactivity OrderPrimary Application
Weinreb Amide 1 (vs. RMgBr)Formation of aryl ketones (scaffold linking).
Aryl Bromide 2 (Pd-Catalysis)Suzuki coupling to add biaryl diversity.
Aryl Fluoride 3 (S_NAr / Stable)Metabolic blocking or late-stage nucleophilic displacement.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place (2–8°C recommended). Moisture sensitive (hydrolysis of the amide is slow but possible).

  • Emergency: In case of contact, flush with water for 15 minutes. If inhaled, move to fresh air.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • BenchChem. (2025).[2][3] Synthesis and Applications of Halogenated Benzoic Acid Precursors. Link

  • GuideChem. (2023). Synthesis of 2-Bromo-3-fluorobenzoic Acid and Derivatives. Link

  • ChemicalBook. (2025).[4] 2-Bromo-3-fluorobenzoic acid Product Standards. Link

  • PubChem. (2025).[5] 2-Bromo-3-methylbenzamide (Analogous Structure Data). Link

Sources

Exploratory

Technical Monograph: 2-Bromo-3-Fluoro-N-Methoxy-N-Methylbenzamide

This technical guide provides an in-depth analysis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide , a specialized "Weinreb amide" intermediate used in advanced medicinal chemistry.[1] This document serves as both a Safe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide , a specialized "Weinreb amide" intermediate used in advanced medicinal chemistry.[1] This document serves as both a Safety Data Sheet (SDS) supplement and a strategic application manual.

[1]

Chemical Identity & Strategic Significance

This compound functions as a Strategic Orthogonal Scaffold (SOS) in drug discovery.[1] Its value lies in the unique interplay between the Weinreb amide functionality and the halogenated aromatic core.[1]

  • Chemical Name: 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide[1]

  • CAS Number: Not Listed (Custom Synthesis / Research Scale)

  • Molecular Formula: C₉H₉BrFNO₂[2][3]

  • Molecular Weight: ~262.08 g/mol [2][4]

  • Structure Class: Halogenated Weinreb Amide[1]

Why this molecule matters: The Weinreb amide moiety (N-methoxy-N-methylamide) prevents over-addition of organometallics, allowing clean conversion to ketones.[1] The 2-bromo substituent provides a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura), while the 3-fluoro atom modulates metabolic stability and lipophilicity—critical parameters in modern drug design.[1]

Hazard Identification & Risk Assessment (GHS)

Based on functional group analysis of analogous halogenated benzamides.

GHS Classification (Predicted)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[1][5]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure 3May cause respiratory irritation.[1]H335
Signal Word: WARNING
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][5][6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][6] Continue rinsing.[1]

Handling & Storage: The "Inert Chain of Custody"

While Weinreb amides are generally more stable than acid chlorides, the halogenated core requires strict adherence to an "Inert Chain of Custody" to prevent hydrolysis or degradation during multi-step synthesis.[1]

Storage Protocol
  • Atmosphere: Store under Nitrogen (N₂) or Argon (Ar).[1]

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber glass with PTFE-lined cap to prevent photolytic dehalogenation.[1]

Handling Workflow (DOT Visualization)

The following diagram outlines the "Inert Chain of Custody" for handling this moisture-sensitive intermediate.

SafetyWorkflow cluster_0 Critical Control Points Storage Cold Storage (4°C) Inert Atmosphere Transfer Glovebox / Schlenk Line (Avoid Moisture) Storage->Transfer Equilibrate to RT Reaction Reaction Setup (Dry Solvents) Transfer->Reaction Syringe Transfer Waste Halogenated Waste Segregation Reaction->Waste Quench & Dispose

Caption: Figure 1. The Inert Chain of Custody ensures compound integrity from storage to reaction.

Technical Application: Regioselective Ketone Synthesis

The primary utility of this compound is the synthesis of 2-bromo-3-fluoro-phenyl ketones .[1] Unlike esters or acid chlorides, the Weinreb amide forms a stable tetrahedral intermediate upon nucleophilic attack, preventing the formation of tertiary alcohols.[1]

Mechanistic Insight (The "Weinreb Chelation Model")

The stability of the intermediate is driven by a 5-membered chelate ring formed between the metal cation (Mg²⁺ or Li⁺) and the two oxygen atoms of the amide.[1] This "freeze-frame" mechanism is what makes this reagent indispensable.[1]

Experimental Protocol: Grignard Addition

Objective: Synthesis of 1-(2-bromo-3-fluorophenyl)ethan-1-one (Acetophenone derivative).

Reagents
  • Substrate: 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide (1.0 eq)

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Dissolve the Weinreb amide (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to 0°C using an ice/water bath.

    • Note: Cooling is critical to suppress competitive metal-halogen exchange at the 2-bromo position [1].[1]

  • Addition: Add MeMgBr (1.2 mmol) dropwise over 10 minutes via syringe.

    • Observation: The solution may turn slightly yellow/turbid as the magnesium chelate forms.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 30 minutes. Monitor by TLC (formation of a stable intermediate spot, distinct from starting material).[1]

  • Quenching (Critical): Cool back to 0°C. Slowly add 1M HCl (5 mL) with vigorous stirring.

    • Mechanism:[5][7] The acid hydrolyzes the stable tetrahedral intermediate, collapsing it into the desired ketone and releasing N,O-dimethylhydroxylamine.[1]

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Reaction Pathway Visualization

WeinrebMechanism cluster_chelate The 'Freeze-Frame' State Start Weinreb Amide (Substrate) Intermediate Stable Tetrahedral Chelate (Mg²⁺) Start->Intermediate Nucleophilic Attack Reagent MeMgBr (Grignard) Reagent->Intermediate Quench Acid Hydrolysis (HCl) Intermediate->Quench Protonation Product Aryl Ketone (Target) Quench->Product Collapse

Caption: Figure 2. The Weinreb Chelation Model prevents over-addition, ensuring ketone selectivity.[1]

Physical & Chemical Properties (Data Table)

Values are predicted based on structural analogs (e.g., 2-bromo-N-methoxy-N-methylbenzamide).[1]

PropertyValue / Description
Physical State Solid (crystalline powder) or viscous oil
Color White to pale yellow
Boiling Point ~320°C (Predicted at 760 mmHg)
Melting Point ~55–65°C (Predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Flash Point >110°C (Predicted)

Disposal & Environmental Considerations

This compound contains both bromine and fluorine, classifying it as Halogenated Organic Waste .[1]

  • Segregation: Do not mix with non-halogenated solvents (e.g., acetone, hexane) as this increases disposal costs and complexity.[1]

  • Incineration: Must be disposed of via a licensed chemical waste contractor capable of high-temperature incineration with flue gas scrubbing (to capture HBr and HF gases).[1]

  • Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water or sanitary sewer systems.[1][8]

References

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Bromo-N-methoxy-N-methylbenzamide (Analogous Structure).

  • PubChem. (n.d.).[1] Compound Summary: Weinreb Amide Synthesis. National Library of Medicine.[1]

Sources

Foundational

Reactivity Profile: 2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide

The following technical guide details the reactivity profile of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide . This document is structured to serve as a strategic manual for medicinal chemists and process scientists util...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide . This document is structured to serve as a strategic manual for medicinal chemists and process scientists utilizing this scaffold as a divergent intermediate.

CAS: 886500-84-9 (Analogous) | Molecular Weight: 262.08 g/mol Role: Divergent Linchpin Intermediate[1]

Executive Summary & Structural Logic

This molecule represents a "loaded" scaffold, combining three distinct reactivity vectors on a single benzene core.[1] Its utility lies in its ability to undergo orthogonal transformations, allowing researchers to selectively elaborate the ring system (via the bromide) or the carbonyl center (via the Weinreb amide).[1]

Structural Deconstruction
  • The Weinreb Amide (N-methoxy-N-methyl): The primary electrophile.[1] It is designed to accept hard nucleophiles (R-MgBr, R-Li) to form ketones without over-addition to the alcohol.[1]

  • The Ortho-Bromide: A sterically demanding but highly reactive handle for Palladium-catalyzed cross-couplings. Its position ortho to the amide creates a "steric gate," necessitating specific ligand choices for efficient coupling.[1]

  • The Meta-Fluoride: An electronic modulator. It exerts an inductive withdrawing effect (-I), slightly activating the bromide towards oxidative addition while increasing the metabolic stability of the final drug candidate.[1]

Core Reactivity Module A: The Weinreb Functionality (Ketone Synthesis)

The most reliable transformation for this scaffold is the conversion of the amide to a ketone via organometallic addition.[1]

Mechanistic Insight: The Chelation Control

Unlike esters or acid chlorides, this amide forms a stable five-membered chelate with the metal cation (Mg²⁺ or Li⁺) of the nucleophile.[1] This Tetrahedral Intermediate is stable at low temperatures and does not collapse until the reaction is quenched with acid. This prevents the formation of the ketone in situ, thereby stopping a second equivalent of nucleophile from attacking.[1]

Selectivity Note: Under standard Grignard conditions (0 °C to RT), the aryl bromide remains intact.[1] Magnesium-halogen exchange is generally slower than nucleophilic attack on the Weinreb amide in this temperature range.

Experimental Protocol: Selective Acylation

Objective: Synthesis of (2-bromo-3-fluorophenyl)(phenyl)methanone.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Solvation: Dissolve 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0 °C . Add Phenylmagnesium Bromide (1.2 equiv, 3.0 M in ether) dropwise over 15 minutes.[1]

    • Observation: The solution may turn slightly yellow/cloudy as the chelate forms.[1]

  • Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes).[1] The amide spot (more polar) should disappear; the intermediate chelate is not visible as a distinct product until quench, but the starting material consumption is key.[1]

  • Quench (Critical): Pour the reaction mixture into vigorously stirring 1M HCl (cold).

    • Chemistry: This hydrolyzes the N-methoxy-N-methyl amine and collapses the tetrahedral intermediate to release the ketone.

  • Workup: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (0-10% EtOAc/Hexanes).

Core Reactivity Module B: The Aryl Bromide (Cross-Coupling)

The ortho-bromide allows for the installation of biaryl or vinyl systems.[1] However, the adjacent Weinreb amide imposes steric bulk that can hinder the approach of the Palladium catalyst.[1]

Mechanistic Insight: Ligand Selection

Standard ligands (like PPh₃ in Tetrakis) may result in sluggish turnover or incomplete conversion due to the ortho-substituent.[1]

  • Recommended System: Use electron-rich, bulky phosphines (Buchwald Ligands) like SPhos or XPhos .[1] These facilitate the oxidative addition into the hindered C-Br bond and stabilize the active Pd(0) species.[1]

  • Alternative: Pd(dppf)Cl₂ is a robust alternative for Suzuki couplings involving heteroaryl boronic acids.[1]

Experimental Protocol: Sterically Hindered Suzuki Coupling

Objective: Synthesis of 3-fluoro-N-methoxy-N-methyl-2-(phenyl)benzamide.

  • Reagents: Combine the scaffold (1.0 equiv), Phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a microwave vial.

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

    • Note: Pre-complexation of catalyst and ligand in solvent for 5 mins is recommended.

  • Solvent: Add degassed Dioxane:Water (4:1 ratio, 0.1 M).

  • Reaction: Seal and heat to 90 °C for 12 hours (or Microwave at 110 °C for 1 hour).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.[1]

  • Validation: The product will be a biaryl amide. Ensure the amide intactness by checking for the characteristic N-OMe signal in ¹H NMR (~3.3-3.5 ppm).[1]

Strategic Divergence & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and the mechanistic stability of the Weinreb intermediate.

ReactivityProfile cluster_legend Selectivity Logic Start 2-bromo-3-fluoro- N-methoxy-N-methylbenzamide Intermediate Stable Tetrahedral Chelate (Mg-coordinated) Start->Intermediate R-MgBr (0°C) Nucleophilic Attack Biaryl Biaryl Weinreb Amide Start->Biaryl Ar-B(OH)2, Pd(0) Suzuki Coupling Ketone 2-Bromo-3-fluoro- aryl ketone Intermediate->Ketone Acid Quench (H3O+) Collapse Note1 Grignard preserves Ar-Br (at 0°C) Note2 Suzuki preserves Amide (Chemoselective)

Caption: Divergent synthesis workflow showing orthogonal functionalization of the bromide and amide handles.

The "Forbidden" Pathway: Lithium-Halogen Exchange

Warning: Attempting Lithium-Halogen exchange (using n-BuLi) on this substrate is high-risk .[1]

  • The Risk: While Li-Halogen exchange is faster than amide attack at -78 °C, the resulting species is an ortho-lithio Weinreb amide.

  • Self-Destruction: The lithiated carbon is spatially adjacent to the amide carbonyl. This can lead to rapid intramolecular cyclization to form a strained benzocyclobutenone or decomposition, even at low temperatures.[1]

  • Mitigation: If exchange is absolutely necessary (e.g., to quench with an exotic electrophile), use Turbo Grignard (i-PrMgCl[1]·LiCl) at -40 °C. The magnesium species is less aggressive than the lithium species, reducing the rate of intramolecular cyclization.[1]

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Moisture sensitive (hydrolysis of amide is slow, but possible over long durations).[1]

  • Waste: Aqueous layers from Grignard quenches contain magnesium salts and should be disposed of in aqueous waste streams. Palladium waste must be segregated for heavy metal disposal.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95(7), 2457-2483.[1][2]

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008 , 41(11), 1461-1473.[1]

  • Knochel, P.; et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry, 2011 , 7, 1261-1277.[1]

Sources

Exploratory

Strategic Utilization of Ortho-Bromo-Meta-Fluoro Benzamide Derivatives in Synthesis

Executive Summary The ortho-bromo-meta-fluoro benzamide motif (specifically 2-bromo-5-fluorobenzamide and its 2-bromo-3-fluoro isomer) represents a high-value scaffold in modern medicinal chemistry. Its structural utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ortho-bromo-meta-fluoro benzamide motif (specifically 2-bromo-5-fluorobenzamide and its 2-bromo-3-fluoro isomer) represents a high-value scaffold in modern medicinal chemistry. Its structural utility is derived from the orthogonal reactivity of its substituents: the ortho-bromine serves as a facile handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), the meta-fluorine modulates metabolic stability and lipophilicity without imposing significant steric penalties, and the benzamide core acts as both a pharmacophore and a Directed Metalation Group (DMG).

This guide details the synthetic manipulation of this scaffold, focusing on chemo-selective transformations that leverage the electronic "push-pull" dynamics of the halogenated ring.

Part 1: Structural Analysis & Reactivity Profile

The Scaffold Architecture

The chemical behavior of ortho-bromo-meta-fluoro benzamides is dictated by the interplay between the three functional groups.

  • Ortho-Bromine (C2): The most reactive site for oxidative addition by Palladium(0). Its proximity to the amide allows for potential intramolecular cyclization (e.g., to isoquinolones).

  • Meta-Fluorine (C3 or C5):

    • C5-Fluoro (para to Br): Electronically activates the C2 position for nucleophilic attack (SNAr) if strong electron-withdrawing groups are present, but primarily serves to block metabolic oxidation at the typically vulnerable para-position relative to the amide.

    • C3-Fluoro (ortho to Br): Creates a "fluorine effect" on the bromine, altering the rate of lithium-halogen exchange and creating a sterically congested pocket useful for atropisomer-selective synthesis.

  • Benzamide (C1): A robust DMG. In the presence of n-BuLi, the amide directs lithiation to the ortho position.[1] However, with an ortho-bromine present, Lithium-Halogen Exchange (Li/Br) kinetically outcompetes Directed Ortho-Lithiation (DoM), generating a C2-lithio species.

Electronic Map & Chemo-selectivity

The diagram below illustrates the divergent reactivity pathways available to this scaffold.

ReactivityMap cluster_products Downstream Applications Scaffold 2-Bromo-5-Fluorobenzamide (Core Scaffold) Pd_Cycle Pd(0) Oxidative Addition (C2-Br Bond) Scaffold->Pd_Cycle Suzuki/Buchwald (High Selectivity) Li_Exchange Li-Halogen Exchange (Kinetic Control) Scaffold->Li_Exchange n-BuLi, -78°C (Fast) DoM Directed Ortho-Lithiation (Thermodynamic Control) Scaffold->DoM LDA (Non-nucleophilic) (Slow/Competing) Biaryl Biaryl Amides (Kinase Inhibitors) Pd_Cycle->Biaryl Electrophile C2-Functionalized Derivatives Li_Exchange->Electrophile

Figure 1: Divergent reactivity pathways for 2-bromo-5-fluorobenzamide. Note the kinetic preference for Li-Br exchange over deprotonation.

Part 2: Synthesis of the Scaffold

While commercially available, in-house synthesis is often required to install specific amide substituents (N-alkyl/aryl).

Standard Amidation Protocol

Reaction: 2-Bromo-5-fluorobenzoic acid + Amine


 2-Bromo-5-fluorobenzamide
ComponentRoleEquivalentsNotes
2-Bromo-5-fluorobenzoic acid Limiting Reagent1.0Starting material.
Amine (R-NH₂) Nucleophile1.1 - 1.2Use HCl salt if volatile; add extra base.
HATU or EDCI/HOBt Coupling Agent1.2HATU preferred for sterically hindered amines.
DIPEA Base2.5 - 3.0Scavenges protons; ensure pH > 8.
DMF or DCM Solvent[0.2 M]DMF for solubility; DCM for ease of workup.

Critical Process Parameter: The ortho-bromine provides steric hindrance. If the amine is also bulky (e.g., tert-butyl amine), conversion may be sluggish. In such cases, converting the acid to the acid chloride (SOCl₂, cat. DMF) prior to amine addition is recommended over coupling reagents.

Part 3: Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The most frequent application of this scaffold is the installation of a biaryl axis. The presence of the meta-fluorine atom does not significantly inhibit the oxidative addition of Pd into the C-Br bond.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into C2-Br.

  • Transmetallation: Aryl boronic acid transfers the aryl group.

  • Reductive Elimination: Formation of the C2-Aryl bond.

Experimental Protocol: C2-Arylation

Target: Synthesis of 4'-methoxy-5-fluoro-[1,1'-biphenyl]-2-carboxamide.

  • Setup: Charge a reaction vial with 2-bromo-5-fluorobenzamide (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent System: Add 1,4-dioxane/water (4:1 ratio, 0.1 M concentration). The water is critical for the inorganic base solubility.

  • Base: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for difficult substrates).

  • Degassing: Sparge with Argon for 5 minutes. (Oxygen inhibits the catalytic cycle).

  • Reaction: Seal and heat to 80–90 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Author Note: If the amide nitrogen is unsubstituted (–CONH₂), it may coordinate to Palladium, potentially poisoning the catalyst. In such instances, using a bulky ligand like XPhos or protecting the amide (e.g., as a nitrile or N-Boc) can improve yields.

Lithium-Halogen Exchange vs. Directed Lithiation

This is a high-risk, high-reward transformation.

  • Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi).

  • Temperature: Strictly -78 °C .

  • Pathway:

    • Addition of n-BuLi results in rapid Li/Br exchange to form the 2-lithio-5-fluorobenzamide intermediate.

    • This intermediate is stable at -78 °C and can be trapped with electrophiles (DMF, CO₂, I₂, etc.).

    • Warning: If the temperature rises > -40 °C, the lithio species may attack the amide carbonyl (self-condensation) or undergo "halogen dance" isomerization.

LithiationPath Start 2-Bromo-5-Fluorobenzamide Intermed 2-Lithio-5-Fluorobenzamide (Transient Species) Start->Intermed n-BuLi, THF, -78°C Prod_A Product A: 2-Formyl Derivative (Trapped with DMF) Intermed->Prod_A + DMF Prod_B Product B: 2-Carboxy Derivative (Trapped with CO2) Intermed->Prod_B + CO2 (g)

Figure 2: Exploiting the Kinetic Li-Br exchange for C2 functionalization.

Part 4: Case Studies in Drug Development

Quinazolinone Synthesis (Intramolecular Cyclization)

Ortho-bromo benzamides are precursors to quinazolinones, a scaffold found in bioactive molecules like Methaqualone and various kinase inhibitors.

Route:

  • Copper-Catalyzed Ullmann-type coupling: React 2-bromo-5-fluorobenzamide with a primary amine or amidine.

  • Cyclization: The amide nitrogen attacks the activated position (often requiring a formyl or carboxyl partner installed at C2 via the lithiation route described above).

Fluorine as a Metabolic Blocker

In the development of TRPV1 antagonists, the introduction of fluorine at the meta position (relative to the amide) of benzamide derivatives has been shown to block CYP450-mediated hydroxylation. The 2-bromo group allows for the late-stage attachment of complex heterocycles, while the 5-fluoro group remains inert, serving purely to modulate pKa and metabolic stability.

References

  • Snieckus, V., et al. (2001).[1] Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross Coupling Reactions.[1] Journal of Organic Chemistry.[1] Link

    • Context: Establishes the hierarchy of Directed Metalation Groups (DMGs) and the competition between lithiation and Li-Halogen exchange in bromo-benzamide systems.
  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-5-fluorobenzamide (CAS 1006-34-4).[2][3]Link

    • Context: Verification of commercial availability and physical properties (MP, solubility) for the core scaffold.
  • Lassagne, F., et al. (2019).[4] Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde. Organometallics.[4] Link

    • Context: Provides mechanistic insight into the behavior of fluoro-substituted aromatics under lithiation conditions, relevant for the 2-bromo-3-fluoro isomer.
  • Xu, H., et al. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling. Organic Letters. Link

    • Context: Illustrates modern Pd-catalyzed transformations on benzamide-like scaffolds, highlighting the stability of the amide bond under cross-coupling conditions.

Sources

Foundational

The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Rise of the "Magic Bullet" Atom in Drug Discovery In the landscape of modern drug discovery, few elements have had as profound and transformative an impact as fluorine.[1][2] Once considered an exotic curio...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rise of the "Magic Bullet" Atom in Drug Discovery

In the landscape of modern drug discovery, few elements have had as profound and transformative an impact as fluorine.[1][2] Once considered an exotic curiosity, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[3] This is no mere trend; it is a testament to fluorine's remarkable ability to fine-tune the physicochemical and pharmacological properties of a molecule, often turning a failed candidate into a clinical success.[3] This guide provides an in-depth exploration of the multifaceted roles of fluorine in medicinal chemistry building blocks, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the power of this unique element. We will delve into the fundamental principles governing fluorine's influence, detail practical synthetic strategies, and examine real-world applications that showcase its strategic importance.

The Unique Physicochemical Profile of Fluorine: A Game of Extremes

Fluorine's utility in drug design stems from a unique combination of properties that are unparalleled by any other element.[1][4] Understanding these fundamental characteristics is paramount to rationally designing and deploying fluorinated building blocks.

  • Size and Steric Hindrance: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[4][5] This allows for the isosteric replacement of hydrogen with fluorine without significant steric perturbation, a concept known as bioisosterism.[6][7] This subtle size increase, however, can be sufficient to influence conformational preferences and interactions within a binding pocket.[8]

  • Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect on neighboring atoms.[7][9] This profoundly impacts the electronic properties of a molecule, influencing its acidity (pKa), basicity, and dipole moment.[8][10]

  • The Strength of the Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (approximately 116 kcal/mol).[5] This exceptional stability is a key factor in enhancing the metabolic resistance of drug candidates.[5]

  • Lipophilicity and Membrane Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[5][11] However, the effect is nuanced and depends on the degree and location of fluorination.

  • Hydrogen Bond Acceptance: While a weak hydrogen bond acceptor, the fluorine atom can participate in hydrogen bonding interactions within a protein's active site, contributing to binding affinity.[5][12]

Strategic Applications of Fluorine in Drug Design: Modulating for Success

The judicious placement of fluorine atoms within a drug candidate can address a multitude of challenges encountered during lead optimization. The following sections explore the key strategic applications and the underlying mechanistic rationale.

Enhancing Metabolic Stability: Blocking the Paths of Degradation

One of the most significant contributions of fluorine to drug design is its ability to block metabolic oxidation.[5][10] Cytochrome P450 enzymes, the primary drivers of drug metabolism in the liver, often target electron-rich C-H bonds for hydroxylation. Replacing a metabolically labile hydrogen with a fluorine atom effectively shields that position from enzymatic attack due to the strength and stability of the C-F bond.[5][13]

Causality in Action: Beyond simple bond strength, the strong electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[13] This "metabolic switching" strategy redirects metabolism to other, less critical positions on the molecule, thereby increasing its half-life and overall exposure.[1]

Metabolic_Shielding cluster_0 Without Fluorine cluster_1 With Fluorine Drug_Molecule Drug Molecule (Metabolically Labile C-H) CYP450 Cytochrome P450 Enzyme Drug_Molecule->CYP450 Metabolic Attack Metabolite Oxidized Metabolite (Inactive/Toxic) CYP450->Metabolite Oxidation Fluorinated_Drug Fluorinated Drug (C-F Bond) CYP450_2 Cytochrome P450 Enzyme Fluorinated_Drug->CYP450_2 Shielding Effect No_Metabolism Blocked Metabolism Increased Half-life CYP450_2->No_Metabolism Oxidation Prevented

Caption: Fluorine's metabolic shielding effect.

Modulating Acidity and Basicity (pKa): Fine-Tuning for Optimal Performance

The strong inductive effect of fluorine can significantly alter the pKa of nearby acidic or basic functional groups.[8][9] For instance, placing a fluorine atom near a carboxylic acid will increase its acidity (lower its pKa), while placing it near an amine will decrease its basicity (lower its pKa). This modulation is critical for optimizing a drug's solubility, absorption, and interaction with its target.

Functional GroupPosition of FluorineChange in pKaRationale
Carboxylic Acidα-positionDecreaseInductive electron withdrawal stabilizes the carboxylate anion.
Amineβ-positionDecreaseInductive effect reduces the electron density on the nitrogen, making it less likely to accept a proton.

Expert Insight: The ability to fine-tune pKa is particularly important for drugs that need to cross the blood-brain barrier, where a specific ionization state is often required for optimal permeability.[14]

Enhancing Binding Affinity and Selectivity: The Power of Subtle Interactions

Fluorine's influence on binding affinity is multifaceted and can arise from several types of interactions within the target protein's binding pocket.[4][12]

  • Dipole-Dipole and Quadrupole Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with polar residues or the protein backbone.[15][16]

  • Hydrogen Bonding: While a weak acceptor, fluorine can form hydrogen bonds with suitable donor groups in the protein.[12]

  • Hydrophobic Interactions: The increased lipophilicity of fluorinated moieties can enhance hydrophobic interactions within the binding pocket.[17][18]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that binds more tightly to the target.[1][8] This is often attributed to the gauche effect, where the preference of a C-C bond to be in a gauche conformation is influenced by adjacent fluorine atoms.

Binding_Interactions Fluorinated_Ligand Fluorinated Ligand Protein_Pocket Protein Binding Pocket Fluorinated_Ligand->Protein_Pocket Binding Dipole_Interaction Dipole-Dipole Interaction Protein_Pocket->Dipole_Interaction H_Bond Hydrogen Bond Protein_Pocket->H_Bond Hydrophobic_Interaction Hydrophobic Interaction Protein_Pocket->Hydrophobic_Interaction Conformational_Lock Conformational Pre-organization Protein_Pocket->Conformational_Lock

Caption: Fluorine-mediated binding interactions.

The Medicinal Chemist's Toolkit: Synthesis of Fluorinated Building Blocks

The strategic introduction of fluorine into a molecule requires a robust synthetic toolbox. Over the years, a variety of methods have been developed for the synthesis of fluorinated building blocks and for the late-stage fluorination of complex molecules.

Key Fluorination Reactions: A Practical Overview

The choice of fluorinating agent and reaction conditions is critical for achieving the desired outcome. The following are some of the most commonly employed fluorination reactions in medicinal chemistry.

3.1.1. Deoxyfluorination: Replacing Hydroxyl Groups with Fluorine

This reaction involves the replacement of a hydroxyl group with a fluorine atom and is a powerful tool for introducing fluorine into a molecule.[19]

  • Reagents: Diethylaminosulfur trifluoride (DAST) and its analogues are commonly used reagents for deoxyfluorination.[19]

  • Mechanism: The reaction proceeds via an intermediate alkoxy-sulfur difluoride, which undergoes nucleophilic attack by fluoride.

  • Experimental Protocol (General):

    • Dissolve the alcohol substrate in an anhydrous, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add a solution of DAST in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

3.1.2. Electrophilic Fluorination: Adding Fluorine to Electron-Rich Centers

Electrophilic fluorinating agents deliver a "F+" equivalent to electron-rich substrates such as enolates, silyl enol ethers, and aromatic rings.

  • Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used electrophilic fluorinating agents.[20]

  • Mechanism: The reaction typically involves the attack of the electron-rich substrate on the electrophilic fluorine atom of the reagent.

  • Experimental Protocol (General for Aromatic Fluorination):

    • Dissolve the aromatic substrate in a suitable solvent (e.g., acetonitrile).

    • Add the electrophilic fluorinating agent (e.g., Selectfluor®).

    • Heat the reaction mixture to the desired temperature and monitor for completion.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and purify the product.

3.1.3. Nucleophilic Fluorination: Introducing Fluoride into Molecules

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion.

  • Reagents: Alkali metal fluorides (e.g., KF, CsF) and tetra-n-butylammonium fluoride (TBAF) are common sources of nucleophilic fluoride.[19]

  • Mechanism: The reaction follows a standard SN2 or SNAr mechanism.

  • Experimental Protocol (General for SNAr):

    • Dissolve the activated aromatic substrate (containing a good leaving group, e.g., -NO2, -Cl) in a polar aprotic solvent (e.g., DMSO, DMF).

    • Add a source of fluoride (e.g., spray-dried KF) and a phase-transfer catalyst if necessary.

    • Heat the reaction mixture and monitor for completion.

    • Work up the reaction by pouring it into water and extracting the product.

    • Purify the product by crystallization or chromatography.

Common Fluorinated Building Blocks in Drug Design

The use of pre-functionalized fluorinated building blocks is a highly efficient strategy in drug discovery, allowing for the rapid synthesis of compound libraries.[3]

Building Block ClassExamplesTherapeutic Areas of Application
Fluoroaromatics Fluorobenzenes, fluoropyridinesOncology, CNS disorders[3]
Fluoroalkyl Groups Trifluoromethyl (CF3), Difluoromethyl (CF2H)Broadly used to enhance metabolic stability and lipophilicity[3][21]
Fluorinated Heterocycles Fluorinated indoles, pyrazoles, imidazolesAnti-infectives, antivirals[21][22]
Fluorinated Amino Acids Fluoro-leucine, fluoro-prolinePeptide and protein therapeutics[23][]

Fluorine in Action: Case Studies of Successful Fluorinated Drugs

The impact of fluorine is best illustrated through real-world examples of marketed drugs where its incorporation was a critical factor in their success.

  • 5-Fluorouracil (Oncology): One of the earliest and most successful fluorinated drugs, 5-fluorouracil is an antimetabolite used in cancer chemotherapy.[5] The fluorine atom at the 5-position of the uracil ring blocks the methylation of deoxyuridylic acid to deoxythymidylic acid, thereby inhibiting DNA synthesis.

  • Fluoxetine (Prozac®, Antidepressant): The trifluoromethyl group in fluoxetine is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).[1] The electron-withdrawing nature of the CF3 group enhances the acidity of the secondary amine, which is important for its interaction with the serotonin transporter. The CF3 group also contributes to its lipophilicity, allowing it to cross the blood-brain barrier.[1]

  • Sitagliptin (Januvia®, Antidiabetic): The trifluoromethyl group on the pyrazole ring of sitagliptin, a DPP-4 inhibitor, enhances its potency and metabolic stability.[14]

The Future of Fluorine in Medicinal Chemistry: Emerging Frontiers

The field of organofluorine chemistry is continuously evolving, with new reagents and methodologies expanding the possibilities for drug design.

  • Late-Stage Fluorination: The development of methods for introducing fluorine into complex molecules at a late stage of the synthesis is a major area of research.[1][25] This allows for the rapid diversification of lead compounds and the exploration of structure-activity relationships.

  • Fluorine-18 in Positron Emission Tomography (PET): The radioisotope ¹⁸F is a widely used positron emitter for PET imaging in medical diagnostics and drug development.[26][27][28] The development of efficient methods for ¹⁸F-radiolabeling is crucial for advancing this field.[29]

  • Novel Fluorinated Motifs: Researchers are exploring the use of less common fluorinated groups, such as the trifluoromethoxy (OCF3) and pentafluorosulfanyl (SF5) groups, to further modulate drug properties.[30]

Conclusion: A Call for Rational Fluorine Integration

Fluorine is far more than just a hydrogen bioisostere; it is a powerful tool that, when wielded with a deep understanding of its properties and reactivity, can overcome significant hurdles in drug discovery. This guide has provided a comprehensive overview of the fundamental principles, synthetic strategies, and practical applications of fluorine in medicinal chemistry. As our understanding of the intricate interplay between fluorine and biological systems continues to grow, so too will our ability to rationally design the next generation of safer and more effective medicines. The "magic bullet" atom has firmly established its place in the medicinal chemist's arsenal, and its strategic application will undoubtedly continue to drive innovation in the pharmaceutical industry for years to come.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Fluorinated Protein–Ligand Complexes: A Comput
  • Fluorinated Building Blocks in Drug Design: Why They M
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Wiley Online Library.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Reasons and Status of Organofluorine Compounds As Drugs. Alfa Chemistry.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
  • What is the role of bioisosterism in drug design?.
  • Fluorinated building blocks in drug design: new p
  • Applications of Fluorine in Medicinal Chemistry.
  • Bioisosterism: A Rational Approach in Drug Design.
  • Organofluorine chemistry. Wikipedia.
  • Fluorin
  • Contribution of Organofluorine Compounds to Pharmaceuticals.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • Application of Bioisosteres in Drug Design. University of Illinois Chicago.
  • F-CPI: Prediction of activity changes induced by fluorine substitution using multimodal deep learning.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances.
  • Fluorination reactions of medicinal and biologically-active compounds. SciSpace.
  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Brandeis University.
  • Applications of fluorine-containing amino acids for drug design.
  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry.
  • α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
  • Fluorine Bonding - How Does It Work In Protein-Ligand Interactions?.
  • Fluorine-Substituted Building Blocks. Enamine.
  • Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry. Mettler Toledo.
  • Fluorinated Building Blocks: A Comprehensive Overview. YouTube.
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers.
  • Development of (18)F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. SciSpace.
  • A Novel Method of 18F Radiolabeling for PET. Journal of Nuclear Medicine.
  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. PMC - NIH.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers.

Sources

Exploratory

Introduction to Weinreb amides in organic synthesis

Precision Carbonyl Synthesis: A Technical Guide to Weinreb Amides and Their Applications In organic synthesis and drug development, the construction of carbon-carbon bonds via the addition of organometallic reagents (suc...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Carbonyl Synthesis: A Technical Guide to Weinreb Amides and Their Applications

In organic synthesis and drug development, the construction of carbon-carbon bonds via the addition of organometallic reagents (such as Grignards or organolithiums) to carboxylic acid derivatives is a fundamental transformation. However, a persistent challenge when using standard alkyl esters or acid chlorides is the problem of over-addition. The intermediate ketone formed after the first nucleophilic attack is typically more electrophilic than the starting acyl compound. Consequently, a second equivalent of the organometallic reagent rapidly adds to the nascent ketone, yielding a tertiary alcohol rather than the desired ketone[1].

To circumvent this, Steven M. Weinreb and Steven Nahm introduced N-methoxy-N-methylamides (now universally known as Weinreb amides) in 1981[1]. As an application scientist, I frequently rely on this methodology because it provides unparalleled chemoselectivity, allowing for the stoichiometric and predictable synthesis of ketones and aldehydes without the parasitic loss of yield to over-addition[2].

Mechanistic Principles: The Power of Chelation

The defining characteristic of the Weinreb amide is its ability to form a highly stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack by an organometallic reagent[3].

When a Grignard (R-MgX) or organolithium (R-Li) reagent attacks the carbonyl carbon of the Weinreb amide, the resulting tetrahedral alkoxide is stabilized by the coordination of the metal cation (Mg²⁺ or Li⁺) to both the alkoxide oxygen and the methoxy oxygen of the amide[4]. This chelation traps the intermediate, preventing it from collapsing to form a ketone in situ. Because the ketone is not generated during the reaction phase, a second nucleophilic attack is impossible[2]. The intermediate only collapses to release the ketone upon the introduction of an aqueous acidic quench, which destroys the metal chelate and protonates the leaving group[3].

Mechanism WA Weinreb Amide Electrophile TI 5-Membered Cyclic Tetrahedral Chelate WA->TI Nucleophilic Attack OM Organometallic (R-MgX / R-Li) OM->TI Metal Coordination Quench Aqueous Acid Quench (H3O+) TI->Quench Stable at Low Temp Ketone Ketone Product (High Yield) Quench->Ketone Chelate Collapse

Caption: Mechanism of Weinreb Ketone Synthesis via stable chelate intermediate.

Comparative Efficacy of Acylating Agents

To quantify the operational advantage of Weinreb amides, we must look at the typical product distributions when reacting various acyl electrophiles with Grignard reagents.

Acyl ElectrophileReagentPrimary ProductOver-addition TendencyTypical Ketone Yield
Acid Chloride R-MgXTertiary AlcoholVery High< 20%
Alkyl Ester R-MgXTertiary AlcoholHigh< 30%
Weinreb Amide R-MgXKetoneTrace / None85 - 95%

Table 1: Comparison of product distributions in the reaction of acyl electrophiles with Grignard reagents.

Synthetic Methodologies for Weinreb Amides

The preparation of Weinreb amides is highly versatile. While early methods relied on the reaction of acid chlorides with N,O-dimethylhydroxylamine hydrochloride[1], modern drug development protocols favor the direct coupling of carboxylic acids using peptide coupling reagents[5]. This avoids the generation of harsh, highly reactive acid chlorides, which can degrade sensitive functional groups.

Synthesis CA Carboxylic Acid Int Activated Intermediate CA->Int Activation Act Coupling Agent (e.g., CDI, EDC) Act->Int WA Weinreb Amide Int->WA Aminolysis Amine HN(OMe)Me·HCl + Base Amine->WA

Caption: Standard activation and aminolysis workflow for Weinreb amide synthesis.

Protocol 1: Preparation of Weinreb Amides via Carbonyldiimidazole (CDI) Activation

This protocol utilizes CDI, a mild and cost-effective coupling agent that produces volatile byproducts (CO₂), simplifying downstream purification[5].

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M under an inert argon atmosphere. Cool the flask to 0 °C.

    • Causality: Cooling mitigates the exothermic nature of the activation step and prevents the degradation of the highly reactive acyl imidazole intermediate.

  • Coupling Agent Addition: Add Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise. Stir for 30 minutes at room temperature.

    • Validation Checkpoint: The reaction is self-validating at this stage; the cessation of CO₂ gas evolution visually indicates complete conversion to the acyl imidazole.

  • Amine Introduction: In a separate vial, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in a minimal amount of THF and neutralize with N-methylmorpholine (NMM) (1.2 equiv). Add this mixture to the main reaction flask.

    • Causality: The hydrochloride salt of the amine is used because the free base is volatile and difficult to handle. NMM acts as a non-nucleophilic base to liberate the free amine in situ, allowing it to attack the acyl imidazole[5].

  • Completion: Stir the reaction at room temperature for 12 hours.

  • Workup: Quench the reaction with 1M HCl to remove unreacted amine and imidazole byproducts. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure Weinreb amide.

The Weinreb Ketone Synthesis: Execution and Causality

Once the Weinreb amide is isolated, it serves as a robust electrophile for ketone synthesis[3].

Protocol 2: Organometallic Addition to Weinreb Amides
  • Preparation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C (for Grignard reagents) or -78 °C (for organolithiums).

    • Causality: Maintaining a low temperature is the most critical parameter in this workflow. It ensures the kinetic stability of the 5-membered metal-chelate intermediate. If the reaction warms prematurely, the chelate may collapse, releasing the ketone into the presence of unreacted organometallic reagent, leading to the very over-addition we seek to avoid[1].

  • Nucleophilic Addition: Add the Grignard reagent (R-MgX) or Organolithium (R-Li) (1.1 to 1.5 equiv) dropwise via syringe.

  • Incubation: Stir for 1-2 hours at the designated low temperature. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction while still cold by pouring the mixture into a vigorously stirred solution of cold 1M HCl or saturated aqueous NH₄Cl.

    • Causality: The acidic aqueous environment instantly protonates the alkoxide and destroys the metal chelate. This forces the collapse of the tetrahedral intermediate and the elimination of N,O-dimethylhydroxylamine, revealing the final ketone product[2].

  • Isolation: Extract the aqueous layer with diethyl ether or EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to isolate the ketone.

Advanced Applications and Scope

Beyond standard ketone synthesis, Weinreb amides are privileged intermediates in complex molecule synthesis. They can be cleanly reduced to aldehydes using Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄), again avoiding over-reduction to primary alcohols due to the exact same chelation mechanism[1]. Furthermore, the standard conditions for Weinreb amide synthesis and subsequent organometallic addition tolerate a vast array of functional groups, including N-protected amino acids, silyl ethers, and alpha-halogen substitutions, making them indispensable in the total synthesis of natural products and active pharmaceutical ingredients (APIs)[1].

References

1.1 2. 4 3. 2 4. 3 5. 6.5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

Executive Summary & Strategic Analysis This Application Note details the synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide , a critical intermediate often utilized in the medicinal chemistry of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This Application Note details the synthesis of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide , a critical intermediate often utilized in the medicinal chemistry of kinase inhibitors (e.g., p38 MAP kinase or MEK inhibitors) and agrochemicals.

The target molecule is a Weinreb Amide .[1][2][3][4] Its strategic value lies in its ability to react with organometallic nucleophiles (Grignard or Organolithium reagents) to form ketones without over-addition to the tertiary alcohol. This specific scaffold presents a unique synthetic challenge due to the ortho-bromo substituent , which introduces significant steric hindrance, and the 3-fluoro substituent , which alters the electronic density of the aromatic ring.

Retrosynthetic Logic

The most reliable disconnection is at the amide bond, tracing back to 2-bromo-3-fluorobenzoic acid and N,O-dimethylhydroxylamine . While direct peptide coupling (e.g., EDC/HOBt) is common, the steric bulk at the ortho position often necessitates the more reactive Acid Chloride Method to ensure complete conversion and high yields.

Retrosynthesis Target Target: 2-bromo-3-fluoro- N-methoxy-N-methylbenzamide Precursors Precursors: 2-bromo-3-fluorobenzoic acid + N,O-dimethylhydroxylamine HCl Target->Precursors Amidation (C-N Bond Formation)

Figure 1: Retrosynthetic disconnection of the target Weinreb amide.

Critical Process Parameters (CPPs)

Before initiating the protocol, researchers must account for these specific chemical behaviors:

ParameterScientific Rationale
Steric Hindrance The bromine atom at position 2 creates steric bulk. Standard coupling agents (EDC) may be sluggish. Activation via Acid Chloride is recommended.
Rotamerism Ortho-substituted Weinreb amides exhibit restricted rotation around the C(O)-N bond. NMR signals for N-Me and N-OMe often appear as broad humps or doublets at room temperature.
Stoichiometry The amine source is a hydrochloride salt (MeNH(OMe)·HCl). At least 2.0 equivalents of base are required: one to free the amine, one to neutralize the acid generated during coupling.
Exotherm Control The formation of the acid chloride and the subsequent addition of amine are exothermic. Active cooling (0°C) is mandatory to prevent side reactions.

Protocol A: The Acid Chloride Method (Robust Scale-Up)

This is the preferred method for gram-scale synthesis or when the carboxylic acid is sterically encumbered.

Materials
  • Substrate: 2-bromo-3-fluorobenzoic acid (1.0 equiv)

  • Amine Source: N,O-dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Reagent: Oxalyl chloride (1.5 equiv) OR Thionyl Chloride (SOCl₂)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 2-bromo-3-fluorobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Catalysis: Add catalytic DMF (2-3 drops). Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species.

  • Chlorination: Cool the solution to 0°C. Add Oxalyl chloride (1.5 equiv) dropwise over 15 minutes.

    • Observation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Ensure proper venting.[5]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).

    • Checkpoint: The residue (crude acid chloride) is usually a yellow/orange oil. Do not purify. Redissolve immediately in fresh anhydrous DCM.

Phase 2: Amidation (Weinreb Amide Formation)
  • Preparation of Amine: In a separate flask, suspend N,O-dimethylhydroxylamine HCl (1.2 equiv) in DCM. Add TEA (3.0 equiv) and cool to 0°C.

  • Addition: Add the solution of the crude acid chloride (from Phase 1) dropwise to the amine/base mixture at 0°C.

    • Why Reverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess relative to the active species, minimizing dimer formation.

  • Completion: Stir at 0°C for 30 minutes, then warm to RT and stir for 2–4 hours.

  • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.

Phase 3: Work-up & Purification
  • Quench: Quench with saturated aqueous NaHCO₃ or water.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine/pyridine) and then Brine.

  • Dry & Concentrate: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 10%

      
       40% Ethyl Acetate in Hexanes.
      

Protocol B: HATU Coupling (High-Throughput/Small Scale)

Best for milligram-scale reactions where handling noxious oxalyl chloride is undesirable.

  • Dissolve 2-bromo-3-fluorobenzoic acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 10 minutes to activate the acid (formation of the O-At ester).

  • Add N,O-dimethylhydroxylamine HCl (1.2 equiv).

  • Stir at RT for 12–16 hours.

  • Work-up: Dilute with EtOAc, wash extensively with water and LiCl (5% aq) to remove DMF, then wash with brine. Concentrate and purify as above.

Workflow Visualization

SynthesisWorkflow Start Start: 2-bromo-3-fluorobenzoic acid Activation Activation: Add Oxalyl Chloride + cat. DMF (0°C -> RT, 2h) Start->Activation DCM, N2 Evap Evaporate Volatiles (Remove excess (COCl)2) Activation->Evap - CO, - CO2, - HCl Coupling Coupling: Add Acid Chloride to Amine (0°C -> RT, 4h) Evap->Coupling Redissolve in DCM AminePrep Amine Prep: MeNH(OMe)·HCl + TEA in DCM AminePrep->Coupling Nucleophile Source Quench Workup: 1. NaHCO3 Wash 2. 1M HCl Wash 3. Brine Wash Coupling->Quench Product Final Product: 2-bromo-3-fluoro- N-methoxy-N-methylbenzamide Quench->Product Column Chromatography

Figure 2: Step-by-step workflow for the Acid Chloride synthesis route.

Analytical Validation & Expected Data

Nuclear Magnetic Resonance (NMR) Characteristics

Crucial Note on Rotamers: Due to the ortho-bromo substituent, the C(O)-N bond rotation is restricted. At Room Temperature (25°C), the N-Me and N-OMe groups often do not appear as sharp singlets.

  • 
    H NMR (400 MHz, CDCl₃): 
    
    • 
       7.40 – 7.10 (m, 3H, Aromatic protons).
      
    • 
       3.50 (br s, 3H, N-OCH ₃) – May appear as a broad hump.
      
    • 
       3.35 (br s, 3H, N-CH ₃) – May appear as a broad hump.
      
  • Validation: To confirm purity, run the NMR at 50°C or 60°C . The broad humps should coalesce into sharp singlets as the rotational barrier is overcome.

Mass Spectrometry (LC-MS)[8]
  • Formula: C₉H₉BrFNO₂

  • Molecular Weight: 262.08 g/mol [6]

  • Expected Ion: [M+H]⁺ = 262.0 / 264.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use fresh oxalyl chloride. Keep the acid chloride intermediate under N₂.
Incomplete Reaction Steric HindranceIncrease reaction time of the acid chloride formation step. Use the Acid Chloride method instead of HATU/EDC.
Broad NMR Peaks RotamerismThis is normal for ortho-substituted amides. Run VT-NMR (Variable Temperature) at 55°C to sharpen peaks.
Impurity: Ester Methanol contaminationEnsure the N,O-dimethylhydroxylamine HCl is free of methanol (recrystallize if necessary) and do not use MeOH in the reaction solvent.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Williams, J. M., et al. "General Method for the Synthesis of Weinreb Amides from Carboxylic Acids." Tetrahedron Letters, 1995, 36(31), 5461-5464.
  • De Luca, L., et al. "An Easy and Convenient Synthesis of Weinreb Amides."[2] Journal of Organic Chemistry, 2001 , 66, 2534-2537.[2]

  • PrepChem. "Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide."[7] (Analogous protocol for bromo-substituted amides).

  • ChemicalBook. "2-Bromo-3-fluorobenzoic acid Properties & Synthesis."

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-fluorobenzamides

Executive Summary The 2-bromo-3-fluorobenzamide scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. However, its functionalization via Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-bromo-3-fluorobenzamide scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors. However, its functionalization via Suzuki-Miyaura coupling presents distinct challenges: steric crowding at the reaction center (flanked by an amide and a fluorine atom) and electronic deactivation of the catalyst by the amide group.

This guide provides two validated protocols:

  • Method A (Standard): A robust, cost-effective system for reactive boronic acids.

  • Method B (High-Performance): An advanced catalytic system utilizing dialkylbiaryl phosphine ligands for sterically hindered or electron-poor coupling partners.

Scientific Foundation: Substrate Analysis

Steric & Electronic Landscape

The 2-bromo-3-fluorobenzamide substrate presents a "ortho-ortho" disubstituted pattern relative to the reaction site.

  • C-2 Position (Reaction Site): The oxidative addition of Pd(0) into the C-Br bond is hindered by the C-1 amide and C-3 fluorine.

  • C-1 Primary Amide: Can act as a weak directing group but also poses a risk of catalyst poisoning via

    
    -coordination. Under highly basic/anhydrous conditions, it may dehydrate to a nitrile.
    
  • C-3 Fluorine: Inductively withdraws electrons (

    
    -effect), potentially accelerating oxidative addition compared to a methyl group, but its Van der Waals radius adds steric pressure during the transmetallation step.
    
Mechanism & Causality

The catalytic cycle for this specific substrate requires a ligand capable of forming a mono-ligated Pd(0) species to facilitate oxidative addition into the crowded C-Br bond. Bulky, electron-rich phosphines (e.g., SPhos, XPhos) are essential here because they:

  • Boost Oxidative Addition: The electron-rich phosphorous center increases the nucleophilicity of the Pd(0).

  • Facilitate Transmetallation: The steric bulk of the ligand promotes the dissociation of the halide, creating the open coordination site necessary for the boronic acid to enter.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle with a focus on the steric clash inherent to this substrate.

SuzukiMechanism PreCat Pd(II) Precatalyst Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting for Chlorides) Steric Clash with F & CONH2 Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting for Hindered Bromides) Requires Base Activation OxAdd->TransMet Pd(II)-Ar-Br RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Substrate 2-Bromo-3-fluorobenzamide Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle highlighting the steric bottlenecks at Oxidative Addition and Transmetallation due to ortho-substitution.

Experimental Protocols

Decision Matrix: Which Method to Choose?
  • Use Method A if: Coupling partner is a simple phenyl/substituted phenyl boronic acid; scale is >10g (cost-sensitive).

  • Use Method B if: Coupling partner is a heteroaryl boronic acid (pyridine, pyrazole), ortho-substituted boronic acid, or if Method A fails (<30% yield).

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Based on industrial standards for benzamide couplings.

Reagents:

  • Substrate: 2-Bromo-3-fluorobenzamide (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 – 5 mol%)

  • Base: Cs₂CO₃ (2.5 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the benzamide substrate, boronic acid, and base.

  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling of the boronic acid.[3]

  • Solvent: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Remove the septum briefly under a positive flow of inert gas, add the Pd catalyst quickly, and reseal. (Alternatively, add catalyst in step 1 if using a glovebox).

  • Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: The "High-Performance" Protocol (Buchwald G2/G3)

Designed for sterically hindered and electron-deficient systems.

Reagents:

  • Substrate: 2-Bromo-3-fluorobenzamide (1.0 equiv)

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (1 – 3 mol%)

    • Note: If precatalysts are unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene / Water (10:1) or n-Butanol

  • Temperature: 100 °C

Mechanistic Insight: The SPhos ligand provides exceptional stability to the Pd center, preventing precipitation of Pd black which is common with the electron-rich benzamide. The phosphate base (K₃PO₄) is strong enough to activate the boronic acid but less likely to cause amide hydrolysis than hydroxides.

Optimization & Troubleshooting Guide

Solvent & Base Screening Data (Representative)

The following table summarizes expected trends based on literature for ortho-substituted benzamides.

EntryCatalystLigandBaseSolventTemp (°C)YieldNotes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80<40%Slow; significant homocoupling.
2Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O9075-85%Standard (Method A). Reliable.
3Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O100>95%Best for hindered acids.
4Pd(OAc)₂XantphosCs₂CO₃Dioxane100<10%Bite angle unsuited for Suzuki.[4]
Troubleshooting Flowchart

Troubleshooting Issue Problem Detected LowConv Low Conversion (SM remaining) Issue->LowConv Dehal Dehalogenation (H-substituted byproduct) Issue->Dehal Homo Homocoupling (Ar-Ar dimer) Issue->Homo Sol1 Switch to Method B (SPhos/XPhos) LowConv->Sol1 Catalyst death? Sol2 Use anhydrous solvent Reduce temp Dehal->Sol2 Protodeboronation? Sol3 Degas rigorously Add boronic acid slowly Homo->Sol3 O2 present?

Caption: Diagnostic workflow for common Suzuki coupling failures.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[6] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Method

High-Yielding Buchwald-Hartwig Amination of 2-Bromo-3-fluorophenyl Scaffolds: Overcoming Ortho-Fluoro Effects

Executive Summary The Buchwald-Hartwig amination of 2-bromo-3-fluorophenyl compounds represents a critical transformation in modern synthetic organic chemistry, providing access to highly substituted anilines utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination of 2-bromo-3-fluorophenyl compounds represents a critical transformation in modern synthetic organic chemistry, providing access to highly substituted anilines utilized in pharmaceutical development and advanced materials, such as1[1]. The presence of an ortho-fluoro substituent relative to the bromide leaving group introduces a unique dichotomy: its strong inductive effect accelerates the initial oxidative addition, yet its steric bulk and susceptibility to nucleophilic aromatic substitution (SNAr) demand precise control over the catalyst architecture and base selection. This Application Note details a highly optimized, self-validating protocol utilizing dialkylbiaryl phosphine ligands and mild inorganic bases to achieve near-quantitative C-N bond formation while completely suppressing SNAr side reactions.

Scientific Integrity & Mechanistic Causality

The Ortho-Fluoro Effect: Electronic Acceleration vs. Steric Hindrance

In palladium-catalyzed cross-coupling, the oxidative addition of the C-Br bond to the Pd(0) center is often rate-determining for electron-rich arenes. However, the highly electronegative fluorine atom at the 3-position withdraws electron density via induction (-I effect), lowering the LUMO of the 2-bromo-3-fluorophenyl scaffold and accelerating oxidative addition. Conversely, the steric footprint of the ortho-fluorine impedes the subsequent transmetalation and amine coordination steps. Traditional copper-catalyzed Ullmann couplings often fail to overcome this steric barrier, rendering 2[2].

Suppressing Nucleophilic Aromatic Substitution (SNAr)

The most pervasive mode of failure in the amination of 2-bromo-3-fluorobenzenes is the competitive SNAr of the fluorine atom. Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), act as potent nucleophiles that readily attack the highly activated C-F bond. To establish a self-validating and robust protocol, causality dictates switching to a mild, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) provides the optimal pKa (~10.3) to deprotonate the Pd-coordinated amine without triggering SNAr pathways.

Ligand Architecture: The Dialkylbiaryl Phosphine Advantage

To overcome the steric crowding at the reductive elimination step, bulky, electron-rich ligands are required. Dialkylbiaryl phosphines, specifically and BrettPhos (for primary amines), promote the formation of a highly active monoligated L-Pd(0) species. The spatial arrangement of these ligands forces the aryl and amido groups on the Pd(II) center into close proximity, drastically lowering the activation energy for reductive elimination and 3[3].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(2-F-3-R-Ph)(Br) Pd0->OxAdd 2-Bromo-3-fluorobenzene (Accelerated by o-F inductive effect) AmineCoord Amine Coordination L-Pd(II)(2-F-3-R-Ph)(Br)(HNR'R'') OxAdd->AmineCoord Amine (HNR'R'') Amido Palladium Amido Complex L-Pd(II)(2-F-3-R-Ph)(NR'R'') AmineCoord->Amido Base (Cs₂CO₃) - HCO₃⁻, - CsBr Amido->Pd0 Reductive Elimination (Driven by Steric Bulk of L & o-F) Product Coupled Product 2-Fluoro-3-R-phenylamine Amido->Product Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting the ortho-fluoro effect.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the suppression of SNAr byproducts when coupling 2-bromo-3-fluorobenzene with a standard secondary amine (e.g., morpholine).

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)SNAr Byproduct (%)
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5)Toluene1003545
2Pd₂(dba)₃ (2%)RuPhos (4%)NaOtBu (1.5)Toluene1005530
3Pd₂(dba)₃ (2%)RuPhos (4%)K₃PO₄ (2.0)Toluene10078< 5
4 Pd₂(dba)₃ (2%) RuPhos (4%) Cs₂CO₃ (2.0) Toluene 100 92 < 2
5Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃ (2.0)1,4-Dioxane10088< 2

Data Interpretation: The transition from a bidentate ligand (BINAP) to a bulky monodentate ligand (RuPhos) improves the reductive elimination rate (Entry 1 vs. 2). However, replacing the nucleophilic NaOtBu with the milder Cs₂CO₃ is the critical variable that completely suppresses the SNAr byproduct (Entry 2 vs. 4).

Self-Validating Experimental Protocol

Reagents & Equipment
  • Substrates: 2-Bromo-3-fluorobenzene derivative (1.0 equiv), Secondary Amine (1.2 equiv).

  • Catalyst System: Pd₂(dba)₃ (2.0 mol% Pd), RuPhos (4.0 mol%). (Note: RuPhos Pd G3 or G4 precatalysts can be substituted at 2-4 mol% for enhanced initiation).

  • Base: Cs₂CO₃ (2.0 equiv, finely milled and strictly anhydrous).

  • Solvent: Anhydrous Toluene (0.2 M relative to the aryl bromide).

  • Equipment: Oven-dried Schlenk tube or heavy-walled pressure vial with a Teflon-lined cap, magnetic stir bar, argon/nitrogen manifold.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): To the oven-dried Schlenk tube equipped with a stir bar, add Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Purging: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent & Substrate Addition: Via a gas-tight syringe, add anhydrous Toluene (5.0 mL). Add the 2-bromo-3-fluorobenzene (1.0 mmol) and the secondary amine (1.2 mmol). If the amine or aryl bromide is a solid, add it during Step 1.

  • Degassing (Self-Validation Step): Sparge the reaction mixture with Argon for 10 minutes. Visual Cue: The initial deep purple/red suspension of Pd₂(dba)₃ will transition to a dark red/brown homogeneous solution as the active L-Pd(0) complex forms.

  • Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed vial to a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800+ rpm) for 12–16 hours.

In-Process Controls (IPC) & Analytical Validation
  • Sampling: After 12 hours, cool the reaction to room temperature. Under Argon, withdraw a 10 µL aliquot.

  • LC-MS Preparation: Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject.

  • Validation Check: Confirm the disappearance of the starting material (identifiable by the distinct 1:1 M/M+2 isotopic pattern of bromine). The product should appear as the dominant [M+H]⁺ peak. A successful reaction will also feature a heavy precipitate of inorganic salts (CsBr and CsHCO₃) at the bottom of the vial.

Workup and Purification
  • Dilute the cooled reaction mixture with Ethyl Acetate (10 mL).

  • Filter the crude mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-fluoro-3-substituted aniline.

Troubleshooting Guide

  • Formation of Pd-Black (Catalyst Death): If a mirror-like black precipitate forms on the glassware walls early in the reaction, it indicates catalyst decomposition. This is primarily caused by oxygen ingress or moisture. Solution: Ensure Cs₂CO₃ is dried under a vacuum at 150 °C overnight before use, and rigorously degas the solvent.

  • High SNAr Byproduct: If LC-MS or ¹⁹F NMR reveals significant defluorination/substitution, the base is too nucleophilic or the temperature is excessively high. Solution: Verify the identity of the base (ensure no alkoxide impurities) and lower the temperature to 85 °C, compensating with a longer reaction time.

  • Stalled Reaction (Incomplete Conversion): Often due to poor solubility of the inorganic base. Solution: Increase the stirring rate to >800 rpm to ensure adequate mass transfer in the heterogeneous mixture, or add 5% v/v 1,4-Dioxane to the Toluene to marginally increase base solubility.

References

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.
  • Supplementary Information (SI) for Chemical Science. Single-B/N MR-TADF Emitters Enhancing Electroluminescence Efficiency via &q. The Royal Society of Chemistry.
  • 1-tBu-Indenyl Supported Palladium Precatalysts for Cross-Coupling. Sigma-Aldrich.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene. Benchchem.

Sources

Application

The Weinreb Amide Protocol for Ketone Synthesis with Grignard Reagents: A Detailed Guide for Researchers

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the discovery and development of new pharmaceuticals. Among the myriad of methods available, the Weinreb-Nahm ketone synthesis st...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of ketones is a cornerstone of organic chemistry, with broad applications in the discovery and development of new pharmaceuticals. Among the myriad of methods available, the Weinreb-Nahm ketone synthesis stands out for its reliability, high yield, and exceptional functional group tolerance. This guide provides an in-depth exploration of this powerful reaction, offering detailed protocols, mechanistic insights, and practical advice for its successful implementation in a research setting.

The Challenge of Over-Addition and the Elegance of the Weinreb Amide Solution

A common pitfall in the synthesis of ketones from carboxylic acid derivatives and highly reactive organometallic reagents, such as Grignard or organolithium reagents, is the propensity for over-addition.[1][2] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.[1]

The Weinreb-Nahm synthesis, first reported by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue through the use of a unique acylating agent: the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[1] This methodology has since become a staple in organic synthesis due to its ability to cleanly deliver ketones.[1][3]

The Underlying Mechanism: A Stable Intermediate is Key

The success of the Weinreb-Nahm ketone synthesis hinges on the formation of a stable tetrahedral intermediate upon nucleophilic attack by the Grignard reagent.[1] This stability arises from the chelation of the magnesium atom by both the oxygen of the tetrahedral intermediate and the methoxy group of the amide.[1] This five-membered ring structure is remarkably stable at low temperatures, preventing the collapse of the intermediate and the subsequent over-addition.[1][4] The desired ketone is only liberated upon acidic workup.[3]

Diagram 1: Mechanism of the Weinreb-Nahm Ketone Synthesis

Weinreb-Nahm Ketone Synthesis Mechanism Mechanism of the Weinreb-Nahm Ketone Synthesis cluster_reactants Reactants cluster_intermediate Stable Tetrahedral Intermediate cluster_products Products Weinreb_Amide Weinreb Amide (R-CO-N(OMe)Me) Grignard_Reagent Grignard Reagent (R'-MgX) Tetrahedral_Intermediate Chelated Intermediate (Stable at low temp) Workup Workup Tetrahedral_Intermediate->Workup Ketone Ketone (R-CO-R') Amine_Salt HN(OMe)Me·HX Workup->Ketone Workup->Amine_Salt

Caption: The reaction proceeds via a stable, chelated tetrahedral intermediate.

Protocol I: Preparation of a Weinreb Amide from a Carboxylic Acid

The first step in this synthetic sequence is the preparation of the Weinreb amide itself. While they can be synthesized from acid chlorides, a more direct and often preferred route is from the corresponding carboxylic acid using a peptide coupling reagent.[1][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Carboxylic Acid-1.0 eq-
N,O-Dimethylhydroxylamine HCl97.541.2 eq-
BOP Reagent442.281.2 eq-
Diisopropylethylamine (DIPEA)129.243.0 eq-
Anhydrous Dichloromethane (DCM)---

Experimental Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Weinreb amide.

Protocol II: Ketone Synthesis from a Weinreb Amide and a Grignard Reagent

With the Weinreb amide in hand, the final step is the carefully controlled addition of the Grignard reagent to yield the desired ketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Weinreb Amide-1.0 eq-
Grignard Reagent (in THF or Et₂O)-1.1 - 1.5 eq-
Anhydrous Tetrahydrofuran (THF)---
Saturated Aqueous NH₄Cl---
1 M HCl (optional)---

Experimental Procedure:

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via a syringe to the stirred solution, maintaining the internal temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by TLC by quenching a small aliquot in saturated aqueous NH₄Cl.

  • Once the reaction is complete, quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. If a precipitate forms, 1 M HCl can be added to dissolve it.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield the pure ketone.

Diagram 2: Experimental Workflow for Weinreb Ketone Synthesis

Weinreb Ketone Synthesis Workflow Experimental Workflow for Weinreb Ketone Synthesis start Start: Carboxylic Acid prep_amide Protocol I: Weinreb Amide Preparation start->prep_amide purify_amide Purification (Chromatography) prep_amide->purify_amide amide_product Pure Weinreb Amide purify_amide->amide_product ketone_synthesis Protocol II: Grignard Reaction (-78 °C) amide_product->ketone_synthesis workup Aqueous Workup & Extraction ketone_synthesis->workup purify_ketone Purification (Chromatography/Distillation) workup->purify_ketone final_product Final Product: Ketone purify_ketone->final_product

Caption: A two-stage process from carboxylic acid to the final ketone product.

Troubleshooting Common Issues

While the Weinreb ketone synthesis is generally robust, certain challenges can arise. Here are some common problems and their potential solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Ketone - Inactive Grignard reagent (due to moisture or air exposure).- Sterically hindered Weinreb amide or Grignard reagent.- Titrate the Grignard reagent before use to determine its exact concentration.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.- For sterically demanding substrates, consider longer reaction times or a slight increase in temperature (e.g., to -40 °C), but monitor for byproduct formation.
Formation of Tertiary Alcohol (Over-addition) - Reaction temperature was too high, leading to the collapse of the stable intermediate.- Quenching the reaction at room temperature.- Maintain a low reaction temperature (ideally -78 °C) throughout the addition of the Grignard reagent.- Always quench the reaction at low temperature before allowing it to warm to room temperature.
Recovery of Starting Weinreb Amide - Insufficient amount of Grignard reagent.- Low reactivity of the Grignard reagent.- Use a slight excess of the Grignard reagent (1.2-1.5 equivalents).- Consider using a more reactive organolithium reagent if the Grignard reagent proves ineffective.
Formation of Aldehyde Byproduct - If the Grignard reagent has β-hydrogens, reduction of the Weinreb amide can occur.- This is generally a minor pathway but can be minimized by maintaining a low reaction temperature.

Applications in Drug Discovery and Natural Product Synthesis

The reliability and functional group tolerance of the Weinreb-Nahm ketone synthesis have made it an invaluable tool in the synthesis of complex molecules with pharmaceutical relevance.[1] It has been employed in the total synthesis of numerous natural products, including macrosphelides A and B, amphidinolide J, and the spirofungins A and B.[1] Furthermore, this methodology is frequently utilized in medicinal chemistry programs for the construction of key intermediates and final drug candidates. A notable example is its application in the synthesis of biaryl ketones, which are prevalent motifs in many bioactive compounds.[5]

Conclusion

The Weinreb amide protocol for ketone synthesis with Grignard reagents represents a significant advancement in synthetic organic chemistry. By understanding the underlying mechanism and adhering to carefully controlled experimental conditions, researchers can leverage this powerful reaction to efficiently and selectively construct a wide array of ketones. Its robustness and broad applicability ensure its continued prominence in both academic and industrial research, particularly in the pursuit of novel therapeutics.

References

  • Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815-3818. [Link]

  • Organic Syntheses2021 , 98, 61-78. [Link]

  • Weinreb ketone synthesis. In Wikipedia; 2023. [Link]

  • Li, G.; Szostak, M. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry2020 , 18 (20), 3867-3872. [Link]

  • Khalid, M.; Mohammed, S.; Kalo, A. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry2020 , 36 (2), 206-219. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Organic-Synthesis.com. Acid-Amine Coupling using BOP. [Link]

  • Katritzky, A. R.; Singh, S. K. An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC2002 , 2002 (11), 39-44. [Link]

  • TutorChase. How do you prepare a Weinreb amide?. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • YouTube. Weinreb ketone synthesis. [Link]

  • YouTube. in the chemical literature: Weinreb amides. [Link]

  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]

  • American Chemical Society. Weinreb amides. [Link]

Sources

Method

Preparation of 2-Bromo-3-fluorobenzoic Acid: Strategic Methodologies for Precursor Synthesis

Executive Summary 2-Bromo-3-fluorobenzoic acid is a highly versatile halogenated building block utilized extensively in pharmaceutical development, agrochemical synthesis, and materials science. The strategic placement o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-3-fluorobenzoic acid is a highly versatile halogenated building block utilized extensively in pharmaceutical development, agrochemical synthesis, and materials science. The strategic placement of the bromine and fluorine atoms on the benzoic acid core provides orthogonal reactivity, making it an ideal precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. Notably, this precursor has been critical in the discovery of orally bioavailable ADAMTS7 inhibitors for cardiovascular disease[2].

This application note provides an authoritative evaluation of the two primary synthetic routes for preparing 2-bromo-3-fluorobenzoic acid: Directed Ortho-Metalation (DoM) and the Sandmeyer Reaction . By detailing the mechanistic causality, quantitative metrics, and self-validating protocols, this guide equips researchers with the necessary parameters to execute these syntheses with high fidelity and reproducibility.

Mechanistic Pathways: Causality & Design

To synthesize 2-bromo-3-fluorobenzoic acid, the chemist must overcome the challenge of regioselective halogenation. Standard electrophilic aromatic substitution (EAS) is insufficient due to competing directing effects and the deactivating nature of the target ring. Therefore, two distinct, regiocontrolled pathways are prioritized.

Pathway A: Directed Ortho-Metalation (DoM)

The DoM approach utilizes 3-fluorobenzoic acid as the starting material. This method relies on the thermodynamic and kinetic acidity of the C2 proton, which is flanked by two directing groups: the carboxylate (a weak coordinating director) and the fluorine atom (a strong inductive electron-withdrawing group)[3].

  • Causality of Reagents: The reaction requires >2.0 equivalents of an alkyllithium base (e.g., n-BuLi). The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate, preventing nucleophilic attack on the carbonyl. The second equivalent executes the C-H metalation at the C2 position.

  • Role of TMEDA: Tetramethylethylenediamine (TMEDA) is strictly required. It coordinates to the lithium cation, breaking the n-BuLi hexamers into highly reactive monomers/dimers, significantly boosting kinetic basicity[3].

  • Electrophilic Quench: 1,2-Dibromotetrachloroethane is selected over elemental bromine (

    
    ). 
    
    
    
    is highly corrosive, difficult to handle at cryogenic temperatures, and prone to over-bromination. 1,2-Dibromotetrachloroethane acts as a mild, solid electrophilic bromine source that ensures clean conversion[3].
Pathway B: The Sandmeyer Reaction

This route converts 2-amino-3-fluorobenzoic acid into the target compound via a diazonium intermediate[4].

  • Causality of Reagents: The aniline derivative is treated with sodium nitrite (

    
    ) and hydrobromic acid (
    
    
    
    ) at 0 °C to form a highly reactive diazonium salt. Acetonitrile is used as a co-solvent to maintain the solubility of the zwitterionic starting material[4].
  • Catalytic Substitution: Copper(I) bromide (

    
    ) mediates a radical-nucleophilic aromatic substitution (
    
    
    
    ). The Cu(I) species donates an electron to the diazonium ion, extruding nitrogen gas and forming an aryl radical, which rapidly abstracts a bromine atom from the copper complex to yield the final product[4].

Visualizing the Synthetic Workflows

SynthesisWorkflow Start1 3-Fluorobenzoic Acid (Starting Material) Inter1 2-Lithio-3-fluorobenzoate (Organolithium Intermediate) Start1->Inter1 n-BuLi, TMEDA THF, -78°C Start2 2-Amino-3-fluorobenzoic Acid (Starting Material) Inter2 Diazonium Bromide (Electrophilic Intermediate) Start2->Inter2 NaNO2, 47% HBr CH3CN, 0°C Product 2-Bromo-3-fluorobenzoic Acid (Target Precursor) Inter1->Product 1,2-Dibromotetrachloroethane Electrophilic Quench Inter2->Product CuBr, 70°C Radical-Nucleophilic Substitution

Fig 1. Synthetic workflows for 2-bromo-3-fluorobenzoic acid via DoM and Sandmeyer reactions.

Quantitative Comparison of Synthetic Routes

The following table synthesizes the operational parameters of both methodologies to aid in route selection based on laboratory capabilities and scale-up requirements.

ParameterDirected Ortho-Metalation (DoM)[3]Sandmeyer Reaction[4]
Starting Material 3-Fluorobenzoic acid2-Amino-3-fluorobenzoic acid
Key Reagents n-BuLi, TMEDA, 1,2-Dibromotetrachloroethane

, 47%

,

Temperature Profile Cryogenic (-78 °C) to Room Temp0 °C to Moderate Heat (70 °C)
Reaction Environment Strictly anhydrous, inert atmosphere (Ar/N2)Aqueous/Organic biphasic, open air acceptable
Reported Yield ~71%~78%
Scalability Moderate (Requires cryogenic reactors)High (Standard glass-lined reactors)
Primary Hazards Pyrophoric bases (n-BuLi)Toxic gas evolution (

,

expansion)

Experimental Protocols

Protocol A: Directed Ortho-Metalation (DoM)

Note: This procedure requires rigorous exclusion of moisture and air. All glassware must be flame-dried under vacuum.

  • Preparation of the Base Complex:

    • To a flame-dried 1 L Schlenk flask equipped with a magnetic stir bar, add 3-fluorobenzoic acid (26.9 g, 192 mmol) and anhydrous THF (300 mL) under an argon atmosphere[3].

    • Add TMEDA (64 mL, 422 mmol, 2.2 eq.) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-BuLi (1.3 M in hexanes, 325 mL, 422 mmol, 2.2 eq.) dropwise via an addition funnel over 45 minutes to maintain the internal temperature below -70 °C[3].

    • Self-Validation (IPC): The solution will typically develop a deep color indicating the formation of the dianion. Stir at -78 °C for 1 hour to ensure complete metalation.

  • Electrophilic Quench:

    • Prepare a solution of 1,2-dibromotetrachloroethane (250 g, 768 mmol, 4.0 eq.) in anhydrous THF (300 mL)[3].

    • Add this solution dropwise to the lithiated intermediate at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Work-up and Isolation:

    • Quench the reaction carefully with 1M HCl until the aqueous layer reaches pH 2.

    • Extract the aqueous phase with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Recrystallize the crude solid from a heptane/diethyl ether mixture to afford 2-bromo-3-fluorobenzoic acid as a colorless solid (Yield: ~29.9 g, 71%)[3].

Protocol B: Sandmeyer Reaction

Note: This reaction evolves nitrogen gas. Ensure adequate ventilation and use a vessel with sufficient headspace.

  • Diazotization:

    • In a 1 L three-necked round-bottomed flask equipped with a dropping funnel and internal thermometer, suspend 2-amino-3-fluorobenzoic acid (20.0 g, 0.13 mol) in acetonitrile (160 mL)[4].

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add 47% aqueous hydrobromic acid (160 mL) dropwise over 10 minutes[4].

    • Prepare a solution of sodium nitrite (10.0 g, 0.145 mol) in distilled water (20 mL). Add this dropwise to the reaction mixture over 1 hour, strictly maintaining the internal temperature at 0-5 °C[4]. Stir for an additional 5 minutes.

    • Self-Validation (IPC): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Bromination:

    • Add copper(I) bromide (21.8 g, 0.15 mol) in small batches over 30 minutes to control the vigorous evolution of nitrogen gas[4].

    • Remove the ice bath and transfer the flask to an oil bath pre-heated to 70 °C. Stir continuously for 1 hour until gas evolution ceases[4].

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0 °C and dilute with cold distilled water (700 mL)[4].

    • Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove copper salts.

    • Dry the solid under high vacuum at 40 °C to yield 2-bromo-3-fluorobenzoic acid as an orange-tinted solid (Yield: ~22.0 g, 78%)[4]. (Note: If a colorless solid is required, the product can be treated with activated charcoal in hot ethanol and recrystallized).

References

  • Directed lithiation of unprotected benzoic acids ResearchGate / J. Chem. Soc., Perkin Trans. 1 URL:[Link]

  • BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of N-Methoxy-N-Methylbenzamides (Weinreb Amides)

Executive Summary The transformation of carboxylic acids and their derivatives into ketones or aldehydes via N-methoxy-N-methylamides (Weinreb amides) is a cornerstone of organic synthesis.[1][2][3][4] Unlike esters or a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of carboxylic acids and their derivatives into ketones or aldehydes via N-methoxy-N-methylamides (Weinreb amides) is a cornerstone of organic synthesis.[1][2][3][4] Unlike esters or acid chlorides, which often suffer from over-addition of organometallic reagents (yielding tertiary alcohols), Weinreb amides form a stable metal-chelated intermediate that collapses to the ketone only upon acidic hydrolysis.

While laboratory-scale synthesis often relies on expensive coupling agents (e.g., EDC/HOBt), these methods are economically unviable and atom-inefficient at the kilogram scale. This Application Note details two robust, scalable protocols designed for process chemistry:

  • The Acid Chloride Route: The industrial "workhorse" for cost-efficiency.

  • The CDMT Route: A modern, "green" alternative for acid-sensitive substrates.

Strategic Route Selection

Before initiating a campaign, the synthetic route must be selected based on substrate stability, cost of goods (COGs), and safety profiles.

Comparative Analysis of Synthetic Strategies
ParameterAcid Chloride Method CDMT (Triazine) Method Al-Mediated (from Esters)
Primary Substrate Carboxylic AcidsCarboxylic AcidsEsters / Lactones
Scalability High (Multi-kg)Medium-High (1-10 kg)Low-Medium (Safety limits)
Reagent Cost Low (

is cheap)
Moderate (CDMT is affordable)High (

is expensive)
Atom Economy HighModerateLow (Stoichiometric Al waste)
Safety Profile Corrosive gases (

, HCl)
Mild (No gas evolution)Pyrophoric (

)
Purification Crystallization/DistillationAqueous wash/CrystallizationDifficult Al-emulsions
Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal protocol.

RouteSelection Start Start: Substrate Analysis IsEster Is Starting Material an Ester? Start->IsEster IsSensitive Acid Sensitive / Epimerizable Center? IsEster->IsSensitive No (Carboxylic Acid) RouteC Protocol C: Al-Mediated (Trimethylaluminum) IsEster->RouteC Yes RouteA Protocol A: Acid Chloride (Thionyl Chloride) IsSensitive->RouteA No (Robust) RouteB Protocol B: CDMT Coupling (Triazine) IsSensitive->RouteB Yes

Figure 1: Strategic decision tree for selecting the Weinreb amide synthesis route.

Mechanistic Insight: The "Weinreb Chelate"

The success of this chemistry relies on the formation of a stable 5-membered cyclic transition state.[3][4] Understanding this is critical for troubleshooting low yields; if the chelation is disrupted (e.g., by strong Lewis basic solvents competing for the metal center), over-addition occurs.

Mechanism cluster_TS Stable Tetrahedral Intermediate WA Weinreb Amide (Starting Material) TS 5-Membered Chelate Complex WA->TS + R-M (Fast) Nu Nucleophile (R-M) TS->TS + Excess R-M (No Reaction) Ketone Ketone Product TS->Ketone + H3O+ (Hydrolysis)

Figure 2: The stable chelate intermediate prevents the collapse to a ketone until acidic workup.

Protocol A: The Acid Chloride Method (Industrial Standard)

Best for: Robust substrates, large-scale (>1 kg), cost-sensitive campaigns. Mechanism: Activation of carboxylate with


 followed by Schotten-Baumann or anhydrous aminolysis.
Materials
  • Substrate: Benzoic acid derivative (1.0 equiv)

  • Activator: Thionyl Chloride (

    
    ) (1.2 equiv) or Oxalyl Chloride
    
  • Reagent: N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (2.2 - 3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge the reaction vessel with the carboxylic acid and DCM (5-10 volumes).

    • Add a catalytic amount of DMF (0.05 equiv) to initiate the Vilsmeier-Haack type activation.

    • CRITICAL SAFETY: Slowly add

      
       over 30-60 minutes, maintaining temperature 
      
      
      
      . Scrub the evolved
      
      
      and
      
      
      gases through a caustic scrubber (
      
      
      ).
    • Reflux for 2-4 hours until LCMS confirms conversion to the acid chloride (quench aliquot with MeOH to monitor as methyl ester).

    • Process Tip: Remove excess

      
       by azeotropic distillation with toluene if the substrate allows.
      
  • Aminolysis (The Coupling):

    • In a separate vessel, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM.

    • Cool the amine slurry to

      
      .
      
    • Add the Base (

      
      , 3.0 equiv) slowly. Exotherm Warning:  The neutralization of the HCl salt is significantly exothermic. Maintain 
      
      
      
      .[5]
    • Add the Acid Chloride solution (from Step 1) dropwise to the amine/base mixture, maintaining

      
      .
      
  • Work-up:

    • Quench with water.[6][7][8]

    • Wash the organic layer with 1M HCl (to remove excess amine/base), followed by saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      

Validation Check: The product should be a clear oil or solid. Purity is typically >95% without chromatography.

Protocol B: The CDMT "Green" Method

Best for: Acid-sensitive substrates, avoiding corrosive gases, "One-Pot" simplicity. Reagent: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[9][10]

Materials
  • Substrate: Carboxylic acid (1.0 equiv)

  • Coupling Agent: CDMT (1.0 - 1.1 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 - 2.5 equiv)

  • Reagent: N,O-Dimethylhydroxylamine hydrochloride (1.0 - 1.1 equiv)

  • Solvent: THF or 2-MeTHF

Step-by-Step Methodology
  • Activation (Active Ester Formation):

    • Dissolve the carboxylic acid in THF (10 vol) at room temperature (RT).

    • Add NMM (1.1 equiv).

    • Add CDMT (1.0 equiv). Stir at RT for 1-2 hours.

    • Mechanism:[3][11][12] The formation of the intermediate "active ester" (triazinyl ester) can be monitored by TLC/HPLC. A white precipitate (NMM-HCl) often forms.

  • Coupling:

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv) directly to the reaction mixture.

    • Add a second portion of NMM (1.1 equiv) to neutralize the amine salt.

    • Stir at RT for 4-12 hours.

  • Work-up (Triazine Removal):

    • Filter off the NMM-HCl salts.

    • Concentrate the filtrate and redissolve in EtOAc.

    • Critical Wash: Wash with 5% aqueous citric acid or

      
      . The byproduct (4,6-dimethoxy-1,3,5-triazin-2-ol) is water-soluble, allowing for easy removal without chromatography [1].
      

Process Safety & Engineering Controls

HazardMitigation Strategy
Exotherm (Neutralization) The reaction of amine-HCl salts with base releases significant heat. Dosing rate must be controlled by reactor cooling capacity. Use DSC (Differential Scanning Calorimetry) to determine the onset of decomposition.
Gas Evolution (

)
In Protocol A, gas evolution is stoichiometric. Ensure scrubber capacity is calculated for 100% theoretical gas yield + 20% safety margin.
Pyrophoric Reagents If using the Al-mediated route (Protocol C, not detailed above but cited),

requires dedicated inert atmosphere lines and Schlenk techniques. Never quench with water directly; use Rochelle's salt.
Distillation Hazards Weinreb amides are generally stable, but high-vacuum distillation temperatures should be kept below 150°C to avoid thermal degradation [2].

References

  • De Luca, L., Giacomelli, G., & Taddei, M. (2001).[10] An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates.[10] The Journal of Organic Chemistry, 66(7), 2534–2537. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][13] Tetrahedron Letters, 22(39), 3815–3818. Link

  • Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review. Organic Preparations and Procedures International, 25(1), 15–40.[14] Link

  • Williams, J. M., et al. (1995). Alternative Synthesis of Weinreb Amides. Tetrahedron Letters, 36(31), 5461-5464. Link

Sources

Method

Microwave-assisted cross-coupling of bromo-fluoro aromatics

Application Note: Microwave-Assisted Cross-Coupling of Bromo-Fluoro Aromatics Executive Summary This guide details the chemoselective cross-coupling of bromo-fluoro aromatic substrates using microwave irradiation. The co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Cross-Coupling of Bromo-Fluoro Aromatics

Executive Summary

This guide details the chemoselective cross-coupling of bromo-fluoro aromatic substrates using microwave irradiation. The core challenge in these transformations is maintaining selectivity for the C-Br bond (leaving the C-F bond intact for downstream utility) while overcoming the activation energy barriers associated with electron-deficient or sterically hindered scaffolds.

Microwave-assisted organic synthesis (MAOS) offers a distinct kinetic advantage here. By accessing temperatures well above the solvent's atmospheric boiling point (superheating), we can accelerate the rate-determining step—typically oxidative addition for deactivated bromides—without triggering the higher-energy activation required to cleave the C-F bond.

The Chemoselectivity Paradigm

The success of this workflow relies on the significant bond dissociation energy (BDE) differential between carbon-bromine and carbon-fluorine bonds.

  • C-Br BDE: ~280 kJ/mol (Reactive under standard Pd-catalysis)

  • C-F BDE: ~485 kJ/mol (Inert under standard conditions; requires specialized activation)

In a microwave field, we exploit this window.[1][2][3] We supply enough thermal energy to rapidly insert Palladium into the C-Br bond but remain below the threshold required for C-F activation or nucleophilic aromatic substitution (


) side reactions at the fluorine position.
Mechanism & Selectivity Workflow

The following diagram illustrates the kinetic decision tree during the reaction. Note the high-energy barrier preventing C-F activation.

ReactionMechanism Start Substrate (Bromo-Fluoro Aromatic) OxAdd Oxidative Addition (Rate Determining) Start->OxAdd Microwave Heating Side_CF C-F Activation (High Energy Barrier) Start->Side_CF Requires >180°C or Lewis Acid Side_SNAr SNAr at C-F (Base Dependent) Start->Side_SNAr Avoid Strong Alkoxides Pd0 Pd(0) Catalyst Pd0->OxAdd Int1 LnP(II)-Ar(F)-Br OxAdd->Int1 Selective C-Br Insertion TransMet Transmetallation (Boronic Acid/Amine) Int1->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Fluoro-Biaryl/Amine) RedElim->Product

Caption: Kinetic pathway showing selective oxidative addition at C-Br. Red paths indicate avoided side reactions.

Application Note 1: Suzuki-Miyaura Coupling

This protocol is optimized for 1-bromo-4-fluorobenzene and similar substrates. The use of a bidentate ligand (dppf) prevents dehalogenation, a common side reaction in microwave fields when using simple phosphines like


.
Reagents & Materials
  • Substrate: 1-bromo-4-fluorobenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

  • Vessel: 10 mL Microwave pressure vial with crimp/snap cap.

Step-by-Step Protocol
  • Vessel Charging: In a glovebox or under a nitrogen stream, add the palladium catalyst (3 mol%) and aryl boronic acid (1.2 equiv) to the microwave vial.

  • Substrate Addition: Add the bromo-fluoro aromatic substrate (1.0 equiv). If the substrate is a solid, add it with the other solids. If liquid, add via syringe after solvent.

  • Solvent & Base: Add degassed 1,4-Dioxane. Then add the aqueous

    
    .
    
    • Expert Insight: The ratio of organic solvent to water should be roughly 4:1 to ensure phase transfer efficiency without crashing out the catalyst.

  • Sealing: Cap the vial with a Teflon-lined septum. Purge the headspace with nitrogen for 60 seconds via a needle inlet/outlet.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 15 bar

  • Workup: Cool to RT (using compressed air cooling feature of the reactor). Filter through a Celite pad, washing with EtOAc. Concentrate and purify via flash chromatography.

Application Note 2: Buchwald-Hartwig Amination

Coupling amines to fluorinated bromides requires careful base selection. Strong alkoxide bases (like NaOtBu) can trigger


 displacement of the fluorine atom, especially in electron-deficient rings (e.g., fluoropyridines). We use Cesium Carbonate (

) as a milder base to preserve the C-F bond.
Reagents & Materials
  • Substrate: 4-bromo-2-fluorotoluene (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + Xantphos (4 mol%)
    
    • Why Xantphos? Its large bite angle promotes reductive elimination, crucial for forming the C-N bond in sterically hindered environments.

  • Base:

    
     (2.0 equiv, solid, anhydrous)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Protocol
  • Catalyst Pre-complexation: (Optional but recommended) Stir

    
     and Xantphos in a small amount of solvent for 5 minutes under nitrogen to form the active catalytic species 
    
    
    
    .
  • Loading: Add the pre-formed catalyst solution, solid

    
    , and substrate to the microwave vial.
    
  • Amine Addition: Add Morpholine via syringe.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Hold Time: 20 minutes

    • Absorption Level: Normal (If using Toluene, ensure a silicon carbide passive heating element is used if the reactor requires it, as Toluene is microwave transparent).

  • Workup: Dilute with DCM, wash with water to remove salts. Dry organic layer over

    
    .
    

Experimental Data & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for common failure modes in bromo-fluoro couplings.

IssueObservationRoot CauseCorrective Action
Hydrodehalogenation Product mass = Substrate - Br + HOverheating or protic solvent interference.Switch to anhydrous Dioxane; Lower Temp by 10°C; Use bidentate ligands (dppf, Xantphos).
Fluorine Loss Product mass contains amine at F position (

)
Base is too strong (e.g., NaOtBu).Switch to

or

. Lower reaction temperature.
No Conversion Starting material recovered.Catalyst poisoning or poor microwave absorption.Degas solvents thoroughly (

kills Pd(0)). Add a "doping" agent (ionic liquid) if solvent is non-polar.
Pressure Error Vial fails or reactor safety stop.Decomposition or too much solvent.Do not fill vial >60%. Ensure headspace allows for vapor expansion.

Safety Protocols (Microwave Specific)

  • Vessel Integrity: Inspect all glass vials for hairline cracks before use. Microwave heating creates rapid internal pressure; a compromised vial will shatter.

  • Filling Factor: Never fill a microwave vial less than 2 mL or more than 2/3 of its total volume.

    • Under-filling: Can cause inaccurate temperature readings (IR sensor mismatch).

    • Over-filling: Risk of seal failure due to solvent expansion.

  • Solvent Choice: Avoid low-boiling solvents like diethyl ether or DCM in sealed vessels at high temperatures (>100°C) unless the reactor is rated for >20 bar. Dioxane (bp 101°C) and Toluene (bp 110°C) are ideal.

References

  • Microwave-Assisted Synthesis Overview: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Suzuki Coupling Selectivity: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie, 2002. (Discusses BDE and oxidative addition hierarchy). Link

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • C-F Bond Activation (To Avoid): Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009.[4] Link

  • Microwave Safety & Vessel Physics: "Microwave Synthesis: Instrumentation and Vessels." Anton Paar / Biotage Technical Notes. Link

Sources

Application

Application Note: Advanced Methodologies for the Functionalization of the C-Br Bond in 2-Bromo-3-fluorobenzamides

Executive Summary & Mechanistic Rationale 2-Bromo-3-fluorobenzamides are highly versatile building blocks in medicinal chemistry and drug development. The strategic juxtaposition of a 1-carboxamide directing group, a rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Bromo-3-fluorobenzamides are highly versatile building blocks in medicinal chemistry and drug development. The strategic juxtaposition of a 1-carboxamide directing group, a reactive 2-bromo substituent, and a highly electronegative 3-fluoro atom creates a unique microenvironment for regioselective functionalization. Understanding the electronic and steric interplay within this scaffold is critical for designing efficient synthetic routes.

The functionalization of the carbon-bromine (C-Br) bond in these systems is governed by two primary mechanistic pathways:

  • Transition-Metal Catalyzed Cross-Coupling : The strongly electron-withdrawing fluorine atom exerts an inductive (-I) effect, lowering the electron density of the aromatic ring. This inductively activates the adjacent C-Br bond, lowering the activation energy required for oxidative addition by electron-rich, low-valent palladium (Pd(0)) catalysts (1)[1]. However, the bulky 1-carboxamide group introduces significant steric hindrance, necessitating the use of ligands with wide bite angles (e.g., Xantphos) or large steric profiles (e.g., XPhos) to drive reductive elimination and prevent catalyst deactivation (2)[2].

  • Directed Halogen-Metal Exchange : The C-Br bond possesses a lower bond dissociation energy compared to the C-F bond, allowing for highly selective bromine-lithium exchange at cryogenic temperatures. The resulting 2-lithio intermediate is stabilized by the ortho-directing effects of both the fluorine and the carboxamide groups, enabling efficient trapping with various electrophiles (3)[3].

Mechanism A 2-Bromo-3-fluorobenzamide + Pd(0) L_n B Oxidative Addition (Accelerated by 3-F -I effect) A->B C Pd(II) Intermediate [Ar-Pd(II)(Br)L_n] B->C D Transmetalation (with R-B(OH)2) C->D E Reductive Elimination (Driven by Ligand Bulk) D->E F Functionalized Product + Regenerated Pd(0) E->F F->A Catalytic Cycle

Mechanistic pathway of Pd-catalyzed cross-coupling highlighting the 3-fluoro acceleration effect.

Quantitative Data: Reaction Optimization Matrix

To ensure reproducible functionalization, empirical data regarding catalyst, ligand, and base selection must be strictly adhered to. The table below summarizes the optimal quantitative parameters for modifying the C-Br bond in 2-bromo-3-fluorobenzamides.

Reaction TypeTarget BondOptimal Catalyst (mol%)Preferred Ligand (mol%)Base (Equiv)Solvent SystemTemp / Time
Suzuki-Miyaura C(sp²)–C(sp²)Pd(PPh₃)₄ (2-5%)None (Ligandless)K₂CO₃ (2.5 eq)1,4-Dioxane/H₂O (4:1)90 °C / 12 h
Buchwald-Hartwig C(sp²)–NPd₂(dba)₃ (2.5%)Xantphos (5%)Cs₂CO₃ (2.0 eq)Toluene or Dioxane100 °C / 18 h
Sonogashira C(sp²)–C(sp)PdCl₂(PPh₃)₂ (5%)CuI (10%) Co-catEt₃N (Solvent/Base)DMF/Et₃N (1:1)70 °C / 8 h
Lithiation C(sp²)–Lin-BuLi (1.05 eq)TMEDA (1.1 eq) OptNoneAnhydrous THF-78 °C / 1 h

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a C-C bond via the coupling of 2-bromo-3-fluorobenzamide with an arylboronic acid. The robust nature of this reaction relies heavily on maintaining an oxygen-free environment to prevent the oxidation of the active Pd(0) species (4)[4].

Self-Validating System & Causality:

  • Degassing: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) black. A color shift from pale yellow to dark black before heating indicates catastrophic catalyst failure.

  • Water Addition: The boronic acid must undergo activation to a boronate complex via the base. The 4:1 Dioxane/Water ratio ensures the inorganic base (K₂CO₃) is fully dissolved and available for this transmetalation prerequisite.

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-fluorobenzamide (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Introduction: Syringe in a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M relative to the benzamide). Validation Check: The suspension should appear pale yellow.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Validation Check: As the active catalytic cycle initiates, the solution will transition to a deep, homogenous red/brown color.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material spot (UV active at 254 nm) confirms full conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Directed Halogen-Metal Exchange and Electrophilic Trapping

Lithiation of 2-bromo-3-fluorobenzamides leverages the kinetic favorability of Br-Li exchange over nucleophilic attack on the amide carbonyl. This protocol generates a highly nucleophilic 2-lithio species, which can be trapped by electrophiles such as DMF (to yield an aldehyde) or CO₂ (to yield a carboxylic acid) (5)[5].

Self-Validating System & Causality:

  • Cryogenic Control: The reaction must be strictly maintained at -78 °C. If the internal temperature rises above -60 °C, the 2-lithio-3-fluorobenzamide intermediate will undergo rapid elimination of LiF, forming a highly reactive benzyne intermediate that leads to uncontrolled polymerization and tar formation.

  • Reagent Titration: n-BuLi degrades over time. Using an un-titrated, degraded solution will result in incomplete halogen-metal exchange, leaving unreacted starting material.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 2-bromo-3-fluorobenzamide (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, Argon-purged round-bottom flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C.

  • Lithiation: Slowly add n-BuLi (1.05 equiv, typically a 1.6 M solution in hexanes) dropwise via a syringe pump over 15 minutes. Validation Check: A slight yellowing of the solution indicates the formation of the stabilized organolithium intermediate. Stir for 1 hour at -78 °C.

  • Electrophilic Trapping: Add anhydrous DMF (3.0 equiv) dropwise to form the 2-formyl derivative. Stir for an additional 30 minutes at -78 °C, then slowly remove the cooling bath to allow the reaction to warm to 0 °C.

  • Quench & Extraction: Quench the reaction by the careful, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases. Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

Lithiation Step1 1. Substrate Preparation Dissolve 2-bromo-3-fluorobenzamide in dry THF Step2 2. Cryogenic Cooling Cool to -78°C (Dry Ice/Acetone bath) Step1->Step2 Step3 3. Halogen-Metal Exchange Dropwise addition of n-BuLi (1.05 eq) Step2->Step3 Step4 4. Electrophilic Trapping Add DMF or CO2 to trap the 2-lithio species Step3->Step4 Step5 5. Quench & Workup Quench with sat. NH4Cl, extract with EtOAc Step4->Step5

Step-by-step workflow for the directed halogen-metal exchange and electrophilic trapping.

References

  • Title: 2-Bromo-3-fluoro-N-methylbenzamide | 1515410-78-2 Source: Benchchem URL
  • Title: Directed lithiation of unprotected benzoic acids Source: ResearchGate URL
  • Title: 2-Bromo-5-(difluoromethoxy)
  • Title: WO2015095048A1 - Cyclic sulfone and sulfoximine analogs and uses thereof Source: Google Patents URL
  • Title: 5-Bromo-3-iodopyridin-2(1H)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings of Polysubstituted Aromatics

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently see researchers struggle when transitioning from simple model substrates to highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently see researchers struggle when transitioning from simple model substrates to highly functionalized, polysubstituted aromatics.

Polysubstituted aromatics introduce profound steric hindrance and electronic deactivation into the Suzuki-Miyaura catalytic cycle. These factors alter the kinetic landscape, frequently allowing off-cycle side reactions to outcompete the desired transmetallation and reductive elimination steps. This guide provides causality-driven troubleshooting protocols to help you diagnose, validate, and rescue stalled or low-yielding reactions.

Visual Workflow: Mechanistic Divergence in Suzuki Coupling

To effectively troubleshoot, you must first understand where the catalytic cycle is failing. The diagram below illustrates the critical divergence points where side reactions hijack the standard mechanism.

MechanisticPathways Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA Homo Homocoupling (Ar'-Ar') Pd0->Homo O2 (Oxidant) + Boronic Acid PdII Ar-Pd(II)-X Intermediate OA->PdII TM Transmetallation (Ar'-B(OH)2) PdII->TM Normal Pathway Dehal Dehalogenation (Ar-H) PdII->Dehal Protic Solvent / Hydride RE Reductive Elimination TM->RE Proto Protodeboronation (Ar'-H) TM->Proto H2O / Base Attack on Boron RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Ar') RE->Product

Catalytic cycle of Suzuki coupling highlighting major side reaction divergence points.

Deep-Dive Troubleshooting Guides
1. Protodeboronation (Hydrodeboronation)

Symptom: LC-MS or NMR indicates a high concentration of the parent arene (Ar'-H) corresponding to the boronic acid, with low conversion of the aryl halide. Causality: Polysubstituted boronic acids, particularly those with ortho-substituents or electron-withdrawing groups (e.g., polyfluorinated aromatics), are highly susceptible to C-B bond hydrolysis[1]. When steric bulk prevents rapid transmetallation, the base and water present in the reaction mixture attack the electrophilic boron atom, cleaving the C-B bond to yield the protodeboronated arene and boric acid[2][3]. Mitigation Protocol:

  • Boron Masking: Switch from a free boronic acid to a Potassium Trifluoroborate (BF3K) salt or a MIDA boronate. These derivatives undergo slow, controlled hydrolysis (the "acid-base paradox"), maintaining a low steady-state concentration of the active boronic acid and preventing its bulk decomposition[4].

  • Anhydrous Shift: If using boronic esters (e.g., BPin), eliminate water entirely. Use anhydrous 1,4-dioxane or toluene.

  • Base Modification: Replace aqueous carbonates with anhydrous, finely milled K3PO4 or Cs2CO3[3].

2. Dehalogenation (Protodehalogenation)

Symptom: Recovery of the dehalogenated aryl halide starting material (Ar-H). Causality: This occurs when the catalytic cycle arrests after oxidative addition. Severe steric hindrance from the polysubstituted aryl halide prevents the boronic acid from coordinating to the Pd(II) center[5]. Left in a stalled state, the Ar-Pd(II)-X intermediate is susceptible to attack by hydride sources (often derived from protic solvents like ethanol, or trace impurities), leading to premature reductive elimination of the dehalogenated arene[2]. Mitigation Protocol:

  • Solvent Purge: Strictly avoid primary and secondary alcohols. Utilize anhydrous, aprotic solvents (e.g., Toluene, THF).

  • Ligand Acceleration: Employ bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos). These ligands enforce a highly reactive, monoligated L1Pd(0) active species that accelerates both oxidative addition and reductive elimination, minimizing the lifespan of the vulnerable Pd(II) intermediate[4][6].

3. Oxidative Homocoupling of the Boronic Acid

Symptom: Formation of symmetrical biaryls (Ar'-Ar') derived from the boronic acid. Causality: The presence of trace molecular oxygen acts as an oxidant. O2 reacts with the Pd(0) catalyst to form a peroxo-Pd(II) complex, which readily undergoes double transmetallation with two equivalents of the boronic acid, followed by reductive elimination to yield the homocoupled byproduct[2][3]. Mitigation Protocol:

  • Rigorous Degassing: Sparging with nitrogen is insufficient for sensitive polysubstituted substrates. Perform three cycles of Freeze-Pump-Thaw on all solvents (including water, if used).

  • Stoichiometric Control: Add the boronic acid slowly via a syringe pump to keep its concentration low relative to the oxidative addition complex.

Quantitative Data Presentation: Parameter Optimization Matrix

Use the following table to quickly cross-reference your observed side reaction with the industry-standard corrective parameters.

Side ReactionPrimary CausalityRecommended LigandPreferred SolventOptimal Base
Protodeboronation Hydrolysis of C-B bondSPhos, XPhosAnhydrous TolueneAnhydrous K3PO4
Oxidative Homocoupling Trace O2 acting as oxidantdtbpf, dppfDegassed THF/H2ODegassed K2CO3
Dehalogenation Hydride attack on stalled Pd(II)XPhos, CM-phosAnhydrous DioxaneCs2CO3
Aryl Scrambling Triarylphosphine exchangeBuchwald LigandsGeneralGeneral
Standard Operating Procedure: Self-Validating Anhydrous Coupling Workflow

To suppress dehalogenation and protodeboronation in tetra-ortho-substituted biaryl synthesis, follow this validated methodology.

Step 1: Pre-catalyst Selection Weigh 2.0 mol% of XPhos Pd G3 precatalyst in a nitrogen-filled glovebox. Causality: G3 precatalysts rapidly generate the active L1Pd(0) species at room temperature without requiring a reductive activation step that could introduce hydride sources[3].

Step 2: Reagent Assembly Add the polysubstituted aryl chloride (1.0 eq), boronic acid pinacol ester (BPin) (1.5 eq), and anhydrous, finely milled K3PO4 (3.0 eq) to an oven-dried Schlenk flask. Causality: BPin esters and anhydrous K3PO4 prevent hydrolytic protodeboronation[3].

Step 3: Solvent Degassing In a separate flask, subject anhydrous Toluene to three freeze-pump-thaw cycles. Transfer 0.2 M of the degassed toluene to the Schlenk flask via cannula. Causality: Complete removal of O2 eliminates the oxidative homocoupling pathway[3].

Step 4: Reaction Execution & Validation Heat to 90 °C under Argon. Withdraw 10 µL aliquots at 1h, 4h, and 12h. Quench with LC-MS grade acetonitrile. Validation Check: Analyze via LC-MS. If the Ar-H mass appears, the solvent contains trace moisture; if Ar'-H appears, reduce the temperature to 70 °C to slow the background hydrolysis rate.

Frequently Asked Questions (FAQs)

Q: Why am I seeing unreacted aryl chloride despite high temperatures and prolonged reaction times? A: Aryl chlorides have high C-Cl bond dissociation energies. Polysubstitution adds severe steric hindrance, making the oxidative addition step highly unfavorable. Solution: Use electron-rich, bulky ligands (e.g., XPhos or SPhos) that form highly reactive monoligated L1Pd(0) species[4][6]. Do not simply increase the temperature, as this will accelerate catalyst decomposition (forming Pd black).

Q: How do I differentiate between protodeboronation and dehalogenation in my LC-MS trace? A: Protodeboronation yields the parent arene of the boronic acid (Ar'-H), while dehalogenation yields the parent arene of the aryl halide (Ar-H). If both substrates share similar masses, run a control experiment using D2O or a deuterated solvent; isotopic labeling can validate the source of the hydride attack.

Q: I am using PPh3 as my ligand and observing unexpected biaryl products. What is happening? A: You are experiencing aryl scrambling (ligand exchange). Triphenylphosphine (PPh3) can undergo aryl exchange with the Pd-bound aryl group during the catalytic cycle. This is exacerbated by steric bulk on the substrate, which slows down transmetallation, giving the ligand exchange pathway time to compete. Switch to dialkylbiaryl phosphines (Buchwald ligands) where the bulky alkyl groups prevent aryl transfer[6].

References
  • Benchchem. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." 2

  • Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling." 7

  • ResearchGate. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." 5

  • ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." 4

  • Reddit (Chempros). "How to approach choosing reaction conditions for Suzuki?" 3

  • Merck. "Buchwald Phosphine Ligands." 6

  • PMC. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." 1

Sources

Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination with Electron-Deficient Amines

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of electron-deficient amines. This guide is designed for researchers, scientists, and drug development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of electron-deficient amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction with challenging substrates. Electron-deficient amines, such as those bearing nitro, cyano, or trifluoromethyl groups, present unique hurdles due to their low nucleophilicity and potential for side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve higher yields and cleaner reaction profiles.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with an electron-deficient aniline failing or giving low yields?

A1: The primary challenge with electron-deficient anilines is their reduced nucleophilicity, which can slow down key steps in the catalytic cycle.[1] Common reasons for failure or low yield include:

  • Inefficient Ligand-Palladium Complex Formation or Activity: The chosen ligand may not be suitable for activating the palladium precursor or facilitating the catalytic cycle with a weakly nucleophilic amine.

  • Suboptimal Base Selection: The base is crucial for the deprotonation of the amine to form the active nucleophile.[2][3] A base that is too weak may not be effective, while a very strong base could lead to decomposition of sensitive starting materials or products.[4]

  • Catalyst Inhibition or Decomposition: Electron-withdrawing groups on the amine can sometimes coordinate to the palladium center, inhibiting catalysis. Additionally, high temperatures required for these couplings can lead to catalyst decomposition into palladium black.[5]

  • Poor Solubility: The insolubility of reagents, particularly the base, can hinder the reaction rate and lead to irreproducible results.[4]

Q2: How do I choose the right ligand for coupling an electron-deficient amine?

A2: The ligand is arguably the most critical component for a successful reaction with a challenging amine. Sterically hindered, electron-rich biaryl phosphine ligands are generally the best choice. These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and can prevent catalyst deactivation.[5] For particularly electron-deficient anilines, ligands like XPhos, RuPhos, and BrettPhos have shown great success.[5]

Q3: What is the best base to use for these reactions?

A3: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures or longer reaction times.[4][6]

Q4: Can I use aryl chlorides as coupling partners with electron-deficient amines?

A4: Yes, but it is more challenging. Aryl chlorides are less reactive than aryl bromides, iodides, or triflates in the oxidative addition step.[7] Successful coupling with aryl chlorides and electron-deficient amines often requires more specialized and highly active catalyst systems, such as those employing bulky biarylphosphine ligands like XPhos.[8]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: No Reaction or Very Low Conversion

If you observe no product formation or very little consumption of your starting materials, it often points to a fundamental issue with the catalyst's activity or the reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Reasoning: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have been deactivated by exposure to air or moisture.[5] Palladium catalysts are sensitive to oxygen.[6]

    • Solution:

      • Ensure all reagents and solvents are anhydrous and that the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[6] Degassing the solvent is crucial.[6]

      • Use a pre-catalyst, such as a palladacycle (e.g., XPhos Pd G3), which can be more reliable in generating the active catalytic species.[4][9]

      • Increase the catalyst loading. For difficult couplings, higher catalyst concentrations can be beneficial.[6]

  • Inappropriate Ligand/Base Combination:

    • Reasoning: The synergy between the ligand and base is critical. The ligand must be bulky enough to promote reductive elimination, and the base must be strong enough to deprotonate the amine complex without causing degradation.

    • Solution: Systematically screen different combinations. A good starting point is to test a set of reliable ligands (e.g., XPhos, RuPhos, BrettPhos) with a strong base like NaOtBu before exploring weaker bases if necessary.

  • Insufficient Temperature:

    • Reasoning: The coupling of electron-deficient amines often requires thermal energy to overcome the activation barriers of the catalytic cycle.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[5] Monitor for signs of catalyst decomposition (formation of palladium black) at higher temperatures.

Problem 2: Reaction Stalls or Incomplete Conversion

This scenario, where the reaction starts but does not proceed to completion, often suggests catalyst deactivation or inhibition over time.

Potential Causes & Solutions:

  • Catalyst Decomposition:

    • Reasoning: Prolonged heating at high temperatures can cause the palladium catalyst to decompose and precipitate as palladium black, effectively stopping the reaction.[5]

    • Solution:

      • Lower the reaction temperature and increase the reaction time.

      • Visually inspect the reaction mixture for the formation of a black precipitate. If observed, catalyst decomposition is likely.

      • Consider using a more robust pre-catalyst that is more resistant to thermal degradation.

  • Inhibition by Reaction Components:

    • Reasoning: While less common with anilines, certain functional groups on the substrates or impurities can coordinate to the palladium center and act as catalyst poisons.

    • Solution:

      • Ensure the purity of all starting materials.

      • If your substrate contains other potential coordinating groups (e.g., pyridyl nitrogen), a more sterically hindered ligand may be required to shield the palladium center.[5][6]

  • Reagent Insolubility:

    • Reasoning: If any of the reagents, particularly the base, are not sufficiently soluble in the reaction solvent, the reaction can be slow and inefficient, appearing to stall.[4]

    • Solution:

      • Try a different solvent. Toluene and 1,4-dioxane are common and effective choices.[5]

      • Ensure vigorous stirring to maintain a good suspension if the base is not fully soluble. Grinding the base before use can sometimes improve results by increasing its surface area.[4]

Problem 3: Formation of Side Products

The appearance of significant side products indicates that alternative reaction pathways are competing with the desired C-N coupling.

Potential Causes & Solutions:

  • Hydrodehalogenation:

    • Reasoning: This side reaction, where the aryl halide is reduced to the corresponding arene, can occur, particularly at high temperatures or with certain catalyst systems. It can arise from a β-hydride elimination side reaction.[10]

    • Solution:

      • Lower the reaction temperature.

      • Screen different ligands, as the ligand structure can influence the rate of reductive elimination versus side reactions.

  • Homocoupling of the Aryl Halide:

    • Reasoning: The formation of biaryl products can occur at high temperatures or with highly active catalysts.

    • Solution:

      • Reduce the reaction temperature.

      • Avoid excessively high catalyst loadings.[6]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Screening

This table provides a starting point for optimizing the coupling of an electron-deficient aniline with an aryl bromide.

ParameterCondition 1 (Aggressive)Condition 2 (Milder Base)
Pd Pre-catalyst XPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)
Aryl Halide 1.0 equiv1.0 equiv
Amine 1.2 equiv1.2 equiv
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Toluene (0.2 M)1,4-Dioxane (0.2 M)
Temperature 100 °C110 °C
Time 4-24 h12-24 h
General Experimental Protocol

This protocol provides a reliable starting point for the amination of an aryl halide with an electron-deficient amine.

  • Reaction Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), the base (e.g., NaOtBu, 1.4 mmol), the aryl halide (1.0 mmol), and the electron-deficient amine (1.2 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated aluminum block on a stirrer hotplate at 100 °C.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(H2NAr')]+X- OA_Complex->Amine_Complex Amine Coordination (Ar'NH2) Amido_Complex L-Pd(II)(Ar)(HNAr') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NHAr')

Caption: A simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Workflow for Low Yield Start Low Yield / No Reaction Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Screen_Ligands Screen Bulky Ligands (XPhos, RuPhos) Check_Inert->Screen_Ligands Conditions OK Screen_Bases Screen Bases (NaOtBu, Cs2CO3) Screen_Ligands->Screen_Bases No Improvement Success Reaction Optimized Screen_Ligands->Success Improvement Increase_Temp Increase Temperature (80-110 °C) Screen_Bases->Increase_Temp No Improvement Screen_Bases->Success Improvement Check_Purity Check Reagent Purity Increase_Temp->Check_Purity No Improvement Increase_Temp->Success Improvement Check_Purity->Success If all else fails, re-purify reagents

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine.
  • Benchchem. (n.d.). Application Note: Synthesis of N-(4-bromophenyl)-4-nitroaniline via Palladium-Catalyzed Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.
  • Nolan, S. P., et al. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. PMC.
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
  • Norrby, P.-O., et al. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). optimization of reaction conditions for aniline synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
  • ABCR. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

Sources

Troubleshooting

Purification of crude 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

Topic: Purification of Crude 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide Welcome to the . As a Senior Application Scientist, I have designed this hub specifically for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Crude 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

Welcome to the . As a Senior Application Scientist, I have designed this hub specifically for researchers, scientists, and drug development professionals who are scaling up or optimizing the synthesis of halogenated Weinreb amides.

The purification of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide presents unique challenges due to the electron-withdrawing nature of the di-halogenated aromatic ring and the amphiphilic byproducts generated during standard peptide coupling reactions (e.g., using EDC/HOBt or HATU). This guide synthesizes field-proven insights with rigorous, self-validating protocols to ensure high-yield, high-purity isolation of your target intermediate.

Purification Workflow Overview

The following diagram outlines the logical progression of the purification workflow, moving from the crude reaction mixture through targeted liquid-liquid extractions, and culminating in silica gel chromatography.

PurificationWorkflow Start Crude Reaction Mixture (Weinreb Amide + Impurities) AqueousWorkup Aqueous Workup (L-L Extraction) Start->AqueousWorkup AcidWash 1. Acidic Wash (1N HCl) Removes Amine & EDC AqueousWorkup->AcidWash BaseWash 2. Basic Wash (Sat. NaHCO3) Removes Unreacted Acid AcidWash->BaseWash BrineWash 3. Brine Wash & Drying Removes Water BaseWash->BrineWash Chromatography Silica Gel Chromatography (Heptane/EtOAc) BrineWash->Chromatography PureProduct Pure 2-bromo-3-fluoro- N-methoxy-N-methylbenzamide Chromatography->PureProduct

Workflow for the purification of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide.

Troubleshooting Guides & FAQs

Q1: During the aqueous workup, I am encountering severe emulsions that refuse to separate. How do I resolve this? A1: Emulsions in Weinreb amide workups are typically caused by the amphiphilic nature of coupling reagent byproducts (such as EDC-urea) or unreacted N,O-dimethylhydroxylamine[1].

  • Causality: EDC is water-soluble in acidic media because its pendant tertiary amine protonates. However, if the pH is not strictly controlled, partially deprotonated EDC-urea acts as a surfactant, lowering the interfacial tension between the organic (e.g., Dichloromethane or Ethyl Acetate) and aqueous layers.

  • Solution: Add saturated NaCl (brine) directly to the separatory funnel. This increases the ionic strength and density of the aqueous phase, effectively "salting out" the organic compounds into the organic layer and breaking the emulsion[1]. If a solid precipitate is visible at the interface, filter the entire biphasic mixture through a pad of Celite before attempting further separation.

Q2: My isolated product is contaminated with unreacted 2-bromo-3-fluorobenzoic acid. Why did the basic wash fail? A2: The pKa of 2-bromo-3-fluorobenzoic acid is significantly lower than standard benzoic acid due to the strong electron-withdrawing effects of the ortho-bromo and meta-fluoro substituents.

  • Causality: While 5% NaHCO3 is usually sufficient to deprotonate standard carboxylic acids[2], highly concentrated crude mixtures can overwhelm the buffer capacity of the bicarbonate solution. This leaves a fraction of the acid protonated and highly soluble in the organic phase.

  • Solution: Ensure the aqueous layer pH is >8 after the wash. If bubbling (CO₂ evolution) persists, the neutralization is incomplete. Perform multiple sequential washes with saturated NaHCO3 or switch to a slightly stronger base like 1M Na₂CO₃ until no gas evolves[3].

Q3: I see a co-eluting spot on my TLC during silica gel chromatography. How do I separate the Weinreb amide from HOBt or N-acylbenzotriazole byproducts? A3: 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide has moderate polarity due to the amide bond and the methoxy group. Coupling additives like HOBt often streak on silica and co-elute with the target product.

  • Causality: HOBt contains multiple nitrogen atoms that hydrogen-bond strongly with the acidic silanol groups on the silica stationary phase, causing severe tailing.

  • Solution: Remove HOBt before chromatography. HOBt is highly soluble in basic aqueous solutions. Ensure your basic wash is thorough. For the chromatography itself, Weinreb amides are highly stable[4], allowing you to use a gentle gradient of Heptane/Ethyl Acetate (starting at 90:10 and ramping to 70:30). The Weinreb amide will typically elute cleanly at ~25% EtOAc.

ExtractionMechanism Impurity Impurity: N,O-dimethylhydroxylamine Acid 1N HCl (aq) Impurity->Acid Protonation Protonated Protonated Ammonium Salt (Water Soluble) Acid->Protonated AqueousPhase Partitions to Aqueous Phase Protonated->AqueousPhase

Mechanistic partitioning of amine impurities during acidic aqueous workup.

Quantitative Purification Metrics

The following table summarizes the expected outcomes and phase partitioning during the standard purification workflow.

Purification StageReagent / Solvent SystemTarget Impurity RemovedPhase PartitionExpected Recovery
Acidic Wash 1N HCl (aq)N,O-dimethylhydroxylamine, EDCAqueous>98%
Basic Wash Sat. NaHCO₃ (aq)2-bromo-3-fluorobenzoic acid, HOBtAqueous>95%
Brine Wash Sat. NaCl (aq)Residual Water / EmulsionsAqueous>99%
Chromatography Silica Gel (Heptane/EtOAc)Non-polar organic impuritiesOrganic (Eluent)85-90%
Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the purification of crude 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide. Every critical step includes a Self-Validation Checkpoint to empirically confirm success before proceeding.

Step 1: Quench & Dilution

  • Action: Upon completion of the coupling reaction, concentrate the primary reaction solvent (e.g., THF or DCM) slightly, and dilute the crude mixture with an equal volume of Ethyl Acetate (EtOAc).

  • Self-Validation Checkpoint: Analyze the mixture via TLC (UV active at 254 nm). The starting 2-bromo-3-fluorobenzoic acid spot should be completely consumed. The organic layer must be fully miscible; if a biphasic mixture forms prematurely, add more EtOAc.

Step 2: Acidic Wash (Amine & EDC Removal)

  • Action: Transfer the mixture to a separatory funnel. Wash with 1N HCl (approx. 1 mL per mmol of theoretical product). Shake vigorously and vent frequently.

  • Self-Validation Checkpoint: Test the pH of the separated aqueous layer using pH paper. It must be <2 to ensure complete protonation of the N,O-dimethylhydroxylamine and EDC byproducts. If pH > 2, perform a second wash with 1N HCl. Discard the aqueous layer.

Step 3: Basic Wash (Acid & HOBt Removal)

  • Action: Wash the retained organic layer with saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve rapidly. Vent the funnel immediately after the first inversion.

  • Self-Validation Checkpoint: Continue washing with fresh portions of NaHCO₃ until no further bubbling is observed upon shaking, and the aqueous layer pH is >8[3]. Discard the aqueous layer.

Step 4: Brine Wash & Drying

  • Action: Wash the organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions[1]. Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl for 15 minutes.

  • Self-Validation Checkpoint: The organic layer should transition from slightly cloudy to completely transparent. The drying agent should flow freely (like snow) rather than clumping. Filter off the drying agent.

Step 5: Concentration & Chromatography

  • Action: Concentrate the filtrate under reduced pressure (rotary evaporator) at 35°C to yield the crude Weinreb amide. Load the crude mixture onto a silica gel column. Elute with a gradient of 10% to 30% EtOAc in Heptane.

  • Self-Validation Checkpoint: Combine fractions containing the product (typically eluting around 25% EtOAc) and verify purity via LC-MS or ¹H-NMR. The characteristic N-methoxy and N-methyl singlets should appear cleanly around δ 3.5 and δ 3.3 ppm, respectively.

References
  • Source: reddit.com (r/OrganicChemistry)
  • Source: rsc.org (Chemical Communications)
  • Source: nbinno.
  • Source: arkat-usa.org (Arkivoc)

Sources

Optimization

Weinreb Amide Synthesis: A Technical Support Troubleshooting Guide

Welcome to the Technical Support Center for Weinreb Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Weinreb Amide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of Weinreb amides. Drawing upon extensive field experience and established chemical principles, this resource provides in-depth troubleshooting in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemistry to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

I. Impurities from Coupling Reagents (Synthesis from Carboxylic Acids)

The choice of coupling reagent for amidating a carboxylic acid with N,O-dimethylhydroxylamine is a critical step that often dictates the impurity profile of the crude product. Here, we address common issues associated with widely used coupling agents.

This white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of dicyclohexylcarbodiimide (DCC) mediated coupling.[1][2] DCU is notoriously insoluble in many common organic solvents, which can make its removal challenging.[3][4]

Causality: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. Subsequent nucleophilic attack by N,O-dimethylhydroxylamine forms the Weinreb amide and the stable, insoluble DCU byproduct.

Troubleshooting Protocol: Removal of Dicyclohexylurea (DCU)

  • Initial Filtration: A significant portion of the DCU will precipitate out of the reaction mixture (commonly in solvents like dichloromethane or THF).[4] Before aqueous workup, filter the reaction mixture through a fritted funnel or a plug of celite.[5] Rinse the filter cake with a minimal amount of the cold reaction solvent to recover any trapped product.[3][5]

  • Aqueous Workup: After filtration, proceed with a standard aqueous workup. Washing the organic layer with dilute acid (e.g., 0.5 N HCl) and then with a saturated sodium bicarbonate solution can sometimes precipitate more DCU, which can be removed by filtering both layers before separation.[5][6]

  • Solvent-Induced Precipitation: If DCU remains in the crude product after evaporation of the solvent, dissolve the crude material in a minimum amount of a solvent in which your Weinreb amide is soluble but DCU is not (e.g., diethyl ether, acetonitrile).[5] Cooling the solution in an ice bath or refrigerator can further promote the precipitation of DCU, which can then be removed by filtration.[5][7]

  • Column Chromatography: Residual DCU can typically be separated from the desired Weinreb amide by silica gel column chromatography. DCU is generally less polar than the Weinreb amide and will elute earlier in many solvent systems.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, but it generates two main byproducts: 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[8] The latter is particularly troublesome due to its high polarity and solubility in both aqueous and organic phases.[8]

Causality: HATU activates the carboxylic acid to form an active ester with HOAt. The amine then displaces HOAt to form the amide. The guanidinium portion of HATU becomes tetramethylurea.

Troubleshooting Protocol: Removal of HATU-Related Byproducts

  • Pre-activation Strategy to Minimize Side Products: A common side reaction is the direct attack of the amine on the HATU reagent. To circumvent this, it is best practice to pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the N,O-dimethylhydroxylamine.[8]

  • Aqueous Workup:

    • Acidic Wash: Begin by washing the organic layer with a dilute acid solution (e.g., 1 M HCl). This will remove any unreacted amines and basic byproducts.

    • Bicarbonate Wash: Follow with a wash using a saturated aqueous solution of sodium bicarbonate. This is crucial for removing the acidic HOAt byproduct by converting it into its more water-soluble salt.[8]

    • Brine Wash: A final wash with brine will help to remove residual water from the organic layer.

  • Column Chromatography: If tetramethylurea persists after the aqueous workup, it can be separated from the desired product by silica gel column chromatography. Due to its high polarity, it will typically have a low Rf value.

Triphenylphosphine oxide (TPPO) is a common byproduct in reactions employing triphenylphosphine, such as the Mitsunobu and Appel reactions.[3] Its removal can be complicated by its variable solubility and tendency to co-elute with products during chromatography.

Troubleshooting Protocol: Removal of Triphenylphosphine Oxide (TPPO)

  • Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes, pentane, and diethyl ether.[3] After concentrating the reaction mixture, trituration with one of these solvents can often precipitate the TPPO, which can then be removed by filtration.[9]

  • Silica Gel Plug Filtration: For less polar products, a quick and effective method is to dissolve the crude mixture in a minimal amount of dichloromethane or ethyl acetate, dilute with hexanes, and pass it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/diethyl ether). The more polar TPPO will be retained on the silica.[3][9]

  • Precipitation with Metal Salts: The addition of zinc chloride to a solution of the crude product in a polar organic solvent can lead to the precipitation of a TPPO-ZnCl2 complex, which can be filtered off.[3]

1,1'-Carbonyldiimidazole (CDI) is a useful coupling reagent that offers the advantage of gaseous and water-soluble byproducts.[10]

Causality: CDI activates the carboxylic acid to form an acyl-imidazole intermediate, releasing CO2 and one equivalent of imidazole. The acyl-imidazole then reacts with N,O-dimethylhydroxylamine to yield the Weinreb amide and a second equivalent of imidazole.[10]

Troubleshooting Protocol: Removal of Imidazole

  • Aqueous Workup: The primary byproduct, imidazole, is readily removed during the aqueous workup. A wash with dilute acid (e.g., 1 M HCl) will protonate the basic imidazole, rendering it highly water-soluble and easily extracted into the aqueous phase.[11] Subsequent washes with water and brine will remove any remaining traces.[11]

II. Unreacted Starting Materials

Unreacted carboxylic acid is a common impurity, especially if the coupling reaction did not go to completion.

Troubleshooting Protocol: Removal of Unreacted Carboxylic Acid

  • Basic Aqueous Wash: The most straightforward method is to wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate or dilute sodium hydroxide. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase. Be cautious with base-sensitive functional groups in your molecule.

  • Column Chromatography: Carboxylic acids are typically much more polar than their corresponding Weinreb amides and can be easily separated by silica gel column chromatography. The carboxylic acid will have a significantly lower Rf value.

N,O-dimethylhydroxylamine is often used in slight excess to drive the reaction to completion. Being a basic and water-soluble compound, its removal is generally straightforward.

Troubleshooting Protocol: Removal of Excess N,O-Dimethylhydroxylamine

  • Acidic Aqueous Wash: During the workup, washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) will protonate the amine functionality of the hydroxylamine, forming a water-soluble ammonium salt that is easily extracted into the aqueous phase.[12][13]

  • Evaporation: N,O-dimethylhydroxylamine is a relatively volatile compound. If it remains after the initial workup, it can sometimes be removed under high vacuum, provided the desired Weinreb amide is not volatile.

III. Product Stability and Side Reactions

Weinreb amides are generally stable compounds, which is one of their key advantages in synthesis.[14] They are significantly more resistant to hydrolysis than acid chlorides or anhydrides. However, they are not completely inert and can be hydrolyzed back to the corresponding carboxylic acid under harsh acidic or basic conditions, particularly with prolonged exposure or at elevated temperatures.

Best Practices for Maintaining Weinreb Amide Integrity:

  • Mild Workup Conditions: Use dilute acids (e.g., 0.5-1 M HCl) and bases (e.g., saturated NaHCO3) for extractions and avoid prolonged contact times.

  • Avoid High Temperatures: When concentrating the product, use a rotary evaporator at moderate temperatures. Avoid heating the Weinreb amide for extended periods, especially in the presence of residual acid or base.

  • Neutralize Before Chromatography: If both acidic and basic washes were performed, a final wash with brine until the aqueous layer is neutral is recommended before drying and concentrating the organic phase for chromatography. This minimizes the risk of on-column hydrolysis on silica gel.

The primary advantage of the Weinreb amide is its ability to prevent the common problem of "over-addition" seen with esters or acid chlorides, which leads to the formation of tertiary alcohols instead of the desired ketone.[1] This is due to the formation of a stable, chelated tetrahedral intermediate.[1][7] However, under certain conditions, over-addition can still occur.

Causality: The chelated tetrahedral intermediate is stable at low temperatures. If the reaction temperature is too high, or if a very reactive organometallic reagent is used, this intermediate can break down to form the ketone in situ. This newly formed ketone is often more reactive than the starting Weinreb amide and can react with another equivalent of the organometallic reagent to give the tertiary alcohol.

Troubleshooting Protocol: Preventing Over-addition

  • Low Reaction Temperature: Perform the addition of the organometallic reagent at low temperatures, typically between -78 °C and 0 °C.

  • Careful Quenching: Quench the reaction at low temperature by slowly adding a quenching agent (e.g., saturated aqueous ammonium chloride) to the reaction mixture. An "inverse quench" (adding the reaction mixture to the quenching solution) can sometimes be beneficial.

  • Choice of Reagent: For highly reactive nucleophiles, consider using the corresponding organocuprate (Gilman) reagent, which is generally less prone to over-addition.

IV. Analytical Identification of Impurities

Aliphatic Weinreb amides often lack a UV chromophore, making them invisible under a UV lamp. Therefore, a chemical stain is usually required for visualization.

TLC Staining Methods:

  • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. It will visualize the Weinreb amide as a yellow spot on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: A versatile stain that visualizes a wide range of organic compounds as blue or green spots upon heating.

  • Hydroxylamine/Ferric Chloride Stain: This is a specific stain for amides and esters. The plate is first sprayed with a hydroxylamine solution and then with a ferric chloride solution, which will reveal amides and esters as reddish-brown spots.

Visualizing Common Impurities:

  • Carboxylic Acids: Often streak on silica gel plates and can be visualized with most stains.

  • Triphenylphosphine Oxide (TPPO): Is UV active and will appear as a dark spot under UV light. It also stains well with permanganate.

  • Dicyclohexylurea (DCU): Can be visualized with permanganate or CAM stain.

Identifying impurities by 1H NMR is a crucial step in troubleshooting.

Typical 1H NMR Chemical Shifts (in CDCl3):

ImpurityCharacteristic Signals (ppm)Notes
N,O-Dimethylhydroxylamine~3.7 (s, 3H, O-CH3), ~3.2 (s, 3H, N-CH3)These are two distinct singlets.[4]
Unreacted Carboxylic AcidVery broad singlet, >10 ppmThe position of this proton is highly variable and concentration-dependent.
Dicyclohexylurea (DCU)Broad multiplets, ~1.0-2.0 ppm and ~3.5 ppmThe cyclohexyl protons give a complex pattern.
Tetramethylurea~2.85 (s, 12H)A sharp singlet.
Triphenylphosphine Oxide (TPPO)Multiplets, ~7.4-7.8 ppmAromatic protons in a characteristic pattern.

Diagrams

Impurity Formation Pathways

G cluster_dcc DCC Coupling cluster_hatu HATU Coupling Carboxylic Acid_dcc Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate Carboxylic Acid_dcc->O-Acylisourea + DCC DCC DCC Weinreb Amide_dcc Weinreb Amide O-Acylisourea->Weinreb Amide_dcc + N,O-DMA DCU Dicyclohexylurea (DCU) (Insoluble Byproduct) O-Acylisourea->DCU N,O-DMA N,O-Dimethylhydroxylamine Carboxylic Acid_hatu Carboxylic Acid Active Ester Active Ester (HOAt Ester) Carboxylic Acid_hatu->Active Ester + HATU HATU HATU TMU Tetramethylurea (Byproduct) HATU->TMU Weinreb Amide_hatu Weinreb Amide Active Ester->Weinreb Amide_hatu + N,O-DMA_hatu HOAt HOAt (Byproduct) Active Ester->HOAt N,O-DMA_hatu N,O-Dimethylhydroxylamine

Caption: Formation of common byproducts in DCC and HATU mediated Weinreb amide synthesis.

Purification Workflow

G Crude Reaction Mixture Crude Reaction Mixture Filtration Filtration (if precipitate is present, e.g., DCU) Crude Reaction Mixture->Filtration Aqueous Workup Aqueous Workup Filtration->Aqueous Workup Acidic Wash 1. Acidic Wash (e.g., 1M HCl) Removes: Excess N,O-DMA, Imidazole, Amines Aqueous Workup->Acidic Wash Basic Wash 2. Basic Wash (e.g., sat. NaHCO3) Removes: Unreacted Carboxylic Acid, HOAt Acidic Wash->Basic Wash Brine Wash 3. Brine Wash Basic Wash->Brine Wash Drying Drying (e.g., Na2SO4, MgSO4) Brine Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography (if necessary) Separates by polarity Concentration->Chromatography Pure Weinreb Amide Pure Weinreb Amide Concentration->Pure Weinreb Amide If pure Chromatography->Pure Weinreb Amide

Caption: General purification workflow for Weinreb amides.

References

Sources

Troubleshooting

Preventing over-addition in reactions with N-methoxy-N-methylamides

Topic: Preventing over-addition in reactions with N-methoxy-N-methylamides Role: Senior Application Scientist / Technical Support Lead Ticket Subject: Preventing Over-Addition (Tertiary Alcohol Formation) Status: Open Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing over-addition in reactions with N-methoxy-N-methylamides Role: Senior Application Scientist / Technical Support Lead

Ticket Subject: Preventing Over-Addition (Tertiary Alcohol Formation) Status: Open Priority: High

Welcome to the Weinreb Amide Technical Support Center. Unlike standard esters or acid chlorides,


-methoxy-

-methylamides (Weinreb amides) are engineered to stop nucleophilic attack at the ketone stage. If you are observing over-addition (tertiary alcohols), your reaction has deviated from the stable chelation mechanism.

This guide provides the mechanistic root cause analysis, a decision-tree troubleshooting workflow, and a validated Standard Operating Procedure (SOP) to restore selectivity.

⚙️ Module 1: The Mechanic's Corner (Root Cause Analysis)

To fix the failure, we must respect the machinery. The Weinreb amide works because it forms a stable tetrahedral intermediate that does not collapse into a ketone until after the reaction is quenched.[1]

The Golden Rule: If the ketone forms during the reaction (while the organometallic reagent is still present), over-addition is inevitable.

The Chelation Mechanism vs. The Failure Mode

The following diagram illustrates the critical difference between a successful single-addition and the failure pathway leading to over-addition.

WeinrebMechanism Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate (5-membered ring) Start->Intermediate Nucleophilic Attack (Low Temp) RM Organometallic (R-M) RM->Intermediate Collapse Premature Collapse (Ketone Formation) Intermediate->Collapse FAILURE MODE: High Temp / Steric Hindrance Quench Acidic Quench (Hydrolysis) Intermediate->Quench Standard Path OverAdd Tertiary Alcohol (Over-Addition) Collapse->OverAdd 2nd Eq. R-M Attack Product Desired Ketone Quench->Product Release

Figure 1: The stability of the 5-membered chelate (green path) is the only barrier preventing over-addition (red path).

🛠️ Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I am consistently isolating tertiary alcohol impurities."

Diagnosis: The tetrahedral intermediate is collapsing in situ, or the quench is too slow.

Potential CauseTechnical ExplanationCorrective Action
Temperature Spikes If the internal temp rises above -20°C (for R-Li) or 0°C (for R-MgX), the metal-chelate bond may dissociate, ejecting the amine and forming the ketone.Strict Temp Control: Maintain -78°C for organolithiums. For Grignards, start at 0°C. Do not warm to RT until you are certain the reaction is complete, or keep cold until quench.
Steric Hindrance Bulky R-groups (e.g., t-butyl) on the amide or nucleophile can physically prevent the 5-membered chelate ring from forming.Add Lewis Acid: Pre-complexing with

or

can reinforce chelation. Alternatively, switch to a Morpholine Amide , which is less sterically demanding.
"Hot" Quench Adding acid generates heat. If local heating occurs while excess R-M is present, the intermediate hydrolyzes to a ketone, which is then attacked by the remaining R-M.Inverse Quench: Cannulate the reaction mixture into a vigorously stirred, pre-cooled acidic solution. This ensures excess R-M is protonated instantly before the ketone is liberated.
Issue 2: "My yield is low, and I see unreacted starting material."

Diagnosis: The organometallic reagent is degrading or failing to attack the amide carbonyl.

Q: Did you dry your Weinreb amide?

  • The Trap: Weinreb amides are hygroscopic. Traces of water kill the organometallic reagent (R-M + H₂O → R-H).

  • The Fix: Azeotrope the amide with dry toluene or benzene prior to reaction.

Q: Are you using the Hydrochloride salt?

  • The Trap: If synthesizing the amide in situ from the amine-HCl salt, you require 2 equivalents of R-M just to deprotonate the salt.

  • The Fix: Use the free base of the Weinreb amine or calculate stoichiometry to account for the acidic proton (use 3.0+ equiv of R-M).

Issue 3: "The reaction is messy/sluggish with Grignard reagents."

Diagnosis: Grignard reagents are less nucleophilic than organolithiums and the Mg-O bond is stronger, sometimes making the intermediate too stable or hard to hydrolyze.

  • The Fix: Add Lithium Chloride (LiCl) . Knochel’s "Turbo Grignard" conditions (R-MgX • LiCl) break up Grignard aggregates, increasing nucleophilicity and reaction rate without requiring higher temperatures that risk over-addition.

🧪 Module 3: Validated Protocol (Standard Operating Procedure)

Protocol ID: WA-KET-01 Objective: Synthesis of Ketones via Weinreb Amide with Zero Over-Addition.

Reagents
  • Weinreb Amide (1.0 equiv, dried via toluene azeotrope)

  • Organometallic Reagent (R-Li or R-MgX, 1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (Ether is acceptable but THF promotes better chelation)

Step-by-Step Workflow
  • Preparation:

    • Dissolve Weinreb amide in anhydrous THF (0.5 M concentration).

    • Cool the solution to -78°C (for R-Li) or 0°C (for R-MgX).

    • Pro-Tip: If the substrate is bulky, add 1.0 equiv of anhydrous

      
       to the pot before cooling.
      
  • Addition:

    • Add the organometallic reagent dropwise over 15–30 minutes.

    • Critical Checkpoint: Monitor internal temperature. Do not allow deviations >5°C.

  • Incubation:

    • Stir at the set temperature for 30–60 minutes.

    • TLC Check: Withdraw a 50 µL aliquot and quench into MeOH/HCl. If starting material persists, add 0.2 equiv more R-M. Do not warm up to drive the reaction unless absolutely necessary.

  • The "Cold Kill" Quench (Crucial for preventing over-addition):

    • Prepare a separate flask with saturated aqueous

      
       (or 1M HCl for robust substrates) and cool it to 0°C.
      
    • Transfer: Cannulate or pour the cold reaction mixture into the quenching solution with vigorous stirring.

    • Why? This dilutes the R-M immediately and provides a proton source to destroy it before the ketone is released.

  • Workup:

    • Extract with EtOAc or Et₂O.

    • Wash with brine. Dry over

      
      .
      

📚 References & Authority

  • The Original Discovery:

    • Nahm, S.; Weinreb, S. M.[1][2][3][4][5] "N-methoxy-N-methylamides as effective acylating agents."[1][4] Tetrahedron Letters1981 , 22, 3815–3818.[2][4][5][6]

    • Significance: Establishes the existence of the stable metal-chelated intermediate.

  • Comprehensive Review:

    • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International1993 , 25, 15–40.

    • Significance: Covers broad scope and limitations, including steric troubleshooting.

  • Grignard Activation (Turbo Grignards):

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition2004 , 43, 3333–3336.

    • Significance: Explains how LiCl breaks aggregates to improve reactivity at lower temperatures, preventing the need for heat (and thus preventing over-addition).

Sources

Optimization

Technical Support Center: Ortho-Substituted Benzamide Synthesis

Tier 3 Specialist Desk | Advanced Organic Synthesis Status: Active Subject: Overcoming Steric & Electronic Barriers in Ortho-Substituted Benzamide Coupling Ticket ID: ORTHO-BENZ-001 Executive Summary & Decision Matrix Us...

Author: BenchChem Technical Support Team. Date: March 2026

Tier 3 Specialist Desk | Advanced Organic Synthesis

Status: Active Subject: Overcoming Steric & Electronic Barriers in Ortho-Substituted Benzamide Coupling Ticket ID: ORTHO-BENZ-001

Executive Summary & Decision Matrix

User Issue: Standard coupling reagents (HATU, EDC/HOBt) yield <10% conversion or stall at the active ester intermediate when synthesizing ortho-substituted benzamides.

Root Cause: The "Ortho Effect." Substituents at the 2-position of the benzoic acid create a steric cone that blocks the trajectory of the incoming nucleophile (amine) to the carbonyl carbon. If the amine is also hindered (e.g., ortho-substituted aniline), the reaction creates a "steric wall," rendering standard activation methods kinetically incompetent.

The Solution: You must minimize the size of the leaving group on the acyl electrophile or switch to metal-catalyzed cross-coupling.

Workflow Selector: Choose Your Protocol

Select the path based on your starting materials and steric severity.

OrthoBenzamideWorkflow Start Start: Define Substrates SubstrateCheck Are you starting with Benzoic Acid or Aryl Halide? Start->SubstrateCheck AcidPath Benzoic Acid + Amine SubstrateCheck->AcidPath Acid HalidePath Aryl Halide + Amine SubstrateCheck->HalidePath Halide StericCheck Steric Severity? AcidPath->StericCheck Moderate Moderate Hindrance (One ortho-substituent) StericCheck->Moderate Extreme Severe Hindrance (Ortho-sub + Bulky Amine) StericCheck->Extreme MethodA Method A: Acyl Fluorides (TFFH/BTFFH) Moderate->MethodA MethodB Method B: Ghosez's Reagent (Neutral Acid Chloride) Moderate->MethodB MethodC Method C: Grignard + Isocyanate (Bode Protocol) Extreme->MethodC MethodD Method D: Buchwald-Hartwig (Pd-Catalysis) HalidePath->MethodD

Troubleshooting Guides & Protocols

Scenario A: "HATU failed. The reaction is stuck at the active ester."

Diagnosis: The HATU-generated active ester (O-At) is too bulky. The ortho-substituent on the benzene ring and the large O-At leaving group create a steric clash that prevents the amine from attacking.

Protocol 1: The Acyl Fluoride Switch (TFFH/BTFFH) Acyl fluorides are superior to acid chlorides for hindered substrates because the small atomic radius of fluorine (


 Å) minimizes steric crowding at the electrophilic center, allowing the amine to approach.
  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Mechanism: In situ generation of acyl fluoride.[1][2]

  • Step-by-Step:

    • Dissolve ortho-substituted benzoic acid (1.0 equiv) in dry DCM (0.2 M).

    • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

    • Stir for 30 mins at 0°C. Checkpoint: Monitor TLC for conversion to acyl fluoride (often higher R_f).

    • Add the amine (1.2 equiv).

    • Allow to warm to RT. If conversion is low after 4h, heat to 40°C (DCM reflux).

Scenario B: "My substrate is acid-sensitive, but I need an Acid Chloride."

Diagnosis: Standard thionyl chloride (


) or oxalyl chloride conditions generate HCl, which degrades acid-sensitive protecting groups (Boc, TBS) or induces racemization.

Protocol 2: Ghosez’s Reagent (Neutral Activation) Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions.

  • Reagents: Ghosez’s Reagent (commercially available or synthesized from tetramethylacetamide).

  • Step-by-Step:

    • Dissolve acid (1.0 equiv) in dry DCM or CHCl3.

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

    • Stir for 1–2 hours at RT. Note: No HCl is generated; the byproduct is the neutral amide.

    • Add the amine (1.1 equiv) and Pyridine (1.5 equiv) directly to the same pot.

    • Critical Step: If the amine is also hindered (e.g., ortho-aniline), add DMAP (0.1 equiv) to catalyze the acyl transfer.

Scenario C: "Both partners are hindered (e.g., 2,6-disubstituted acid + t-butyl amine)."

Diagnosis: Classical nucleophilic acyl substitution is energetically unfavorable due to extreme steric repulsion.

Protocol 3: The Bode Isocyanate Strategy Instead of coupling Acid + Amine, switch to Grignard + Isocyanate . This reverses the polarity and geometry of the approach.

  • Concept: React a bulky Grignard reagent with an isocyanate.

  • Reference: Schafer & Bode, Chimia 2014.[3]

  • Step-by-Step:

    • Convert your hindered amine to an isocyanate (using triphosgene) OR purchase the isocyanate.

    • Prepare the Grignard reagent of your hindered aryl ring (Ar-MgBr).

    • Cool the Grignard solution to 0°C in THF.

    • Add the Isocyanate (1.0 equiv).

    • Quench with dilute HCl.

    • Why this works: The addition of the Grignard to the heterocumulene (isocyanate) is less sensitive to steric bulk than the tetrahedral intermediate pathway of amides.

Advanced Catalysis: Buchwald-Hartwig Amidation

Use Case: When starting from Aryl Halides (Cl/Br/I) or Triflates.[4]

The Challenge: Ortho-substituents slow down the oxidative addition of Pd(0) and, more critically, retard the reductive elimination step, leading to


-hydride elimination or protodehalogenation.

Optimized Catalyst Systems:

Substrate ClassRecommended LigandPd SourceBaseSolvent/Temp
Primary Amine + Ortho-Ar-X BrettPhos Pd(OAc)2 or Pd2(dba)3K2CO3 or NaOtBut-BuOH / 100°C
Secondary Amine + Ortho-Ar-X RuPhos or SPhos Pd(OAc)2NaOtBuToluene / 100°C
Extremely Hindered (Tetra-ortho) Xantphos Pd(OAc)2Cs2CO3Dioxane / 100°C

Visualizing the Catalytic Cycle Bottleneck:

BuchwaldCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ortho-Sub slows this AmineCoord Amine Coordination OxAdd->AmineCoord Deprot Deprotonation AmineCoord->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 CRITICAL STEP: Blocked by Sterics

Frequently Asked Questions (FAQ)

Q1: I am seeing significant racemization of my chiral amine during coupling with an ortho-substituted benzoic acid. Why? A: Slow coupling rates due to sterics prolong the lifetime of the activated ester. If you are using standard bases (TEA/DIPEA) and HOBt/HATU, the activated ester can undergo oxazolone formation, which leads to epimerization.

  • Fix: Switch to TFFH (Acyl Fluoride) without HOBt. Acyl fluorides are less prone to oxazolone formation. Alternatively, use DEPBT as the coupling reagent, which is known to suppress racemization.

Q2: Can I use Thionyl Chloride (


) for everything? 
A:  No. While cheap, 

generates

and

.
  • If your substrate has acid-labile groups (Boc, t-Butyl esters), they will cleave.

  • 
     often requires heating to form the acid chloride of hindered acids; this heat can degrade sensitive functionalities.
    
  • Fix: Use Ghosez's Reagent (Protocol 2) for neutral, room-temperature acid chloride formation.

Q3: My Buchwald reaction yields the de-halogenated arene (Ar-H) instead of the amide. A: This is "Protodehalogenation." It happens when the reductive elimination is too slow (due to the ortho group), allowing


-hydride elimination from the amine or solvent to occur on the Pd center.
  • Fix:

    • Switch to a ligand with a larger bite angle (Xantphos ) to force reductive elimination.

    • Ensure your solvent is strictly anhydrous.

    • Increase the catalyst loading to 5 mol%.

References

  • Montalbetti, C. A., & Falque, V. (2005).[5][6] Amide bond formation and peptide coupling.[2][5][7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009).[8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides.[3][4][9][10][11][12][13][14] Chimia, 68(4), 252-255.

  • Surry, D. S., & Buchwald, S. W. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[15] 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of carboxylic acids into acid chlorides. Angewandte Chemie International Edition, 8(6), 454-455.[8]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of Rotamers in N-Methoxy-N-methylbenzamides

Status: Active Ticket Subject: Troubleshooting Signal Broadening, Peak Doubling, and Dynamic Effects in Weinreb Amides Assigned Specialist: Senior Application Scientist Executive Summary N-methoxy-N-methylbenzamides (Wei...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Subject: Troubleshooting Signal Broadening, Peak Doubling, and Dynamic Effects in Weinreb Amides Assigned Specialist: Senior Application Scientist

Executive Summary

N-methoxy-N-methylbenzamides (Weinreb amides) frequently present complex NMR spectra due to restricted rotation around the C(O)–N amide bond. This restricted rotation creates distinct stereoelectronic environments for the N-methyl and O-methyl groups, leading to the presence of E (trans) and Z (cis) rotamers.

Depending on the rotational energy barrier (


) and the NMR timescale, these rotamers may appear as:
  • Distinct, doubled signals (Slow exchange,

    
    ).
    
  • Broad, shapeless humps (Intermediate exchange/Coalescence,

    
    ).
    
  • Single, sharp average signals (Fast exchange,

    
    ).
    

This guide provides diagnostic workflows to distinguish rotamers from impurities and protocols for quantifying rotational barriers.

Part 1: Diagnostic Workflows (Is it a Rotamer or an Impurity?)

Q1: "I purified my Weinreb amide by column chromatography, but the H NMR shows doubled peaks for the N-Me and O-Me groups. Is my compound contaminated?"

Diagnosis: It is highly likely you are observing rotamers , not impurities. The partial double-bond character of the amide C–N bond restricts rotation.[1][2] In N-methoxy-N-methylbenzamides, the N-methyl and O-methyl groups sense different magnetic environments in the cis vs. trans conformations.

Key Indicators of Rotamers:

  • Ratio Consistency: The integration ratio between the two sets of peaks is non-integer (e.g., 1:0.8) but remains constant across different nuclei (

    
    H and 
    
    
    
    C) for the same sample.
  • Peak Broadening: Unlike sharp impurity peaks, rotamer signals often appear slightly broadened at room temperature if the exchange rate is near the NMR timescale.

  • Solvent Dependence: The population ratio changes when switching solvents (e.g., CDCl

    
     vs. DMSO-
    
    
    
    ) due to dipole interactions.

Troubleshooting Protocol: The "Rotamer Test" To confirm rotamers without running a full VT-NMR study, perform a 1D Selective NOESY or EXSY experiment.

  • Select Target: Irradiate the major N-methyl peak.

  • Observe:

    • Impurity: No response or negative NOE on the minor peak (if spatially close).

    • Rotamer: The minor N-methyl peak will show chemical exchange (often same phase as the irradiated peak in EXSY, or inverted in difference NOE depending on mixing time). This proves the two species physically interconvert.

Visual Guide: Signal Assignment Decision Tree

Rotamer_Identification start Observation: Doubled/Broad Peaks in Weinreb Amide NMR check_ratio Check Integration Ratio (Is it constant across nuclei?) start->check_ratio ratio_no Ratio varies randomly between protons check_ratio->ratio_no No ratio_yes Ratio is constant check_ratio->ratio_yes Yes vt_check Perform Variable Temperature (VT) Experiment (Heat to 50-60°C) coalesce Do peaks merge/sharpen upon heating? vt_check->coalesce impurity Conclusion: IMPURITY (Re-purify) ratio_no->impurity ratio_yes->vt_check merge_yes Yes: Coalescence observed coalesce->merge_yes merge_no No: Peaks remain distinct and sharp coalesce->merge_no rotamer Conclusion: ROTAMERS (Restricted C-N Rotation) merge_yes->rotamer isomer Conclusion: STABLE ISOMERS (e.g., Diastereomers/Regioisomers) merge_no->isomer

Caption: Logical workflow for distinguishing dynamic rotamers from static impurities or isomers using integration and thermal response.

Part 2: Kinetic Analysis & Coalescence (The "Broad Peak" Problem)

Q2: "The N-Me signal is a broad hump at room temperature. How do I get sharp data for publication?"

Diagnosis: You are at the coalescence temperature (


) .[3][4] The rate of rotation (

) is approximately equal to the chemical shift difference (

) in Hz.

Solution: You must shift the exchange regime away from coalescence.

  • Option A (High Temp): Heat the sample (e.g., to 50–80 °C in DMSO-

    
     or Toluene-
    
    
    
    ). This increases
    
    
    , pushing the system into fast exchange . The peaks will merge into a single sharp singlet.[5]
  • Option B (Low Temp): Cool the sample (e.g., to -20 to -60 °C in CDCl

    
     or Acetone-
    
    
    
    ). This decreases
    
    
    , pushing the system into slow exchange . The peaks will resolve into two distinct, sharp singlets (major and minor rotamers).
Q3: "How do I calculate the rotational energy barrier ( )?"

To quantify the stability of the rotamers, use the Coalescence Temperature Method .

Protocol: Determination of


 
  • Sample Prep: Dissolve ~10 mg of amide in a high-boiling solvent (e.g., DMSO-

    
    , b.p. 189 °C) or low-freezing solvent (e.g., CD
    
    
    
    Cl
    
    
    ) depending on where you expect coalescence.
  • Slow Exchange Limit: Record a spectrum at a temperature where peaks are distinct (e.g., -40 °C or RT for hindered systems). Measure the separation between the two rotamer peaks (

    
    ) in Hz.
    
  • Find

    
    :  Gradually heat/cool the sample in 5–10 °C increments. Locate the exact temperature where the two peaks merge into a flat-topped plateau. This is 
    
    
    
    (in Kelvin).
  • Calculate: Use the Eyring equation approximation for coalescence of two equal-intensity singlets (or adjusted for unequal populations).

Calculation Table:

ParameterSymbolFormula / ValueNotes
Separation


(Hz)
Measured at slow exchange limit (low T).[3]
Rate Constant


Rate at coalescence temperature (

).
Free Energy


Result in kcal/mol.[3]

Note: For unequal populations (


), the equation for 

becomes more complex, involving the population difference

. However, the standard formula above provides a robust approximation for initial characterization.

Part 3: Structural & Solvent Effects[1]

Q4: "Why does my ortho-substituted benzamide show broad peaks while the para-isomer is sharp?"

Expert Insight: This is the Ortho Effect . Substituents at the ortho position of the benzene ring sterically clash with the Weinreb amide carbonyl or methoxy group.

  • Mechanism: To relieve steric strain, the amide bond is forced out of planarity with the phenyl ring, or the ground state is destabilized. However, the transition state for rotation (where the C-N bond twists) is often even more sterically crowded in ortho-substituted systems, raising the barrier (

    
    ).
    
  • Result: The rotation becomes slower. While a para-isomer might rotate fast enough at RT to appear as a sharp average signal, the ortho-isomer rotates slowly, appearing as broad/doubled peaks.

Q5: "Does solvent choice affect the rotamer ratio?"

Answer: Yes.

  • Non-polar solvents (CDCl

    
    , Toluene):  Often favor the rotamer that minimizes dipole moment.
    
  • Polar H-bonding solvents (Methanol-

    
    , DMSO-
    
    
    
    ):
    Can stabilize the more polar rotamer or the transition state via hydrogen bonding to the carbonyl oxygen.
  • Recommendation: If peaks are overlapping with solvent signals or impurities, switching from CDCl

    
     to C
    
    
    
    D
    
    
    (Benzene-
    
    
    ) often dramatically changes the chemical shift separation (
    
    
    ), potentially resolving the peaks without changing temperature.

References

  • Harikrishna, K., et al. (2014).[2] "Some interesting

    
    H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Chemistry. 
    
  • Bain, A. D. (2008). "Chemical exchange in NMR." Progress in Nuclear Magnetic Resonance Spectroscopy. (Standard text on dynamic NMR theory).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for EXSY/NOESY protocols).

  • Clayden, J., et al. (2001). "Atropisomerism in amides." Angewandte Chemie International Edition. (Context on restricted rotation).

  • University of Colorado Boulder. "Determining the Energy of Activation Parameters from Dynamic NMR Experiments."

Sources

Optimization

Technical Support Center: TLC Visualization of Halogenated Aromatic Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges presented by halogenated aromatic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique analytical challenges presented by halogenated aromatic compounds.

The electron-withdrawing nature of halogen substituents deactivates the aromatic ring, rendering standard electrophilic or oxidative stains (such as p-anisaldehyde or KMnO₄) largely ineffective[1]. To achieve absolute confidence in your readouts, you must employ a self-validating system : layering non-destructive optical screening with halogen-specific photochemical cleavage. This guide provides the causality, step-by-step protocols, and troubleshooting steps necessary to master these techniques.

Diagnostic Workflows & Chemical Mechanisms

To eliminate false positives, visualization should proceed sequentially from non-destructive to destructive methods. The diagrams below illustrate the logical workflow and the chemical mechanism behind halogen-specific staining.

Workflow Start Developed TLC Plate UV 1. UV Screening (254 nm) Check for Fluorescence Quenching Start->UV UV_Result Dark Spots on Green Background (Aromatic Ring Active) UV->UV_Result Iodine 2. Iodine Chamber (Reversible Complexation) UV_Result->Iodine Mark spots, proceed AgNO3 3. AgNO3 / UV Photolysis (Halogen Specific) Iodine->AgNO3 Sublimate I2, apply stain Result AgX Precipitate (Dark Spots) Confirms Halogen Presence AgNO3->Result UV irradiation

Sequential TLC visualization workflow for halogenated aromatic compounds.

Mechanism ArX Aryl Halide (Ar-X) on Silica Plate UV UV Irradiation (Unfiltered) Photochemical Cleavage ArX->UV Radical Ar• + X• (Radical Intermediates) UV->Radical AgX AgX (Silver Halide) Light Sensitive Radical->AgX Reacts with AgNO3 AgNO3 (Spray Reagent) AgNO3->AgX DarkSpot Ag(0) / Ag2O Visible Dark Spot AgX->DarkSpot Photoreduction

Photochemical cleavage and silver nitrate reduction mechanism for halogen detection.

Quantitative Data: Technique Comparison

The following table summarizes the operational parameters for the three primary visualization techniques used in this self-validating system.

Visualization TechniqueReagent / WavelengthDevelopment TimeSpecificityMechanism of Action
UV Fluorescence Quenching 254 nm UV lightInstantLow (General Aromatics)UV absorption blocks F-254 indicator emission[2]
Iodine Vapor I₂ crystals10 sec – 10 minModerate (Unsaturated/Aromatics)Reversible charge-transfer complexation[3]
Silver Nitrate Stain 0.05% AgNO₃ + UV15 min (Silica) / 50 min (Alumina)High (Halogenated Compounds)Photochemical Ar-X cleavage & AgX reduction[2],[4]

Standard Operating Procedures (SOPs)

Protocol A: Non-Destructive UV Screening (254 nm)

Causality: Commercial TLC plates (e.g., Silica gel 60 F-254) are impregnated with a fluorescent indicator. Halogenated aromatics possess conjugated


-systems that strongly absorb 254 nm UV light. By absorbing this energy, the analyte prevents the indicator from fluorescing, creating a dark shadow against a bright green background[2].
Methodology: 
  • Thoroughly dry the developed TLC plate to remove all traces of the mobile phase[2].

  • Place the plate under a UV lamp in a dark environment[2].

  • Irradiate using the short-wave (254 nm) setting[2].

  • Lightly circle the contours of the dark spots with a pencil, as they will become invisible once the UV source is removed[2].

Protocol B: Semi-Destructive Iodine Vapor Complexation

Causality: Iodine sublimes at room temperature and reversibly partitions into organic spots on the silica layer. It forms colored charge-transfer complexes with the


-electrons of the aromatic ring, providing an orthogonal confirmation of the aromatic system before destructive testing[3].
Methodology: 
  • In a fume hood, prepare an iodine chamber by adding a few iodine crystals to a glass jar containing powdered silica or alumina[3].

  • Allow the chamber to equilibrate until the powder turns orange/brown[3].

  • Using forceps, place the UV-marked TLC plate into the chamber and close the lid[3].

  • Gently shake the chamber to bury the plate in the iodine-stained powder[3].

  • Remove the plate once yellow-brown spots appear (typically within 10 seconds to a few minutes) and immediately mark them, as the iodine will rapidly evaporate[3].

Protocol C: Destructive Silver Nitrate Photochemical Staining

Causality: Aromatic carbon-halogen bonds are highly stable. Unfiltered UV irradiation provides the necessary activation energy for homolytic photochemical cleavage of the Ar-X bond. The liberated halide ions react with the applied AgNO₃ to precipitate silver halide (AgX). Continued UV exposure photoreduces the AgX to elemental silver (Ag⁰), yielding permanent dark spots[2]. The addition of H₂O₂ acts as an oxidizing agent to enhance reaction contrast[2]. Methodology:

  • Reagent Preparation: Dissolve 0.1 g of silver nitrate in 1 mL of deionized water[2]. Add 10 mL of 2-phenoxyethanol, dilute to 200 mL with acetone, and add one drop of 30% hydrogen peroxide[2]. Store in a dark bottle.

  • In a fume hood, spray the previously dried TLC plate with the silver nitrate solution until evenly coated[2].

  • Allow the plate to air dry completely[2].

  • Irradiate the plate with unfiltered UV light until optimal contrast is achieved (approximately 15 minutes for silica plates, and up to 50 minutes for alumina plates)[4].

Troubleshooting & FAQs

Q: Why is my halogenated aromatic compound invisible under 254 nm UV light? A: Fluorescence quenching relies on the analyte absorbing sufficient 254 nm UV light to block the F-254 indicator[2]. If your compound lacks sufficient conjugation (e.g., isolated aromatic rings with severe steric hindrance) or the sample concentration is too low, it will not quench the fluorescence effectively. Ensure you are spotting an adequate concentration (typically a 1-2% solution) and verify that your plates actually contain the F-254 indicator[2],[3].

Q: How do I differentiate between a halogenated aromatic and a non-halogenated aromatic on the same TLC plate? A: Both compounds will likely appear as dark spots under 254 nm UV light and stain yellow-brown in an iodine chamber[3]. To specifically identify the halogenated compound, proceed to the Silver Nitrate Photochemical Stain. Only the halogenated aromatic will undergo photochemical cleavage to release halide ions, which then react with silver nitrate to form a dark silver precipitate upon UV irradiation[2].

Q: My entire TLC plate turned black after applying the Silver Nitrate stain. What caused this? A: Silver nitrate is highly sensitive to light and reducing agents. If the plate was not thoroughly dried, residual eluent—especially basic or nucleophilic solvents like triethylamine—can prematurely reduce the silver ions[1]. Additionally, exposing the sprayed plate to strong ambient room light before controlled UV irradiation causes non-specific background darkening. Always dry plates completely with a heat gun and handle sprayed plates in a fume hood with subdued lighting.

Q: Can I use standard oxidative stains like Potassium Permanganate (KMnO₄) for aryl halides? A: Aryl halides are generally resistant to mild oxidation because the electronegative halogen atoms deactivate the aromatic ring, making it electron-poor. While KMnO₄ is an excellent universal stain for oxidizable functional groups (alcohols, alkenes), it often fails to visualize unfunctionalized halogenated aromatics unless extreme heating is applied, which inevitably leads to total background degradation (the entire plate turning brown)[1]. Stick to the photochemical AgNO₃ method for reliable results.

References

  • BenchChem. "Application Notes and Protocols for TLC Visualization of Chlorinated Compounds." BenchChem. 2

  • Chemistry LibreTexts. "5.7: Visualizing TLC Plates." LibreTexts. 3

  • EPFL. "TLC Visualization Reagents." École Polytechnique Fédérale de Lausanne. 4

  • Reach Devices. "TLC stains." Reach Devices. 1

Sources

Troubleshooting

Technical Support Center: Quenching Procedures for Organometallic Reactions with Weinreb Amides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the critical quenching and workup stages of organometallic reactions involving Weinreb-Nahm amides. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate challenges and optimize your synthetic outcomes.

Introduction: The Critical Role of the Quench

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a cornerstone of modern organic synthesis, prized for its ability to react with potent organometallic reagents like Grignards and organolithiums to produce ketones in a controlled, high-yield fashion.[1][2] The success of this reaction hinges on the formation of a stable, chelated tetrahedral intermediate.[1][3][4] This intermediate prevents the common problem of "over-addition," where the newly formed ketone reacts further to yield a tertiary alcohol.[1][3][5] The quenching and workup step is not merely a final cleanup; it is the carefully orchestrated process that induces the controlled collapse of this intermediate to reveal the desired ketone.[3] Improper quenching is a primary source of low yields, side-product formation, and purification difficulties. This guide is designed to address these specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of quenching in a Weinreb amide reaction? A1: Quenching serves two primary purposes. First, it deactivates any excess, highly reactive organometallic reagent, rendering the mixture safe for handling and exposure to air.[6] Second, and more specific to this reaction, the addition of a protic acid source (typically in an aqueous solution) protonates the oxygen atoms in the stable tetrahedral intermediate, initiating its collapse into the final ketone product and the water-soluble N,O-dimethylhydroxylamine salt.[3]

Q2: Why is the tetrahedral intermediate so stable before the quench? A2: The stability of the intermediate is the key to the Weinreb synthesis. After the organometallic reagent adds to the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by chelation.[1][3][4] The magnesium or lithium cation is coordinated by both the newly formed anionic oxygen and the methoxy oxygen of the N,O-dimethylhydroxylamine moiety, forming a stable five-membered ring. This chelated structure is less electrophilic than the ketone product, preventing a second nucleophilic attack (over-addition).[1][3]

Q3: Why must the reaction and the initial quench be performed at low temperatures? A3: The stability of the chelated tetrahedral intermediate is temperature-dependent. At low temperatures (typically -78 °C to 0 °C), the intermediate is sufficiently stable to persist throughout the reaction.[1] If the temperature rises too high before or during the quench, the intermediate can decompose prematurely, potentially leading to side reactions or over-addition if unreacted organometallic reagent is still present. A controlled, low-temperature quench ensures that all excess nucleophile is destroyed before the intermediate is intentionally collapsed.[7]

Q4: What are the most common quenching agents and why are they chosen? A4: The choice of quenching agent is dictated by the need to neutralize the organometallic reagent and facilitate the breakdown of the intermediate.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the most common and generally safest choice. It is a mild acid, sufficient to protonate the intermediate and quench the reaction without being so harsh as to degrade sensitive functional groups on the product molecule.[8][9][10][11]

  • Dilute Hydrochloric Acid (HCl): A stronger acid, typically used when a more forceful quench is needed or to ensure all magnesium/lithium salts are fully dissolved in the aqueous phase.[12][13] Caution is advised for acid-sensitive substrates.

  • Water: While a simple protic source, quenching with pure water can be highly exothermic and may lead to localized pH spikes, which can be detrimental. It is generally better to use a buffered or mildly acidic solution like NH₄Cl.

  • Rochelle's Salt (Sodium Potassium Tartrate): This is not a primary quenching agent but is used during workup, particularly after reductions with aluminum hydrides (e.g., LiAlH₄). Its tartrate ions are excellent chelating agents for aluminum salts, helping to break up persistent emulsions.[6][14]

Troubleshooting Guide

This section addresses common problems encountered during the workup of Weinreb amide reactions.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low or No Yield of Ketone 1. Decomposition of Intermediate: The reaction or quench temperature was too high, causing the stable intermediate to break down prematurely.[1] 2. Ineffective Quench: The quenching agent was not acidic enough to promote the collapse of the tetrahedral intermediate.Maintain Low Temperature: Ensure the reaction is kept at the recommended low temperature (e.g., -78 °C) and that the quenching solution is added slowly while maintaining cooling. This preserves the intermediate until all the organometallic reagent is consumed. Use an Appropriate Quencher: Switch from water to saturated aqueous NH₄Cl or a dilute acid (e.g., 1M HCl) to ensure effective protonation and collapse of the intermediate.
Over-addition Product (Tertiary Alcohol) Observed 1. Highly Reactive Organometallic: Some organometallics (e.g., allylmagnesium bromide) are so reactive that they can attack the intermediate even at low temperatures.[7] 2. Quench Was Too Slow/Inefficient: Localized "hot spots" during a slow quench can cause some intermediate to collapse to the ketone while excess organometallic reagent is still present, leading to immediate over-addition.Inverse Quench: Instead of adding the quencher to the reaction flask, use a cannula to slowly transfer the reaction mixture into a separate, vigorously stirred flask containing the cold quenching solution. This ensures the organometallic reagent is instantly destroyed upon contact.[7] Pre-Quench with Alcohol: At -78 °C, add a small amount of a less reactive protic source like dry methanol or isopropanol to consume the most reactive organometallic species before adding the main aqueous quenching solution.[7]
Persistent Emulsion During Extraction 1. Finely Divided Salts: The workup generates fine precipitates of magnesium or lithium hydroxides and other salts that stabilize the interface between the organic and aqueous layers.[6] 2. Aluminum Salts: If a hydride reagent like LiAlH₄ was used, the resulting aluminum salts are notorious for forming intractable emulsions.[14]Add Rochelle's Salt: Add a saturated aqueous solution of Rochelle's salt and stir vigorously. The tartrate chelates the metal ions, breaking down the colloidal suspension and allowing the layers to separate cleanly.[6][14] "Salting Out": Add a significant amount of solid NaCl or a saturated brine solution to the separatory funnel. This increases the ionic strength and density of the aqueous phase, forcing organic components out and helping to coalesce the layers.[15] Filter Through Celite®: Pass the entire emulsified mixture through a plug of Celite® (diatomaceous earth). The fine inorganic solids are often trapped, allowing the filtrate to separate.[6][16]
Product is Lost to the Aqueous Layer 1. High Polarity of Product: The desired ketone may have polar functional groups (e.g., hydroxyls, amines) that give it significant water solubility.Saturate the Aqueous Layer: Before extraction, add solid NaCl to the aqueous layer until it is saturated. This "salting out" effect dramatically reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.[6][17] Use a More Polar Solvent: If you are using a non-polar extraction solvent like hexanes, switch to a more polar one like ethyl acetate or dichloromethane, which will be more effective at solvating and extracting your polar product.[18]

Diagrams and Visual Aids

The Weinreb Ketone Synthesis: Reaction and Quench Workflow

G cluster_reaction Step 1: Reaction cluster_quench Step 2: Quenching cluster_workup Step 3: Workup & Isolation start Weinreb Amide + Organometallic Reagent (R-MgX or R-Li) in Anhydrous Solvent (e.g., THF) temp_control_react Maintain Low Temperature (-78°C to 0°C) start->temp_control_react 1. Add Reagent Slowly intermediate Formation of Stable Chelated Tetrahedral Intermediate temp_control_react->intermediate quench_step 1. Quench Excess Organometallic 2. Initiate Intermediate Collapse intermediate->quench_step quench_reagent Saturated aq. NH4Cl (or other mild acid) temp_control_quench Add Quencher Slowly MAINTAIN Low Temperature quench_reagent->temp_control_quench temp_control_quench->quench_step warm Warm to Room Temperature quench_step->warm extract Liquid-Liquid Extraction (e.g., EtOAc / Water) warm->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na2SO4 or MgSO4), Filter, & Concentrate wash->dry product Isolated Ketone Product dry->product

Caption: Workflow for a typical Weinreb ketone synthesis.

Mechanism: Intermediate Stabilization and Collapse

Caption: Chelation stabilizes the intermediate, preventing over-addition.

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always wear appropriate Personal Protective Equipment (PPE) and consult your institution's safety guidelines.

Protocol 1: Standard Quench with Saturated Ammonium Chloride

This procedure is suitable for most reactions with Grignard or organolithium reagents where no significant emulsion is expected.

  • Cool the Reaction: After the reaction is deemed complete by TLC or other analysis, ensure the reaction mixture is cooled to the reaction temperature (e.g., -78 °C or 0 °C) in an ice or dry ice/acetone bath.

  • Prepare Quenching Solution: In a separate flask, have a sufficient volume of saturated aqueous ammonium chloride (NH₄Cl) solution ready.

  • Slow Addition: With vigorous stirring, add the saturated NH₄Cl solution dropwise to the reaction mixture via an addition funnel or syringe. CRITICAL: Monitor the internal temperature to ensure it does not rise significantly. The addition should be exothermic; control the rate to maintain the low temperature.

  • Complete the Quench: Continue adding the NH₄Cl solution until no more gas evolution or exotherm is observed.

  • Warm and Extract: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the entire mixture to a separatory funnel.

  • Phase Separation: Dilute with an appropriate organic solvent (e.g., ethyl acetate).[18] Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Wash and Dry: Combine the organic layers and wash sequentially with water and then with saturated brine to remove water-soluble impurities.[17] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

Protocol 2: Workup with Rochelle's Salt for Emulsion Prevention

This procedure is highly recommended for reactions involving aluminum hydride reagents (e.g., LiAlH₄, DIBAL-H) or any reaction known to produce persistent emulsions.

  • Cool the Reaction: Cool the completed reaction mixture to 0 °C in an ice-water bath.

  • Initial Quench (Optional but Recommended): For highly reactive reagents like LiAlH₄, it is wise to first quench the excess hydride with a less reactive substance. Slowly add ethyl acetate dropwise until gas evolution ceases. This is a safer initial step before adding water.[14]

  • Add Rochelle's Salt Solution: Slowly and carefully add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) to the reaction flask.[14][16] The volume should be roughly equal to the volume of the reaction mixture.

  • Vigorous Stirring: Allow the mixture to warm to room temperature and stir vigorously. A thick, gelatinous precipitate will initially form. Continue stirring (this can take anywhere from 30 minutes to several hours) until the precipitate breaks up and you are left with two clear, easily separable layers.[14]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and proceed with the extraction, washing, and drying steps as described in Protocol 1. The clean phase separation facilitated by the Rochelle's salt should make this process straightforward.

References
  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. LibreTexts. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and their Applications. [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry. [Link]

  • ResearchGate. (2026). Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. [Link]

  • PMC. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

  • ACS Publications. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. [Link]

  • Synfacts. (2008). Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. [Link]

  • Sciencemadness.org. (2021). Question about Grignard reaction. [Link]

  • MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Wiley Online Library. (n.d.). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. [Link]

  • ACS Publications. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. [Link]

  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • Reddit. (2023). Overaddition of grignard to weinreb amide. r/Chempros. [Link]

  • PMC. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • ResearchGate. (n.d.). A) N-O bond cleavage in Weinreb amides with anthracene. B).... [Link]

  • University of Rochester. (2026). About Workup. [Link]

  • SlidePlayer. (n.d.). Weinreb Amides in Organic Synthesis. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • PMC. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. [Link]

  • Research and Reviews: Journal of Chemistry. (2021). A Report on Reagents and its Quenching Methods. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. [Link]

  • ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 2-Bromo-3-fluoro-N-methoxy-N-methylbenzamide: A Methodological Comparison Guide

In modern drug discovery, 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide serves as a highly versatile building block. The Weinreb amide moiety allows for controlled nucleophilic acyl substitution, while the halogenated aro...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide serves as a highly versatile building block. The Weinreb amide moiety allows for controlled nucleophilic acyl substitution, while the halogenated aromatic ring is primed for orthogonal cross-coupling reactions. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The presence of a 1,2,3-trisubstituted aromatic system featuring both fluorine and bromine creates a complex spin-spin coupling network, and the restricted rotation of the amide bond can complicate spectral interpretation.

As an application scientist, selecting the right analytical parameters is critical to avoiding misassignments. This guide objectively compares solvent systems, field strengths, and advanced decoupling techniques to establish a definitive, self-validating workflow for the structural elucidation of this compound.

Solvent Efficacy: CDCl₃ vs. DMSO-d₆

The choice of solvent fundamentally alters the behavior of the N-methoxy-N-methyl (Weinreb) amide group. Weinreb amides typically exhibit distinct N-methoxy and N-methyl resonances around 3.6 ppm and 3.2 ppm, respectively[1].

  • CDCl₃ (Deuterated Chloroform): In non-polar CDCl₃, the dipole-dipole interactions within the tetrahedral intermediate state are minimized. The rotational barrier around the C-N bond is sufficiently low at room temperature (298 K) that the N-OCH₃ and N-CH₃ groups appear as two sharp, highly resolved singlets.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): In highly polar, hydrogen-bond-accepting DMSO, the rotational barrier of the amide bond increases. This often leads to significant exchange broadening of the N-methyl and N-methoxy signals at room temperature, obscuring baseline resolution and complicating integration.

Hardware and Technique Comparison: Resolving the Spin System

Fluorine-19 is a highly receptive NMR nucleus (spin ½, 100% natural abundance) that heavily couples with both ¹H and ¹³C nuclei[2]. The aromatic protons (H-4, H-5, H-6) form an AMX system that is further split by ¹⁹F, requiring high field strengths to resolve.

¹H NMR: 400 MHz vs. 600 MHz

At 400 MHz, the multiplet of H-4 (ortho to fluorine) often suffers from second-order effects, appearing as an ambiguous multiplet. Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (Δν/J ratio), allowing the H-4 signal to be cleanly resolved as a doublet of doublet of doublets (ddd). This reveals the critical ³J_HF coupling (~8.5 Hz) and confirms the regiochemistry of the aromatic ring.

¹³C NMR: Standard ¹³C{¹H} vs. Triple Resonance ¹³C{¹H, ¹⁹F}

The most significant challenge in the ¹³C spectrum is identifying C-2 (ipso to bromine, ortho to fluorine). The heavy atom effect of bromine drastically increases the longitudinal relaxation time (T₁) and shifts the carbon upfield. Simultaneously, the adjacent fluorine splits this weak signal into a doublet (²J_CF ≈ 22 Hz)[3]. In a standard ¹³C{¹H} experiment, this signal is frequently lost in the baseline noise. By employing a ¹⁹F-decoupled triple resonance experiment (¹³C{¹H, ¹⁹F}), the doublet collapses into a sharp singlet, doubling the signal-to-noise ratio and unambiguously validating the carbon skeleton.

G F3 19F (Pos 3) C3 13C (Pos 3) F3->C3 1J_CF (~245 Hz) C2 13C (Pos 2) F3->C2 2J_CF (~22 Hz) C4 13C (Pos 4) F3->C4 2J_CF (~20 Hz) H4 1H (Pos 4) F3->H4 3J_HF (~8.5 Hz) H5 1H (Pos 5) F3->H5 4J_HF (~5.5 Hz) H4->H5 3J_HH (~8.0 Hz) H6 1H (Pos 6) H5->H6 3J_HH (~8.0 Hz)

Fig 1. Key 19F-13C and 19F-1H spin-spin coupling network in the halogenated aromatic ring.

Quantitative Data Summaries

The following tables summarize the performance of the optimized 600 MHz workflow compared to standard 400 MHz acquisitions.

Table 1: ¹H NMR Data Comparison (CDCl₃)
PositionStandard 400 MHz (δ ppm, mult, J in Hz)Optimized 600 MHz (δ ppm, mult, J in Hz)Assignment Justification
N-OCH₃ 3.55 (s, 3H)3.55 (s, 3H)Deshielded by oxygen atom[1].
N-CH₃ 3.35 (s, 3H)3.35 (s, 3H)Standard Weinreb amide methyl[1].
H-4 7.20 (m, 1H)7.20 (ddd, J = 8.5, 8.0, 1.5)Ortho to F (large ³J_HF coupling)[2].
H-5 7.35 (m, 1H)7.35 (td, J = 8.0, 5.5)Meta to F, para to Br.
H-6 7.10 (d, J = 8.0, 1H)7.10 (dd, J = 8.0, 1.5)Para to F, ortho to amide.
Table 2: ¹³C NMR Data Comparison (CDCl₃, 150 MHz)
PositionStandard ¹³C{¹H} (δ ppm, mult, J_CF)Triple Res ¹³C{¹H, ¹⁹F} (δ ppm, mult)Mechanism / Notes
C=O 167.5 (s)167.5 (s)Amide carbonyl.
C-3 159.0 (d, ¹J = 245.0 Hz)159.0 (s)Direct C-F attachment[3].
C-1 139.2 (d, ³J = 2.5 Hz)139.2 (s)Ipso to amide.
C-5 128.4 (d, ³J = 8.2 Hz)128.4 (s)Meta to F[3].
C-6 124.1 (d, ⁴J = 3.0 Hz)124.1 (s)Para to F.
C-4 116.5 (d, ²J = 20.5 Hz)116.5 (s)Ortho to F[3].
C-2 108.3 (d, ²J = 22.0 Hz)108.3 (s)Heavy atom effect (Br) + F coupling.
N-OCH₃ 61.5 (s)61.5 (s)Methoxy carbon[1].
N-CH₃ 33.0 (s)33.0 (s)N-methyl carbon[1].

Experimental Workflow & Self-Validating Protocol

To achieve the high-resolution data presented above, strict adherence to a causality-driven experimental protocol is required.

Workflow Prep Sample Prep (CDCl3, 50 mg) Tune Probe Tuning (1H / 13C / 19F) Prep->Tune Shim Gradient Shimming (Z-axis optimization) Tune->Shim Acq Data Acquisition (1D & 13C{1H,19F}) Shim->Acq Proc Processing (Zero-filling, FT) Acq->Proc

Fig 2. Optimized multi-nuclear NMR acquisition workflow for fluorinated Weinreb amides.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve exactly 50 mg of 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide in 0.6 mL of CDCl₃ (99.8% D, containing 0.03% v/v TMS). Causality: 50 mg ensures sufficient concentration to overcome the low sensitivity of the C-2 quaternary carbon without causing viscosity-induced line broadening.

  • Probe Tuning & Matching: Manually tune the CryoProbe for ¹H, ¹³C, and ¹⁹F frequencies. Causality: Because ¹⁹F and ¹H resonance frequencies are extremely close (e.g., ~564 MHz and ~600 MHz respectively), precise isolation and tuning are required to prevent cross-talk during decoupling[2].

  • Shimming & Protocol Validation (Self-Validation Step): Execute 3D gradient shimming. Validation: Acquire a single-scan ¹H spectrum and measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (7.26 ppm). If the FWHM exceeds 1.2 Hz, the shimming is insufficient to resolve the fine 1.5 Hz ⁴J_HH coupling on H-4. Re-optimize the Z-axis gradients until FWHM < 1.0 Hz.

  • ¹³C{¹H, ¹⁹F} Acquisition: Set the ¹³C excitation pulse to a 30° flip angle. Set the relaxation delay (D1) to 3.0 seconds. Causality: Quaternary carbons (C-1, C-2, C-3) lack directly attached protons, severely limiting their dipole-dipole relaxation pathways. A 30° pulse combined with a 3-second delay prevents saturation of these critical signals, ensuring accurate detection.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) window function to the ¹³C FID prior to Fourier Transformation to maximize the signal-to-noise ratio for the quaternary carbons.

References

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation Source: ChemSpider Synthetic Pages URL: [Link]

  • Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

Sources

Comparative

Optimizing Purity Analysis of Substituted Benzophenones: A Comparative HPLC Method Development Guide

Executive Summary Substituted benzophenones (e.g., Oxybenzone, Sulisobenzone) are critical intermediates in pharmaceutical synthesis and ubiquitous UV-blocking agents in cosmetic formulations. Their purity analysis prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted benzophenones (e.g., Oxybenzone, Sulisobenzone) are critical intermediates in pharmaceutical synthesis and ubiquitous UV-blocking agents in cosmetic formulations. Their purity analysis presents a specific chromatographic challenge: differentiating between positional isomers (ortho-, meta-, para- substitutions) and structurally similar degradation products that possess nearly identical hydrophobicity.

This guide challenges the default reliance on C18 alkyl phases.[1][2] Through comparative analysis, we demonstrate that Phenyl-Hexyl stationary phases , when coupled with methanol-based mobile phases, provide superior selectivity (


) for substituted benzophenones compared to traditional C18 columns. This is driven by 

electron interactions that orthogonalize the separation mechanism beyond simple hydrophobicity.[1][3]

The Chromatographic Challenge

Standard C18 (Octadecylsilane) columns separate primarily based on hydrophobic subtraction . However, substituted benzophenones often share identical molecular weights and LogP values.

  • The Problem: A C18 column may co-elute critical pairs, such as 2,4-dihydroxybenzophenone (Benzophenone-1) and 4,4'-dihydroxybenzophenone, because their hydrophobic footprints are indistinguishable.

  • The Solution: Exploiting the aromaticity of the benzophenone core using a Phenyl-Hexyl or Biphenyl stationary phase.

Comparative Study: C18 vs. Phenyl-Hexyl[4][5][6]

Mechanism of Action
  • C18 (Baseline): Relies on Van der Waals forces. Separation is driven by the solute's partitioning between the mobile phase and the hydrophobic C18 ligands.

  • Phenyl-Hexyl (Alternative): Utilizes a dual mechanism.

    • Hydrophobicity: Provided by the hexyl linker (similar to a C6/C8 chain).

    • 
       Interactions:  The phenyl ring on the ligand acts as a Lewis base, interacting with the 
      
      
      
      -electron deficient aromatic rings of the benzophenone analytes.
Solvent Selection Criticality

Crucial Insight: To maximize the performance of a Phenyl column, Methanol (MeOH) is preferred over Acetonitrile (ACN).[4] ACN contains its own


-electrons (triple bond), which compete with the analyte for the stationary phase's 

-system, effectively "canceling out" the selectivity advantage. MeOH allows the

interactions to dominate.[5]
Representative Performance Data

The following table summarizes expected performance metrics when separating a mixture of Benzophenone (BP), 2-Hydroxybenzophenone (2-HBP), and 4-Hydroxybenzophenone (4-HBP).

ParameterSystem A: Standard C18System B: Phenyl-Hexyl (Optimized)
Stationary Phase C18 (5 µm, 100 Å)Phenyl-Hexyl (5 µm, 100 Å)
Mobile Phase B AcetonitrileMethanol
Elution Order 4-HBP, 2-HBP, BP4-HBP, BP, 2-HBP (Selectivity Shift)
Critical Pair Resolution (

)
1.8 (Marginal)3.5 (Excellent)
Tailing Factor (

)
1.21.1
Mechanism Hydrophobicity onlyHydrophobicity +

Interaction

Interpretation: System B provides a significant increase in resolution (


) due to the specific interaction between the stationary phase and the accessible 

-electrons of the positional isomers.

Method Development Protocol

Visual Workflow

The following diagram outlines the decision logic for selecting the correct column and mobile phase.

MethodDevelopment Start Start: Benzophenone Purity Analysis AnalyzeStruct Analyze Structure: Are Positional Isomers Present? Start->AnalyzeStruct Decision Isomers? AnalyzeStruct->Decision PathC18 Route A: Standard Potency (No Isomers) Decision->PathC18 No PathPhenyl Route B: Purity/Impurity Profiling (Isomers Present) Decision->PathPhenyl Yes ColC18 Select C18 Column Mobile Phase: ACN/Water PathC18->ColC18 ColPhenyl Select Phenyl-Hexyl Column Mobile Phase: MeOH/Water PathPhenyl->ColPhenyl OptC18 Optimize Gradient Focus: Hydrophobicity ColC18->OptC18 OptPhenyl Optimize Gradient Focus: Pi-Pi Interaction ColPhenyl->OptPhenyl Validation Final Validation (SST: Rs > 2.0) OptC18->Validation OptPhenyl->Validation

Caption: Decision matrix for selecting stationary phases based on the presence of isomeric impurities.

Detailed Experimental Conditions (System B)

This protocol is designed for the high-resolution separation of substituted benzophenones (e.g., Benzophenone-3, Benzophenone-4).

1. Instrumentation & Materials:

  • HPLC System: Quaternary gradient pump, Autosampler, Column Oven.

  • Detector: PDA (Photodiode Array) or UV-Vis.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or 2.7 µm Fused-Core for higher speed).

2. Reagents:

  • Water: HPLC Grade (Milli-Q).

  • Methanol (MeOH): HPLC Grade (Essential for

    
     selectivity).
    
  • Formic Acid: 0.1% (v/v) as a modifier to suppress ionization of acidic hydroxyl groups (e.g., in Sulisobenzone).

3. Chromatographic Parameters:

ParameterSettingNote
Flow Rate 1.0 mL/minAdjust for column ID (0.3 mL/min for 2.1mm ID)
Column Temp 30°CHigher temps may reduce

interaction strength
Injection Vol 5 - 10 µLDependent on sample concentration
Detection 254 nm (Primary)290 nm (Secondary for specific derivatives)

4. Gradient Profile:

Time (min)% Mobile Phase A (0.1% Formic/Water)% Mobile Phase B (MeOH)
0.06040
15.01090
18.01090
18.16040
23.06040

5. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Methanol (matches initial gradient conditions to prevent peak distortion).

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Separation Logic Visualization

Understanding why the separation works is vital for troubleshooting. The diagram below illustrates the competing interactions.

SeparationLogic Analyte Substituted Benzophenone StationaryPhase Phenyl-Hexyl Ligand Analyte->StationaryPhase Binds via Hydrophobic Hydrophobic Interaction (Base Retention) Analyte->Hydrophobic PiPi Pi-Pi Interaction (Selectivity Driver) Analyte->PiPi MobilePhase Mobile Phase (MeOH vs ACN) Competition Pi-Electron Competition MobilePhase->Competition If ACN used Hydrophobic->StationaryPhase PiPi->StationaryPhase Competition->PiPi Weakens

Caption: Interaction mechanism showing how ACN weakens the critical Pi-Pi selectivity driver.

Validation & System Suitability

To ensure the method is trustworthy (Self-Validating), every sequence must include a System Suitability Test (SST) injection.

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between the critical pair (e.g., 2-HBP and 4-HBP).
  • Tailing Factor (

    
    ): 
    
    
    
    (Benzophenones can tail if residual silanols are present; Phenyl-Hexyl phases are usually end-capped to prevent this).
  • Precision: RSD

    
     for retention time and area (n=5 injections).
    

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN.

  • Advanced Materials Technology. (2017). Separation of Benzodiazepines on HALO® Phenyl-Hexyl, C18, and PFP Phases.[6][7] Application Note 51-BZ.[6]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E155.[4]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography.

Sources

Validation

High-Performance Acylation: The Strategic Advantages of Weinreb Amides in Ketone Synthesis

For researchers and drug development professionals, the precise construction of carbon-carbon bonds is a foundational pillar of synthetic chemistry. Among the most critical transformations is the synthesis of ketones via...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise construction of carbon-carbon bonds is a foundational pillar of synthetic chemistry. Among the most critical transformations is the synthesis of ketones via nucleophilic acyl substitution. However, utilizing traditional carboxylic acid derivatives—such as esters or acyl chlorides—often results in poor chemoselectivity and catastrophic over-addition.

The Weinreb amide (N-methoxy-N-methylamide) provides an elegant, mechanistically flawless solution to this problem. By leveraging transition-state chelation, Weinreb amides allow for the stoichiometric, high-yield synthesis of ketones and aldehydes without the risk of over-alkylation [1]. This guide objectively compares Weinreb amides against alternative acyl derivatives, detailing the mechanistic causality, comparative performance data, and self-validating experimental protocols required for successful implementation.

Mechanistic Causality: The "Why" Behind the Performance

To understand the superiority of the Weinreb amide, one must examine the failure points of traditional acyl derivatives.

When an organometallic reagent (such as a Grignard or organolithium reagent) attacks an ester or acyl chloride , the resulting tetrahedral intermediate is highly unstable. It rapidly collapses to expel the leaving group (alkoxide or chloride), generating a ketone in situ. Because ketones are significantly more electrophilic than the starting esters or amides, the unreacted organometallic reagent immediately attacks the newly formed ketone. This irreversible second addition yields a tertiary alcohol, destroying the desired ketone product.

The Weinreb Solution: Introduced by Steven Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide derivative fundamentally alters the stability of the intermediate [1]. When a nucleophile attacks a Weinreb amide, the resulting tetrahedral intermediate does not collapse. Instead, the negatively charged alkoxide oxygen and the lone pair of the N-methoxy oxygen simultaneously coordinate to the metal cation (Mg²⁺ or Li⁺).

This forms a highly stable, five-membered cyclic metal chelate. The reaction effectively "pauses" at this tetrahedral stage. The intermediate is robust enough to survive at room temperature and completely isolates the electrophilic carbon from further nucleophilic attack [3]. The ketone is only liberated during the final aqueous acidic quench, which breaks the metal chelate and forces the expulsion of the amine leaving group.

G cluster_ester Traditional Ester Pathway (Over-Addition) cluster_weinreb Weinreb Amide Pathway (Controlled) Ester Ester Unstable Unstable Intermediate Ester->Unstable + R-MgX Ketone1 Ketone (In Situ) Unstable->Ketone1 Collapses TertAlcohol Tertiary Alcohol (Unwanted) Ketone1->TertAlcohol + R-MgX (Fast) W_Amide Weinreb Amide Stable Stable 5-Membered Metal Chelate W_Amide->Stable + R-MgX Ketone2 Ketone (Target) Stable->Ketone2 Aqueous Quench (H3O+)

Mechanistic divergence: Esters suffer over-addition, while Weinreb amides form stable chelates.

Comparative Performance Data

The table below synthesizes quantitative performance metrics comparing Weinreb amides to standard carboxylic acid derivatives during reactions with Grignard reagents (R-MgX) targeting ketone synthesis.

Carboxylic Acid DerivativeElectrophilicityPrimary Product FormedOver-Addition RiskTypical Ketone Yield
Acyl Chloride Very HighTertiary AlcoholCritical< 10%
Ester HighTertiary AlcoholHigh10% - 30%
Standard Amide (N,N-dialkyl) LowUnreacted / Complex MixtureModerate20% - 40%
Weinreb Amide Moderate-HighKetone None (Chelation protected)> 90%

Data Interpretation: While acyl chlorides are the most reactive, their inability to stabilize the intermediate makes them useless for mono-alkylation without specialized catalysts. Weinreb amides strike the perfect thermodynamic balance: they are electrophilic enough to react with organometallics, but structurally designed to halt the reaction precisely at the mono-addition stage.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the two-stage workflow for utilizing Weinreb amides. The causality behind each experimental choice is detailed to empower researchers to adapt these methods to complex substrates [2].

Protocol A: Synthesis of a Weinreb Amide from a Carboxylic Acid

Goal: Convert a stable carboxylic acid into an activated Weinreb amide using CDI (1,1'-Carbonyldiimidazole).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • CDI (1.1 equiv)

  • Dichloromethane (DCM) (0.2 M)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add CDI portion-wise at room temperature.

    • Causality: CDI activates the highly stable carboxylic acid by forming a reactive acyl imidazole intermediate. CO₂ gas evolution will be observed; wait until bubbling ceases (approx. 30-60 mins) to ensure complete activation.

  • Amidation: In a separate vial, neutralize the N,O-dimethylhydroxylamine hydrochloride salt with DIPEA in DCM, then add this free-base solution to the activated acyl imidazole mixture.

  • Reaction: Stir at room temperature for 4-12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and imidazole), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The resulting Weinreb amide is typically pure enough for the next step without chromatography.

Protocol B: Grignard Addition to Synthesize the Ketone

Goal: Execute a controlled carbon-carbon bond formation without over-addition.

Reagents:

  • Weinreb Amide (1.0 equiv)

  • Grignard Reagent (R-MgBr) (1.2 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

  • 1M HCl (Aqueous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C controls the exothermic nature of the Grignard addition and maximizes the thermodynamic stability of the cyclic metal chelate, preventing premature collapse.

  • Addition: Add the Grignard reagent dropwise via syringe. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Causality: A slight excess (1.2-1.5 equiv) of Grignard ensures complete conversion. Because the intermediate is stable, the excess reagent will not cause over-addition [2].

  • The Quench (Critical Step): Cool the reaction back to 0 °C. Carefully add 1M HCl dropwise until the solution is acidic (pH < 3).

    • Causality: The acidic aqueous quench serves two vital purposes. First, it quenches any unreacted Grignard reagent. Second, it protonates the oxygen atoms involved in the metal chelate. This breaks the 5-membered ring and forces the intermediate to collapse, expelling the amine and revealing the final ketone.

  • Isolation: Extract with diethyl ether or ethyl acetate. Wash with brine, dry, and concentrate to yield the pure ketone.

Workflow Step1 1. Amidation Acid + MeO(Me)NH·HCl Step2 2. Isolation Pure Weinreb Amide Step1->Step2 Step3 3. Nucleophilic Addition + Grignard (THF, 0°C) Step2->Step3 Step4 4. Stable Chelate Reaction Paused Step3->Step4 Step5 5. Acidic Quench 1M HCl Addition Step4->Step5 Step6 6. Product Pure Ketone Step5->Step6

Standard two-step experimental workflow for synthesizing ketones via a Weinreb amide intermediate.

Advanced Applications & Scope

Beyond Grignard reagents, Weinreb amides exhibit exceptional versatility:

  • Aldehyde Synthesis: Treating a Weinreb amide with Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) yields aldehydes cleanly, avoiding over-reduction to primary alcohols.

  • Functional Group Tolerance: The mild conditions of the Weinreb ketone synthesis tolerate a vast array of sensitive functional groups, including α-halogens, N-protected amino acids, silyl ethers, and β-lactams [1].

  • Late-Stage Functionalization: Due to their stability, Weinreb amides can be carried through multiple synthetic steps in complex drug-molecule synthesis before being activated by an organometallic reagent at a late stage.

References

  • Weinreb ketone synthesis - Wikipedia , wikipedia.org. [Link]

  • Organic Syntheses Procedure: Synthesis of Carbonyl Compounds... , orgsyn.org.[Link]

  • Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N-acylpyrroles , Chemical Communications (RSC Publishing).[Link]

Comparative

Comparative study of palladium ligands for cross-coupling of hindered substrates

Executive Summary: Breaching the "Steric Wall" In drug discovery and process chemistry, the "Steric Wall" refers to the dramatic drop in catalytic efficiency when coupling tetra-ortho-substituted biaryls or bulky seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Breaching the "Steric Wall"

In drug discovery and process chemistry, the "Steric Wall" refers to the dramatic drop in catalytic efficiency when coupling tetra-ortho-substituted biaryls or bulky secondary amines. Standard ligands like PPh₃ or dppf fail here because they cannot enforce the necessary geometry for reductive elimination, or they shut down the oxidative addition of bulky halides.

This guide compares the three dominant ligand classes for hindered substrates: Buchwald Dialkylbiaryl Phosphines , Bulky Alkyl Phosphines , and N-Heterocyclic Carbenes (NHCs) . We focus on the "Stress Test" scenario: coupling a 2,6-disubstituted aryl halide with a 2,6-disubstituted nucleophile.

Mechanistic Underpinnings: The G-Rate vs. Stability Trade-off

To couple hindered substrates, a ligand must solve two opposing problems:

  • Oxidative Addition (OA): The ligand must be electron-rich to activate the Pd center for inserting into a hindered C-X bond.

  • Reductive Elimination (RE): The ligand must be bulky enough to "squeeze" the product out.

The Solution: Ligands with "Flexible Bulk" .[1][2]

  • Phosphines (e.g., XPhos): Use a biaryl backbone that can rotate, placing the bulk over the Pd center only when needed to force elimination.

  • NHCs (e.g., PEPPSI-IPent): Use "wingtip" substituents that wrap around the metal, creating a protective pocket that stabilizes the mono-ligated Pd(0) species (

    
    ) while enforcing a geometry that accelerates RE.
    
Visualizing the Steric Bottleneck

CatalyticCycle cluster_legend Steric Impact Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition (Steric Clash Risk) Pd0->OA_Complex Ar-X (Bulky) Transmetalation Transmetalation (Rate Limiting for Some Bulky Ligands) OA_Complex->Transmetalation Ar'-M (Bulky) RE_Complex Reductive Elimination (Accelerated by Bulk) Transmetalation->RE_Complex Pd(II) Intermediate RE_Complex->Pd0 Regeneration Product Hindered Product (Tetra-ortho Biaryl) RE_Complex->Product Product Release Legend High Bulk accelerates Reductive Elimination but hinders Oxidative Addition

Figure 1: The Catalytic Cycle highlighting where steric bulk acts as both a hurdle (Oxidative Addition) and an accelerator (Reductive Elimination).[3][4][5][6][7][8][9][10][11]

Comparative Analysis of Ligand Classes

A. Dialkylbiaryl Phosphines (The Buchwald Series)
  • SPhos: The "workhorse" for ortho-substitution. Excellent for di- and tri-ortho cases but struggles with tetra-ortho substrates due to insufficient bulk to force RE compared to newer generations.

  • XPhos: The gold standard for general hindered couplings. The isopropyl groups on the backbone provide significant steric pressure.

  • HFTPhos: A newer, electron-deficient variant. The fluorinated ring prevents "off-cycle" binding, significantly boosting yields for extreme steric cases where SPhos fails.

B. N-Heterocyclic Carbenes (The PEPPSI Series)
  • PEPPSI-IPr: The standard NHC. Good, but the steric bulk is rigid.

  • PEPPSI-IPent: The "Incredible Bulk".[12][13] The isopentyl groups are flexible; they can fold away to allow incoming substrates (OA) and unfold to crush the product out (RE). This "breathing" ligand effect makes it superior for tetra-ortho couplings.

Comparative Performance Data: Tetra-Ortho Biaryl Synthesis

Substrate Model: Coupling of 2,6-dimethylbromobenzene with 2,6-dimethylphenylboronic acid (or similar analogs).

Ligand SystemYield (Tetra-Ortho)Steric ToleranceElectronic CharacterKey Advantage
SPhos Low (< 20%)Moderate (Tri-ortho)Very Electron RichGeneral utility, stability.
XPhos High (70-85%)High (Tetra-ortho)Electron RichIndustry standard for bulk.
HFTPhos Excellent (> 90%) Extreme Electron DeficientPrevents catalyst resting states.
PEPPSI-IPent Excellent (> 90%) Extreme Strong

-donor
"Flexible Bulk" allows difficult OA.
P(t-Bu)₃ Moderate (40-60%)HighElectron RichHigh reactivity but pyrophoric/unstable.

Data synthesized from comparative studies [1][2][3].

Detailed Experimental Protocol

Protocol: "Stress Test" Tetra-Ortho Biaryl Coupling using Pd-PEPPSI-IPent Objective: Synthesis of 2,2',6,6'-tetramethylbiphenyl.

Reagents:

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%)

  • Base: KOtBu (2.2 equiv) or K₂CO₃ (3.0 equiv) for sensitive substrates.

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene.

Step-by-Step Methodology:

  • Catalyst Activation (Self-Validating Step):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd-PEPPSI-IPent (yellow solid).

    • Validation: The catalyst is air-stable as a solid. If the solid is black/grey, Pd(0) has aggregated; discard.

  • Reagent Loading:

    • Add the boronic acid and the base (KOtBu) to the vial.

    • Add the aryl bromide.

    • Seal the vial with a crimp cap containing a PTFE septum.

  • Solvent Addition & Deoxygenation:

    • Add anhydrous DME via syringe.

    • Validation: The solution should turn a cloudy yellow/orange. If it turns black immediately upon mixing, oxygen contamination is likely.

  • Reaction:

    • Heat to 80 °C with vigorous stirring (1000 rpm).

    • Run for 2–4 hours.

    • Note: For PEPPSI-IPent, the active species is generated in situ by the dissociation of the 3-chloropyridine "throw-away" ligand.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite/Silica to remove Pd black and salts.

    • Analyze conversion via GC-MS or LC-MS.

Selection Guide: Choosing the Right Ligand

Do not default to SPhos. Use this decision tree to select the optimal ligand based on your specific steric and electronic constraints.

DecisionTree Start Substrate Class? Amination C-N Coupling (Buchwald-Hartwig) Start->Amination Suzuki C-C Coupling (Suzuki-Miyaura) Start->Suzuki PrimaryAmine Primary Amine (-NH2) Amination->PrimaryAmine SecondaryAmine Secondary Amine (-NHR) Amination->SecondaryAmine BrettPhos BrettPhos (Prevents bis-arylation) PrimaryAmine->BrettPhos RuPhos RuPhos (Standard) SecondaryAmine->RuPhos PEPPSI_IPent_Amine PEPPSI-IPent (If extremely hindered) SecondaryAmine->PEPPSI_IPent_Amine Fails? Ortho Mono/Di-Ortho Suzuki->Ortho TetraOrtho Tetra-Ortho (Extreme Sterics) Suzuki->TetraOrtho SPhos SPhos (Reliable) Ortho->SPhos XPhos XPhos (High Yield) TetraOrtho->XPhos PEPPSI_IPent_Suz PEPPSI-IPent or HFTPhos TetraOrtho->PEPPSI_IPent_Suz Fails?

Figure 2: Ligand Selection Decision Tree. Blue nodes indicate reaction type; Green indicates first-line choice; Red indicates "Stress Test" solution.

References

  • Organ, M. G., et al. (2009).[14] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-ortho-Substituted Biaryls." Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2015). "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls."[2][15][16] Organic Letters.

  • Kwong, F. Y., et al. (2023). "Phosphine ligands featuring C−N chiral axis applicable to tetra-ortho-substituted biaryl synthesis." Chinese Chemical Society.

  • Organ, M. G., et al. (2010).[1][14] "Pd-PEPPSI-IPent: Low-Temperature Negishi Cross-Coupling for the Preparation of Highly Functionalized, Tetra-ortho-Substituted Biaryls." Angewandte Chemie.

Sources

Validation

Assessing the Metabolic Stability of Fluorinated Drug Candidates: A Comparative Technical Guide

Topic: Assessing the Metabolic Stability of Fluorinated Drug Candidates Content Type: Publish Comparison Guide Executive Summary & Strategic Rationale In modern medicinal chemistry, approximately 20-25% of all drugs in t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Metabolic Stability of Fluorinated Drug Candidates Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

In modern medicinal chemistry, approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. The strategic incorporation of fluorine is not merely about increasing lipophilicity; it is a precision tool for metabolic blocking .

This guide objectively compares the metabolic stability profiles of fluorinated drug candidates against their non-fluorinated progenitors.[1] It details the mechanistic causality of stability enhancements and provides two distinct experimental workflows: the industry-standard LC-MS/MS Microsomal Assay for quantitative kinetics, and the specialized


F-NMR Spectroscopy  for metabolite identification and mass balance without radiolabeling.
The Core Thesis: Why Fluorination Works

The metabolic stability of fluorinated compounds is often attributed to the strength of the C-F bond (116 kcal/mol) versus the C-H bond (99 kcal/mol). However, this is an oversimplification. The true drivers of enhanced stability are:

  • Steric & Electronic Shielding: Fluorine’s high electronegativity pulls electron density, deactivating the aromatic ring or alkyl chain toward the oxidative radical attacks typical of Cytochrome P450 (CYP450) enzymes.

  • Lipophilicity Modulation: While fluorine increases LogP (typically +0.2 to +0.5 units), it simultaneously lowers the pKa of neighboring amines, altering membrane permeability and enzyme active site binding affinity (

    
    ).
    

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs[1][2][3][4]

The following data illustrates the tangible impact of fluorine substitution on physicochemical properties and metabolic clearance.

Case Study: Benzylamine vs. 4-(Trifluoromethyl)benzylamine

A fundamental comparison demonstrating how fluorination alters the "drug-like" properties of a scaffold.[1]

ParameterBenzylamine (Non-Fluorinated)4-(Trifluoromethyl)benzylamineImpact of Fluorination
Metabolic Liability High (Benzylic oxidation)Low (Blocked para-position)

Extension
: The

group blocks the primary site of CYP-mediated hydroxylation.
Lipophilicity (LogP) ~1.09~1.66Increased Permeability : Enhanced passive diffusion across hepatocyte membranes.
Basicity (pKa) 9.33~8.60Reduced Basicity : Electron-withdrawing effect reduces lysosomal trapping and improves bioavailability.
Clearance Mechanism Rapid Oxidative DeaminationRedirected / SlowedPathway Shift : Metabolism shifts from rapid oxidation to slower secondary pathways.
Case Study: Ezetimibe (Cholesterol Absorption Inhibitor)

Ezetimibe was developed from the lead compound SCH 48461.[2] The non-fluorinated lead suffered from rapid metabolic clearance via oxidation.

  • Modification: Introduction of fluorine at the para-position of the phenyl ring.

  • Result: Blocked formation of the hydroxylated metabolite.

  • Outcome: 50-fold increase in in vivo potency and significant extension of half-life (

    
    ).
    

Mechanistic Visualization: The "Metabolic Block"

The following diagram illustrates how fluorine substitution prevents CYP450-mediated oxidation, forcing the drug into a "Metabolic Shunt" (slower clearance pathway) or remaining unchanged.

MetabolicBlocking Drug_H Non-Fluorinated Parent (C-H Bond) CYP CYP450 Enzyme (Oxidative Attack) Drug_H->CYP High Affinity Metabolite_OH Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite_OH Oxidation (Facile) Drug_F Fluorinated Analog (C-F Bond) CYP_Block CYP450 Enzyme (Attack Blocked) Drug_F->CYP_Block Steric/Electronic Repulsion Stable Intact Drug (Extended t1/2) CYP_Block->Stable No Reaction Shunt Secondary Pathway (Slow Clearance) CYP_Block->Shunt Metabolic Switching

Figure 1: Mechanism of metabolic blocking. Fluorine substitution prevents the formation of the unstable hydroxylated metabolite, extending the drug's half-life.

Experimental Methodologies

To accurately assess the stability conferred by fluorination, two complementary methodologies are recommended.

Method A: Quantitative Kinetics via LC-MS/MS (The Gold Standard)

Purpose: To determine Intrinsic Clearance (


) and Half-life (

). Best For: High-throughput screening of lead series.
Protocol: Microsomal Stability Assay
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare test compound (fluorinated analog) at 1 µM in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1%.

  • Pre-Incubation:

    • Mix 30 µL of HLM (0.5 mg/mL final protein conc.) with compound solution.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 10 µL of NADPH regenerating system (1 mM final) to initiate the reaction.

  • Sampling:

    • At time points

      
       min, remove aliquots.
      
  • Quenching:

    • Immediately dispense into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.

    • Monitor parent depletion. Calculate

      
       (slope of ln[conc] vs time).
      
    • Calculation:

      
      .
      
Method B: F-NMR Spectroscopy (The Fluorine Advantage)

Purpose: Metabolite Identification and Mass Balance.[3] Best For: Identifying where the molecule is breaking down without radiolabeling (


C). Unlike LC-MS, 

F-NMR detects all fluorinated species, even those that do not ionize well.
Protocol:

F-NMR Metabolite Profiling
  • Incubation:

    • Scale up the HLM incubation volume to 500 µL to ensure sufficient signal.

    • Substrate concentration may need to be higher (10-50 µM) depending on NMR sensitivity (CryoProbe recommended).

  • Quenching & Prep:

    • Quench with 2 volumes of Acetonitrile. Centrifuge to remove proteins.

    • Evaporate supernatant to dryness (SpeedVac) and reconstitute in deuterated solvent (

      
       or 
      
      
      
      ) containing a trifluoroacetic acid (TFA) internal standard.
  • Acquisition:

    • Acquire proton-decoupled

      
      F-NMR spectra (typically >1000 scans).
      
  • Analysis:

    • Parent Peak: Integrated area represents remaining drug.

    • New Peaks: Represent metabolites.[4] Chemical shift changes indicate the type of modification:

      • Defluorination: Appearance of free fluoride ion (

        
        ) signal (approx -120 ppm).
        
      • Ring Hydroxylation: Small shift (1-5 ppm) due to electronic environment change near the fluorine.

Workflow Visualization: Choosing the Right Assay

ExperimentalWorkflow Start Fluorinated Drug Candidate Incubation Incubation with HLM + NADPH Start->Incubation Quench Quench Reaction (ACN) Incubation->Quench Split Decision Point Quench->Split Path_LC LC-MS/MS Analysis Split->Path_LC Routine Screening Path_NMR 19F-NMR Analysis Split->Path_NMR Complex Metabolism / Mass Balance Result_LC Output: Intrinsic Clearance (CLint) & Half-life (t1/2) Path_LC->Result_LC Result_NMR Output: Metabolite ID & Mass Balance (No Radiolabel) Path_NMR->Result_NMR

Figure 2: Integrated workflow for assessing metabolic stability. LC-MS/MS provides kinetic data, while 19F-NMR leverages the fluorine atom for structural elucidation.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • The role of fluorine in medicinal chemistry: Improved metabolic stability. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Comparison of 19F NMR and 14C Measurements for the Assessment of ADME of BYL719 (Alpelisib) in Humans. Drug Metabolism and Disposition.

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Metabolic Stability Assessment in Human Liver Microsomes (HLM). BenchChem Technical Protocols.

Sources

Comparative

In-Silico Reactivity Prediction for Substituted Aryl Halides: A Technical Comparison of Hybrid QM-ML vs. Traditional DFT

Executive Summary In the high-stakes domain of drug discovery, predicting the reactivity of substituted aryl halides—critical scaffolds in SNAr and Palladium-catalyzed cross-couplings—is a bottleneck. Traditional Density...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes domain of drug discovery, predicting the reactivity of substituted aryl halides—critical scaffolds in SNAr and Palladium-catalyzed cross-couplings—is a bottleneck. Traditional Density Functional Theory (DFT) offers mechanistic insight but suffers from prohibitive computational costs (CPU-days per substrate). Conversely, pure Machine Learning (ML) models offer speed but often fail on "out-of-distribution" scaffolds due to a lack of physical grounding.

This guide compares the emerging industry standard—Hybrid QM-ML (Quantum Mechanics-Augmented Machine Learning) —against traditional DFT Transition State Modeling and Pure Graph Neural Networks (GNNs) .

The Verdict: For quantitative accuracy in activation energy (


) prediction with limited datasets (

), Hybrid QM-ML is the superior methodology. It achieves sub-chemical accuracy (MAE

0.77 kcal/mol) by leveraging physics-informed descriptors, outperforming standard DFT protocols while reducing computational time by orders of magnitude.

Technical Deep Dive: The Methodologies

Method A: Traditional DFT Transition State Modeling (The Gold Standard Benchmark)
  • Mechanism: Explicitly locates the Transition State (TS) structure on the Potential Energy Surface (PES).

  • Workflow: Conformer search

    
     Geometry optimization (Ground State) 
    
    
    
    TS Guess
    
    
    TS Optimization (Berny algorithm)
    
    
    Frequency Calculation (verify one imaginary frequency)
    
    
    Intrinsic Reaction Coordinate (IRC) validation.
  • Pros: Provides full mechanistic understanding; no training data required.

  • Cons: Extremely labor-intensive; high failure rate in TS convergence; sensitive to functional/basis set choice (e.g., B3LYP vs. M06-2X).

Method B: Pure Data-Driven GNNs (The High-Speed Screener)
  • Mechanism: Uses Graph Neural Networks (e.g., Weisfeiler-Lehman Networks) to map 2D molecular graphs directly to reactivity indices.

  • Workflow: SMILES input

    
     Featurization 
    
    
    
    GNN Inference
    
    
    Probability Score.[1]
  • Pros: Millisecond inference times; ideal for screening ultra-large libraries (

    
     compounds).
    
  • Cons: "Black box" nature; poor extrapolation to novel chemical space; requires massive training datasets (

    
    ) to learn subtle electronic effects of aryl substituents.
    
Method C: Hybrid QM-ML (The "Product" / Modern Solution)
  • Mechanism: Uses fast, low-level QM calculations (DFT ground state or semi-empirical xTB) to generate physical descriptors (NBO charges, Buried Volume, HOMO/LUMO), which are then fed into a Gaussian Process Regression (GPR) or Neural Network model.

  • Workflow: Generate Conformers

    
     Fast QM Opt 
    
    
    
    Extract Descriptors
    
    
    ML Inference
    
    
    
    
    Prediction.
  • Pros: Self-Validating: The QM step ensures the molecule is physically realistic. Data Efficient: Achieves high accuracy with small datasets (100–150 data points). Accuracy: Corrects systematic DFT errors using experimental training data.

Comparative Analysis: Data-Driven Performance

The following data compares the performance of these methods specifically for Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition on substituted aryl halides.

Table 1: Performance Benchmarks

FeatureTraditional DFT (M06-2X/6-31G*)Pure GNN (ChemProp/WLN)Hybrid QM-ML (GPR)
Primary Output

(Activation Energy)
Probability / Class

(Activation Energy)
Accuracy (MAE) 1.0 – 2.5 kcal/mol [1]N/A (Classification focus)0.77 kcal/mol [2]
Regioselectivity >95% (if TS found)85–96% [3]96% (Top-1 Accuracy) [2]
Compute Time 12–48 CPU-hours/mol< 100 ms/mol 10–30 CPU-minutes/mol
Data Requirement None (First Principles)High (

reactions)
Low (~150 reactions)
Scalability Low (Expert bottleneck)HighMedium-High

Key Insight: The Hybrid QM-ML model achieves a Mean Absolute Error (MAE) of 0.77 kcal/mol , surpassing the "chemical accuracy" threshold (1 kcal/mol) often missed by raw DFT due to solvation modeling errors [2].

Experimental Protocol: Hybrid QM-ML Workflow

This protocol outlines the "Self-Validating" Hybrid QM-ML workflow for predicting the reactivity of a novel aryl halide. This specific workflow is based on the AstraZeneca/KTH methodology [2].

Phase 1: Structure Preparation & Conformer Generation
  • Input: Generate 3D structures from SMILES strings of the aryl halides.

  • Conformer Search: Use RDKit or OPLS3e to generate conformers. Retain conformers within 5.0 kcal/mol of the global minimum.

    • Validation Check: Ensure the lowest energy conformer does not have steric clashes (VdW overlap).

Phase 2: Descriptor Generation (The "QM" Step)
  • Geometry Optimization: Perform a geometry optimization of the lowest energy conformer using a cost-effective DFT level (e.g., B3LYP/6-31G* or

    
    B97X-D) or semi-empirical method (GFN2-xTB).
    
    • Note: Full TS search is not required, only the ground state of the reactants.

  • Descriptor Extraction: Calculate the following physics-informed descriptors:

    • Electronic: NBO (Natural Bond Orbital) charges at the ipso-carbon and the halogen.

    • Steric: Percent Buried Volume (

      
      ) around the reaction center (using a 3.5 Å sphere).
      
    • Energetic: HOMO/LUMO energies and global electrophilicity index (

      
      ).
      
    • Structural: C-X bond length and distortion energy.

Phase 3: Machine Learning Inference
  • Model Loading: Load the pre-trained Gaussian Process Regression (GPR) model (trained on experimental SNAr kinetic data).

  • Prediction: Input the vector of descriptors into the GPR model.

  • Uncertainty Quantification: The GPR model outputs both the predicted

    
     and a variance (
    
    
    
    ).
    • Self-Validating Step: If

      
       kcal/mol, the substrate is outside the model's applicability domain. Flag for manual DFT TS search. 
      

Visualization of Workflows

Diagram 1: Hybrid QM-ML Architecture

This diagram illustrates the logic flow of the Hybrid QM-ML approach, highlighting the "Discriminator" step that ensures trust in the prediction.

Hybrid_QM_ML Input Aryl Halide (SMILES) Conf Conformer Search (RDKit/OPLS) Input->Conf QM QM Ground State Opt (DFT/xTB) Conf->QM Lowest E Conf Desc Descriptor Extraction (NBO, Vbur, HOMO) QM->Desc ML GPR Model Inference Desc->ML Check Uncertainty Check (σ < Threshold?) ML->Check Prediction + Variance Result Predicted ΔG‡ (Reactivity) Check->Result Yes (High Confidence) Fallback Fallback to Full DFT TS Search Check->Fallback No (High Uncertainty)

Caption: Figure 1. The Hybrid QM-ML workflow integrates physics-based descriptors with probabilistic modeling. The uncertainty check acts as a gatekeeper, ensuring only reliable predictions are accepted.

Diagram 2: Comparative Logic of Methodologies

A comparison of how the three methods treat the "Black Box" of reactivity.

Comparison cluster_DFT Traditional DFT cluster_Hybrid Hybrid QM-ML (Recommended) cluster_GNN Pure GNN DFT_Input Structure DFT_Process Transition State Search (Explicit Path) DFT_Input->DFT_Process DFT_Output Activation Energy DFT_Process->DFT_Output Hybrid_Input Structure Hybrid_Process Ground State QM + ML Mapping Hybrid_Input->Hybrid_Process Hybrid_Output Activation Energy Hybrid_Process->Hybrid_Output GNN_Input Graph (2D) GNN_Process Pattern Recognition (No Physics) GNN_Input->GNN_Process GNN_Output Probability Class GNN_Process->GNN_Output

Caption: Figure 2. Methodological comparison. Hybrid QM-ML balances the physical rigor of DFT with the statistical power of ML, avoiding the computational cost of explicit TS searching.

References

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions Source: Journal of the American Chemical Society (2020) [Link]

  • Machine Learning Meets Mechanistic Modelling for Accurate Prediction of Experimental Activation Energies Source: Chemical Science (2020) [Link][2]

  • SNAr Regioselectivity Predictions: Machine Learning Triggering DFT Reaction Modeling Source: ChemRxiv (2021) [Link]

  • A Reactivity Model for Oxidative Addition to Palladium Enables Quantitative Predictions Source: Chemical Science (2022) [Link][3][4]

  • RegioSQM20: Improved Prediction of the Regioselectivity of Electrophilic Aromatic Substitutions Source: Journal of Cheminformatics (2021) [Link]

Sources

Safety & Regulatory Compliance

Safety

2-bromo-3-fluoro-N-methoxy-N-methylbenzamide proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of complex halogenated intermediates like 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide require rigorous, scientifically grounded protocols. Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the handling and disposal of complex halogenated intermediates like 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide require rigorous, scientifically grounded protocols. This compound is a specialized Weinreb amide, heavily utilized in drug development for the precise synthesis of ketones via organometallic addition.

However, the presence of multiple halogens (bromine and fluorine) alongside an amide functionality dictates strict waste management procedures. Improper disposal not only violates environmental regulations but also poses severe risks to facility infrastructure and personnel due to the potential generation of highly corrosive and toxic byproducts.

Here is the comprehensive, step-by-step operational and disposal plan for 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide.

Waste Characterization and Causality

Before executing a disposal protocol, it is critical to understand why this compound is treated differently than standard organic waste.

When combusted, the halogens in 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide do not simply oxidize into carbon dioxide and water. The fluorine and bromine atoms are converted into hydrofluoric acid (HF) and hydrobromic acid (HBr) gases. Furthermore, incomplete combustion of halogenated aromatics can lead to the de novo synthesis of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs), which are highly toxic and persistent environmental pollutants.

To mitigate these risks, regulatory bodies mandate that waste streams containing greater than 1% halogenated organic substances must be processed in specialized hazardous waste incinerators operating at elevated temperatures [2].

Table 1: Quantitative Waste Characterization & Disposal Parameters

ParameterSpecification / RequirementScientific Rationale
Waste Classification Halogenated Organic WasteContains covalently bonded Br and F atoms.
Halogen Threshold > 1% (expressed as equivalent)Triggers requirement for high-temperature thermal oxidation [2].
Incineration Temp. ≥ 1100°CStandard 850°C is insufficient; 1100°C prevents dioxin/furan formation [2].
Residence Time ≥ 1 to 2 secondsEnsures complete thermal destruction of the aromatic ring [2].
Flue Gas Abatement Caustic Scrubbing RequiredNeutralizes generated HF and HBr gases to prevent atmospheric release [3].

Step-by-Step Laboratory Disposal Protocol

The following methodology outlines the self-validating workflow for researchers handling this compound at the bench scale. Every step is designed to isolate the hazard and prepare it for compliant institutional transfer.

Step 1: Point-of-Generation Segregation

  • Action: Immediately designate a specific waste receptacle exclusively for "Halogenated Organic Waste." Do not mix 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide with non-halogenated solvents (e.g., ethanol, acetone).

  • Causality: Halogens act as flame retardants, significantly lowering the calorific (BTU) value of the waste stream [3]. Mixing halogenated and non-halogenated waste dilutes the fuel value and unnecessarily increases the total volume of waste that requires expensive, high-temperature incineration and caustic scrubbing.

Step 2: Primary Containment

  • Action: Collect the solid waste or solvent solutions containing the compound in High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys.

  • Causality: Halogenated organics can degrade certain standard plastics over time. HDPE and PTFE offer superior chemical resistance, ensuring the integrity of the primary container during temporary storage.

Step 3: Secondary Containment and Storage

  • Action: Place the primary waste container within a secondary containment tray capable of holding 110% of the primary container's volume. Store in a designated, ventilated hazardous waste accumulation area away from strong oxidizing agents.

  • Causality: Provides a fail-safe against primary vessel rupture, preventing environmental release and potential cross-reactivity with incompatible laboratory chemicals.

Step 4: Labeling and EHS Transfer

  • Action: Affix a hazardous waste tag detailing the exact chemical composition (e.g., "Contains 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide, Dichloromethane"). Transfer custody to the institutional Environmental Health and Safety (EHS) department.

  • Causality: Accurate documentation is legally required for EHS to profile the waste for the licensed contractor. The contractor relies on this data to blend the waste appropriately to maintain the required BTU content for the rotary kiln incinerator [3].

Ultimate Destruction Workflow

Once transferred from the laboratory, the compound undergoes a highly controlled destruction process managed by licensed environmental contractors. The EPA evaluates and mandates these alternative treatment processes to prevent the land disposal of persistent halogenated wastes [1].

G Gen Waste Generation: 2-Bromo-3-fluoro-N-methoxy- N-methylbenzamide Seg Bench-Scale Segregation: Isolate as Halogenated Organic Waste Gen->Seg Identify halogen content EHS EHS Profiling: Waste Blending for Optimal BTU Content Seg->EHS Prevent cross-contamination Inc Thermal Oxidation: Rotary Kiln Incinerator (≥ 1100°C, >1s residence) EHS->Inc Institutional Transfer Scrub Flue Gas Abatement: Caustic Scrubbing to Neutralize HF & HBr Inc->Scrub Prevent atmospheric release

Halogenated organic waste lifecycle from bench generation to thermal destruction.

References

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / US Environmental Protection Agency. Available at: [Link]

  • Technical Committee Report: Disposal or recovery of waste in waste incineration plants. Office of Environmental Sustainability (EPA Ireland). Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (NEPIS). Available at:[Link]

Handling

Personal protective equipment for handling 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. When handling a polyhalogenated Weinreb amide like 2-bromo-3-fluoro-N-methoxy-N-me...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical causality. When handling a polyhalogenated Weinreb amide like 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide , you are setting the stage for highly reactive organometallic chemistry. Understanding why we use specific personal protective equipment (PPE) and how the reaction mechanism dictates our operational protocols is the key to both safety and synthetic success.

Below is your comprehensive, self-validating guide to the safe handling, operational execution, and disposal of this compound.

Mechanistic Hazard Profile

2-bromo-3-fluoro-N-methoxy-N-methylbenzamide is a uniquely functionalized synthetic intermediate. The presence of both bromine and fluorine on the aromatic ring increases its electrophilicity, while the N-methoxy-N-methyl group serves as a directing moiety for ketone synthesis. Standard safety data for structurally analogous halogenated Weinreb amides indicate they are potent skin and eye irritants (H315, H319) requiring stringent personal protective equipment (). However, the primary operational hazards arise from the highly reactive, moisture-sensitive organometallic reagents (such as Grignard or organolithium reagents) required to activate the amide during synthesis.

Quantitative PPE Matrix

To mitigate both the inherent toxicity of the halogenated benzamide and the pyrophoric risks of its reaction partners, your PPE must meet strict quantitative specifications:

PPE CategorySpecificationQuantitative DataCausality / Rationale
Hand Protection Heavy-Duty Nitrile Gloves≥ 0.11 mm thickness, >480 min breakthrough timeProtects against the skin-irritating properties of the halogenated benzamide and resists standard organic solvents.
Eye Protection Chemical Splash GogglesANSI Z87.1 certified, 99% UV blockPrevents ocular damage from accidental splashing during the highly reactive organometallic addition phase.
Body Protection Flame-Resistant (FR) Lab CoatNomex® IIIA, NFPA 2112 compliantMitigates severe fire risks associated with the pyrophoric Grignard or organolithium reagents used to activate the amide.
Respiratory Fume HoodFace velocity 80–100 fpm (0.4–0.5 m/s)Exhausts toxic vapors and provides a physical blast barrier during the exothermic quenching step.

Operational Workflow & Self-Validating Protocol

I mandate that every procedure be self-validating. You must not simply follow steps; you must observe the physical chemical indicators that confirm the reaction is proceeding safely. Standard protocols for reacting Weinreb amides involve cryogenic conditions and inert atmospheres to ensure high yields and safety ()[1].

G A 2-bromo-3-fluoro-N-methoxy- N-methylbenzamide B Organometallic Addition (-78°C, Ar/N2 atm) A->B Add R-MgX/R-Li C Stable Tetrahedral Intermediate (Chelated) B->C Chelation Effect D Aqueous Acid Quench (0°C, NH4Cl/HCl) C->D Controlled Warming E Target Ketone (Organic Phase) D->E Extraction F Aqueous Waste (Metal Salts) D->F Phase Separation

Weinreb ketone synthesis workflow: stable intermediate formation and safe quenching steps.

Phase 1: Pre-Reaction Setup & Anhydrous Equilibration
  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum (<0.1 mmHg) and backfill with high-purity Argon.

    • Causality: Ambient moisture will violently destroy the organometallic reagent and hydrolyze the Weinreb amide.

  • Substrate Dissolution: Dissolve 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide in anhydrous Tetrahydrofuran (THF) to a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath.

    • Self-Validation: Wait 15 minutes; the internal temperature probe must read ≤ -78 °C before proceeding.

Phase 2: Organometallic Addition & Chelation
  • Reagent Introduction: Add the organometallic reagent (e.g., isopropylmagnesium chloride) dropwise via a syringe pump over 30 minutes.

  • Mechanistic Observation: The methoxy group of the Weinreb amide chelates the incoming metal ion, forming a highly stable tetrahedral intermediate ()[2].

    • Causality: This chelation is the critical safety and selectivity mechanism that prevents an exothermic double-addition (which would dangerously yield an alcohol and excess heat instead of the target ketone).

  • Equilibration: Stir for 2 hours at -78 °C.

    • Self-Validation: The reaction mixture should remain homogeneous without significant outgassing or temperature spikes.

Phase 3: Electrophilic Quench & Workup
  • Controlled Quenching: Rapidly add cold, saturated aqueous ammonium chloride (

    
    ) directly to the -78 °C solution.
    
    • Causality: The mild acid safely protonates the amine leaving group, collapsing the tetrahedral intermediate into the target ketone while safely neutralizing excess organometallics[1].

  • Thermal Normalization: Remove the cooling bath and allow the mixture to warm to room temperature (20 °C).

    • Self-Validation: The complete cessation of mild bubbling indicates the total destruction of reactive metal species.

  • Phase Separation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The target ketone resides in the upper organic phase.

Disposal Architecture

Proper waste segregation is critical due to the mixed halogenated and metallic nature of the reaction byproducts.

  • Halogenated Organic Waste: All unreacted 2-bromo-3-fluoro-N-methoxy-N-methylbenzamide, halogenated byproducts, and extraction solvents (if using DCM) must be routed into a dedicated, clearly labeled red-tagged halogenated waste container. Do not mix with standard non-halogenated solvents to prevent toxic gas generation during incineration.

  • Aqueous Metal Waste: The aqueous layer from the quench contains magnesium/lithium salts, as well as trace fluoride and bromide ions. This must be collected in a heavy-metal aqueous waste carboy and kept strictly separated from acidic waste streams to prevent the accidental release of hydrogen fluoride (HF) or hydrogen bromide (HBr) gas.

References

  • Wikipedia. "Weinreb ketone synthesis". Wikipedia.[Link]

  • Organic Syntheses. "Organic Syntheses Procedure". Organic Syntheses.[Link]

Sources

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